Product packaging for N-Methylnonan-2-amine(Cat. No.:CAS No. 90023-97-5)

N-Methylnonan-2-amine

Cat. No.: B15431103
CAS No.: 90023-97-5
M. Wt: 157.30 g/mol
InChI Key: MRUQQYFNDDRZJW-UHFFFAOYSA-N
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Description

N-Methylnonan-2-amine is a chemical compound belonging to the class of secondary amines. With a molecular structure featuring a nonan-2-amine backbone substituted with a methyl group on the nitrogen atom, this substance is of interest in various research and development contexts. Amines are versatile intermediates in organic synthesis. They readily undergo reactions such as salt formation, alkylation, acylation, and sulfonation, making them valuable building blocks for creating more complex molecules . This compound may serve as a key precursor or intermediate in the development of specialty chemicals. As with many amines, it could also find application in corrosion inhibition, gas treatment processes, or the formulation of surfactants and lubricants. Researchers value this compound for investigating structure-activity relationships in material science and chemical biology. This compound is provided for research and further manufacturing use only. It is strictly not for diagnostic or therapeutic use, and is not intended for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, considering the potential reactivity and hazards common to amine-containing substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N B15431103 N-Methylnonan-2-amine CAS No. 90023-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90023-97-5

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-methylnonan-2-amine

InChI

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3

InChI Key

MRUQQYFNDDRZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide on the physicochemical properties of N-Methylnonan-2-amine. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide combines theoretical predictions, data from a closely related isomer (N-methylnonan-1-amine), and general principles of physical organic chemistry for aliphatic secondary amines. All data presented for the isomer is clearly labeled as such and should be interpreted with caution as a proxy for the properties of this compound.

Introduction

This compound is a secondary aliphatic amine. Its structure consists of a nonane carbon chain with a methylamino group attached to the second carbon atom. The presence of the nitrogen atom with its lone pair of electrons and the long alkyl chain dictates its physicochemical behavior, influencing properties such as basicity, solubility, and boiling point. Understanding these properties is crucial for its application in research and development, particularly in areas like organic synthesis and medicinal chemistry.

Physicochemical Properties

Due to the absence of direct experimental data for this compound, this section provides computed data for its isomer, N-methylnonan-1-amine, and discusses the expected properties of this compound based on the general characteristics of secondary amines.

General Properties of Aliphatic Secondary Amines

Secondary amines, such as this compound, exhibit distinct physical properties based on their molecular structure.[1][2][3]

  • Boiling Point: Primary and secondary amines have the ability to form intermolecular hydrogen bonds, although these are weaker than the hydrogen bonds in alcohols of similar molecular weight.[4][5] Consequently, their boiling points are higher than those of alkanes but lower than those of corresponding alcohols.[4] The boiling point of secondary amines is generally slightly lower than that of their primary amine isomers.[3]

  • Solubility: Lower molecular weight amines are soluble in water due to their ability to form hydrogen bonds with water molecules.[2][5] However, as the length of the hydrophobic alkyl chain increases, water solubility decreases significantly.[2][5] this compound, with a total of ten carbon atoms, is expected to have very low solubility in water but should be soluble in organic solvents.[2]

  • Basicity: Like other amines, this compound is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[1] Alkyl groups are electron-donating and increase the electron density on the nitrogen, making alkylamines more basic than ammonia.[1]

Quantitative Data for N-methylnonan-1-amine (Isomer)

The following table summarizes the computed physicochemical properties for N-methylnonan-1-amine, an isomer of the target compound. This data has been sourced from the PubChem database and should be considered as an estimation for this compound.[6]

PropertyValue (for N-methylnonan-1-amine)Data TypeSource
Molecular Formula C₁₀H₂₃N-PubChem[6]
Molecular Weight 157.30 g/mol ComputedPubChem[6]
XLogP3 4.5ComputedPubChem[6]
Hydrogen Bond Donor Count 1ComputedPubChem[6]
Hydrogen Bond Acceptor Count 1ComputedPubChem[6]
Rotatable Bond Count 8ComputedPubChem[6]
Exact Mass 157.183049738 DaComputedPubChem[6]
Topological Polar Surface Area 12 ŲComputedPubChem[6]

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, standard methodologies for characterizing liquid amines can be applied. A generalized workflow for determining key properties is outlined below.

G Generalized Experimental Workflow for Physicochemical Characterization of a Liquid Amine cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis & Purification of This compound boiling_point Boiling Point Determination (e.g., Micro-reflux or Distillation) synthesis->boiling_point Purified Sample density Density Measurement (e.g., Oscillating U-tube densimeter) synthesis->density Purified Sample solubility Solubility Assessment (in Water & Organic Solvents) synthesis->solubility Purified Sample pka pKa Determination (e.g., Potentiometric Titration) synthesis->pka Purified Sample data_analysis Data Analysis and Comparison to Known Amines boiling_point->data_analysis density->data_analysis solubility->data_analysis pka->data_analysis report Technical Report Generation data_analysis->report

Caption: Generalized workflow for physicochemical characterization.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method with a Thiele tube or by distillation if a larger sample is available. The micro-reflux method is suitable for small sample volumes.[7][8][9]

Density Measurement

The density of the liquid amine can be accurately measured using an oscillating U-tube density meter.[10][11][12] This method requires a small sample volume and provides high precision.

Solubility Determination

The solubility in water and various organic solvents can be determined by the evaporation method.[13] A known volume of the solvent is saturated with the amine, and then the solvent is evaporated to determine the mass of the dissolved amine.

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration.[14][15][16] This involves titrating a solution of the amine with a strong acid and monitoring the pH.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding any specific biological activities or signaling pathways associated with this compound.

Safety and Handling

References

Synthesis of N-Methylnonan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for N-Methylnonan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document provides a comparative analysis of the most viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Executive Summary

This compound can be effectively synthesized through two principal methods: reductive amination of 2-nonanone with methylamine and N-alkylation of nonan-2-amine. Reductive amination is generally the preferred route due to its superior control over the degree of alkylation, minimizing the formation of polysubstituted byproducts. This guide will focus on the reductive amination pathway, offering a comprehensive overview of the reaction mechanism, experimental setup, and characterization of the final product.

Reductive Amination Pathway

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.[1][2] For the synthesis of this compound, this involves the reaction of 2-nonanone with methylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[2][3] Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone.[2][4]

Reaction Scheme:

Reductive_Amination 2-Nonanone 2-Nonanone Imine_Intermediate Imine Intermediate 2-Nonanone->Imine_Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine_Intermediate This compound This compound Imine_Intermediate->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->this compound

Figure 1: Reductive amination of 2-nonanone.

Experimental Protocol: Reductive Amination of 2-Nonanone

This protocol provides a detailed methodology for the synthesis of this compound via reductive amination using sodium cyanoborohydride.

Materials:

  • 2-Nonanone

  • Methylamine (40% solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nonanone (1.0 eq) in methanol.

  • Amine Addition: Add methylamine solution (1.2 eq) to the flask.

  • Acidification: Add glacial acetic acid to adjust the pH of the solution to approximately 6-7.

  • Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add saturated sodium bicarbonate solution to basify the mixture to a pH of 8-9.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a 1 M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data
ParameterValue
Typical Yield 75-85%
Purity (by GC) >98%

Table 1: Typical quantitative data for the reductive amination synthesis of this compound.

N-Alkylation Pathway

An alternative, though often less selective, route to this compound is the direct N-alkylation of nonan-2-amine with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. A major drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylnonan-2-amine) and even the quaternary ammonium salt.[5] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Reaction Scheme:

N_Alkylation Nonan-2-amine Nonan-2-amine This compound This compound Nonan-2-amine->this compound + Methylating Agent + Base Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->this compound Base Base (e.g., K₂CO₃) Base->this compound

Figure 2: N-alkylation of nonan-2-amine.

Experimental Protocol: N-Alkylation of Nonan-2-amine

Materials:

  • Nonan-2-amine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of nonan-2-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of starting material, the desired secondary amine, and the tertiary amine. This mixture must be carefully separated by column chromatography on silica gel.

Quantitative Data
ParameterValue
Typical Yield (Secondary Amine) 40-60%
Byproducts N,N-dimethylnonan-2-amine, unreacted nonan-2-amine

Table 2: Typical quantitative data for the N-alkylation synthesis of this compound.

Conclusion

For the synthesis of this compound, reductive amination of 2-nonanone with methylamine stands out as the more efficient and selective method, consistently providing higher yields of the desired product with greater purity. The N-alkylation of nonan-2-amine, while a viable alternative, is hampered by a lack of selectivity, often resulting in a mixture of products that necessitates challenging purification steps. For researchers and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the reductive amination pathway is the recommended approach.

References

N-Methylnonan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnonan-2-amine is a secondary aliphatic amine that holds potential interest in various fields of chemical research and development, including as a building block in organic synthesis and for potential biological applications. Due to its specific substitution pattern, it may exhibit unique physicochemical and biological properties. This technical guide provides a detailed overview of its chemical identifiers, predicted physical and spectroscopic properties, a plausible synthetic route, and a general workflow for its characterization. The information presented herein is compiled from data on structurally analogous compounds and established chemical principles, providing a foundational resource for researchers working with this or similar molecules.

Chemical Identifiers and Physical Properties

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Canonical SMILES CCCCCCCC(C)NC
InChI InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3
InChIKey Predicted: Based on structure

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point ~180-200 °C
Density ~0.77-0.79 g/cm³
LogP ~3.5-4.0
pKa ~10.5-11.0

Note: These properties are estimations based on structurally similar aliphatic amines and have not been experimentally verified for this compound.

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of N-methyl secondary amines is through the reductive amination of a ketone with methylamine.[1][2][3] This approach offers high selectivity and can often be performed as a one-pot reaction.[2]

General Experimental Protocol

The synthesis of this compound can be achieved by the reductive amination of nonan-2-one with methylamine.

Materials:

  • Nonan-2-one

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[1]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrochloric acid (for extraction)

  • Sodium hydroxide (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve nonan-2-one in the chosen anhydrous solvent. Add a solution of methylamine (typically 1.5-2.0 equivalents). If using a catalyst like titanium(IV) isopropoxide, it is added at this stage.[1] The mixture is stirred at room temperature for several hours to facilitate the formation of the intermediate imine.

  • Reduction: The reducing agent is then added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction can be exothermic. The reaction is stirred until the imine is fully converted to the amine, which can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of water. The product is then typically extracted into an organic solvent. To purify the amine from any unreacted ketone, the organic layer can be washed with an acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble.

  • Isolation: The aqueous layer containing the protonated amine is then basified (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine. The free amine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow Start Nonan-2-one + Methylamine Imine_Formation Imine Formation (Solvent, Optional Catalyst) Start->Imine_Formation 1. Reduction Reduction (Reducing Agent) Imine_Formation->Reduction 2. Workup Aqueous Work-up & Acid Extraction Reduction->Workup 3. Isolation Basification & Organic Extraction Workup->Isolation 4. Purification Purification (Distillation/Chromatography) Isolation->Purification 5. Product This compound Purification->Product 6.

Figure 1. General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

  • N-CH₃: A singlet at approximately 2.2-2.5 ppm.

  • N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent (typically 0.5-2.0 ppm).

  • CH-N: A multiplet at approximately 2.5-2.8 ppm.

  • Aliphatic Chain (CH₂ and CH₃): A series of multiplets and triplets in the upfield region (approximately 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

  • N-CH₃: A signal at approximately 30-35 ppm.

  • CH-N: A signal at approximately 55-60 ppm.

  • Aliphatic Chain (CH₂ and CH₃): Signals in the range of 10-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound is expected at an m/z of 157.[4][5][6]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] For this compound, two primary alpha-cleavage fragments are expected:

    • Loss of a heptyl radical (C₇H₁₅•) to give a fragment at m/z 58.

    • Loss of a methyl radical (CH₃•) to give a fragment at m/z 142.

The base peak in the mass spectrum is likely to be the more stable iminium ion resulting from alpha-cleavage.[6]

MS_Fragmentation Parent This compound (m/z 157) Fragment1 Loss of C₇H₁₅• (m/z 58) Parent->Fragment1 α-cleavage Fragment2 Loss of CH₃• (m/z 142) Parent->Fragment2 α-cleavage

Figure 2. Predicted primary mass spectrometry fragmentation pathways.

Biological Activity and Significance

N-methylated amines are prevalent in a wide range of biologically active molecules, including many pharmaceuticals.[8][9][10] The presence of an N-methyl group can significantly influence a molecule's pharmacological properties, such as its solubility, metabolic stability, and binding affinity to biological targets.[8]

While no specific biological activities have been reported for this compound, long-chain aliphatic amines and their derivatives are known to exhibit various biological effects.[11] Research into the biological profile of this compound could explore its potential as an antimicrobial agent, an ion channel modulator, or as a scaffold for the development of new therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which specific experimental data is not widely available. By leveraging established principles of organic synthesis and spectroscopic analysis of analogous compounds, this document offers a predictive yet comprehensive overview for researchers. The detailed synthetic protocol and expected analytical data serve as a valuable starting point for the synthesis, characterization, and further investigation of this and related long-chain N-methylated secondary amines. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule.

References

Spectroscopic Profile of N-Methylnonan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylnonan-2-amine. The information presented herein is based on established principles of spectroscopy for secondary aliphatic amines. This document also outlines standard experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in organic chemistry and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values for similar aliphatic secondary amines.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1' (N-CH₃)~2.4s3H-
H1~1.1d3H~6.5
H2~2.6-2.8m1H-
H3~1.2-1.4m2H-
H4-H8~1.2-1.4m10H-
H9~0.9t3H~7.0
NH~0.7-1.5br s1H-
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C1' (N-CH₃)~34-36
C1~20-23
C2~55-60
C3~35-38
C4-C7~22-32
C8~31-33
C9~14
Table 3: Predicted IR Absorption Data for this compound
Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
N-H Stretch3300 - 3500Weak-MediumSingle, sharp peak characteristic of a secondary amine.[1][2]
C-H Stretch (sp³)2850 - 2960StrongAliphatic C-H stretching.
N-H Bend1550 - 1650Weak-MediumSometimes observed for secondary amines.[1][2]
C-N Stretch1180 - 1250MediumCharacteristic of an aliphatic amine.[1][2][3][4]
N-H Wag650 - 900Broad, Weak-MediumOut-of-plane bending.[1][2]
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
157Moderate[M]⁺ (Molecular Ion)
142High[M-CH₃]⁺ (Alpha-cleavage)
72High[CH₃CH=NHCH₃]⁺ (Alpha-cleavage)
44Moderate[CH₃NH=CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.[5] The probe is tuned for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128-1024 or more) is typically required. A wider spectral width (e.g., 0-220 ppm) is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR spectroscopy, a drop of the neat liquid sample is placed directly onto the ATR crystal.[6][7]

  • Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is placed on the crystal, and the spectrum is recorded.[8] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The ATR correction may be applied to the data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.[9][10] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[11][12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. For amines, alpha-cleavage is a dominant fragmentation pathway.[13][14][15]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

In-depth Technical Guide on N-Methylnonan-2-amine: Unraveling its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the current understanding and potential biological roles of N-Methylnonan-2-amine for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action, biological activity, and pharmacology of this compound is exceedingly scarce. Consequently, this document synthesizes information on the general principles of amine functionality in biological systems and the known activities of structurally related molecules to provide a foundational but speculative overview. The absence of direct experimental data on this compound necessitates that the information presented herein be treated as a theoretical framework to guide future research.

Introduction

This compound is a secondary aliphatic amine with a nine-carbon chain. Its structure suggests potential interactions with biological systems, particularly those involving lipophilic environments and receptors that recognize endogenous amines. While direct research is lacking, the broader family of alkylamines and N-methylated amines has been shown to interact with various physiological targets. This guide aims to provide a theoretical framework for investigating the potential mechanism of action of this compound based on established principles of pharmacology and medicinal chemistry.

Physicochemical Properties and Potential for Biological Interaction

The chemical structure of this compound, featuring a secondary amine group and a nonyl carbon chain, dictates its potential biological behavior. The long alkyl chain confers significant lipophilicity, suggesting it may readily partition into cell membranes and adipose tissue. The secondary amine group can act as a hydrogen bond donor and acceptor, and under physiological pH, it is expected to be protonated, carrying a positive charge. This charge is crucial for potential electrostatic interactions with biological macromolecules such as receptors and enzymes.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, several potential molecular targets can be hypothesized for this compound.

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by endogenous trace amines.[1][2] These receptors are involved in neuromodulation and have been identified as potential therapeutic targets for a range of neurological and psychiatric disorders.[2] Given that many endogenous and synthetic amines with lipophilic character are TAAR agonists, it is plausible that this compound could interact with one or more TAAR subtypes.

  • Hypothesized Signaling Pathway:

    If this compound acts as a TAAR1 agonist, for instance, it would likely lead to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and neuronal excitability.

    TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMNA This compound TAAR1 TAAR1 NMNA->TAAR1 Binds to G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Modulation of Neurotransmitter Release) PKA->Downstream Phosphorylates

    Hypothesized TAAR1 signaling pathway for this compound.

Long-chain alkylamines have been reported to modulate the activity of various ion channels, including NMDA receptors.[3][4][5] The lipophilic tail of this compound could facilitate its insertion into the lipid bilayer, allowing it to allosterically modulate channel function. The protonated amine could also directly interact with the channel pore or other charged residues.

  • Hypothesized Experimental Workflow for Investigating Ion Channel Modulation:

    To investigate the effect of this compound on ion channels, a standard electrophysiology setup could be employed using techniques like patch-clamp recording on cultured neurons or cells expressing specific ion channel subunits.

    Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing a specific ion channel) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of This compound Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (Measurement of ion currents) Drug_Application->Data_Acquisition Analysis Data Analysis (e.g., dose-response curve) Data_Acquisition->Analysis Conclusion Conclusion on Modulatory Effects Analysis->Conclusion

Some N-methylated amines are known to be substrates or inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. While the structure of this compound does not immediately suggest a classic MAO inhibitor profile, its potential interaction cannot be entirely ruled out without experimental validation.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table is a template illustrating how such data would be presented if it were to be generated through future research.

TargetAssay TypeParameterValueReference
TAAR1Radioligand BindingKi-TBD
TAAR1cAMP AccumulationEC50-TBD
NMDA ReceptorElectrophysiologyIC50-TBD
MAO-AEnzyme InhibitionIC50-TBD
MAO-BEnzyme InhibitionIC50-TBD

Detailed Experimental Protocols (Templates)

The following are generalized protocols that could be adapted to study the biological activity of this compound.

  • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human TAAR1. Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay: Incubate cell membranes with a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine) in the presence of varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

  • Cell Preparation: Culture primary neurons or a suitable cell line expressing the ion channel of interest on glass coverslips.

  • Recording: Place a coverslip in a recording chamber on an inverted microscope. Obtain a whole-cell patch-clamp configuration using a glass micropipette.

  • Drug Perfusion: Perfuse the cells with an external solution containing a known agonist for the ion channel to establish a baseline current. Subsequently, co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in membrane current. Plot the percentage of inhibition or potentiation against the concentration of this compound to determine the IC50 or EC50 value.

Conclusion and Future Directions

The biological activity of this compound remains an open area for investigation. Based on its chemical structure, it is plausible that this compound interacts with aminergic G protein-coupled receptors like TAARs or modulates the function of ion channels. The lack of existing data underscores the need for systematic pharmacological profiling. Future research should focus on performing binding and functional assays against a panel of receptors and ion channels to elucidate its primary molecular targets. Subsequent studies could then explore its effects in cellular and animal models to understand its physiological and potential therapeutic relevance. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

An In-depth Technical Guide to the Potential Biological Activity of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnonan-2-amine is a secondary amine whose biological activities have not yet been extensively characterized. This technical guide consolidates the current understanding of structurally related amine compounds and outlines a comprehensive strategy for the elucidation of this compound's potential pharmacological profile. Drawing parallels from the well-documented activities of other aliphatic and secondary amines, particularly their interactions with biogenic amine systems, this document serves as a foundational resource for initiating research into this compound. We present a series of recommended experimental protocols, from initial receptor binding assays to cell-based signaling pathway analysis, to systematically investigate its mechanism of action. This guide is intended to provide researchers and drug development professionals with the necessary theoretical framework and practical methodologies to explore the therapeutic potential of this compound.

Introduction

Amines are a fundamental class of organic compounds that play a crucial role in a vast array of biological processes. Many endogenous amines, such as catecholamines and serotonin, function as key neurotransmitters and hormones. The introduction of synthetic amine-containing compounds has been a cornerstone of modern pharmacology, leading to the development of numerous therapeutic agents. This compound, a secondary aliphatic amine, remains a largely unexplored entity within the chemical landscape. Its structural similarity to known bioactive amines suggests a potential for interaction with various physiological targets, warranting a thorough investigation into its biological activity.

This document provides a technical overview of the potential biological activities of this compound, with a focus on its possible role as a modulator of aminergic systems. We will explore potential molecular targets, propose signaling pathways that may be affected, and provide detailed experimental protocols for the systematic evaluation of its pharmacological properties.

Potential Molecular Targets and Biological Activity

Given the structural features of this compound, several potential molecular targets can be hypothesized. The presence of a secondary amine group and a nine-carbon aliphatic chain suggests possible interactions with receptors and transporters that recognize endogenous biogenic amines.

Trace Amine-Associated Receptors (TAARs)

A primary family of potential targets for this compound are the Trace Amine-Associated Receptors (TAARs).[1][2] TAARs are a class of G-protein coupled receptors (GPCRs) that bind to endogenous trace amines like β-phenylethylamine, tyramine, and octopamine.[1][3] These receptors are implicated in a variety of physiological and neurological processes, including the modulation of dopaminergic and serotonergic systems.[1] The aliphatic nature of this compound makes it a candidate ligand for TAARs, particularly those that recognize volatile amines.[4]

Monoamine Transporters

Monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. Many synthetic amines act as inhibitors or substrates for these transporters, thereby modulating neurotransmitter levels. The structural resemblance of this compound to substrates of these transporters suggests it may exhibit similar activity.

Other Amine Receptors

While less likely, interactions with other classes of amine receptors, such as adrenergic, dopaminergic, or serotonergic receptors, cannot be entirely ruled out. The specificity and affinity of this compound for these receptors would need to be determined experimentally.

Proposed Signaling Pathways

Should this compound act as a ligand for TAARs, it would likely initiate intracellular signaling cascades mediated by G-proteins. The specific downstream effects would depend on the G-protein subtype coupled to the receptor (e.g., Gs, Gi/o, or Gq).

A potential signaling pathway initiated by the activation of a Gs-coupled TAAR is depicted below.

Gs_Coupled_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TAAR TAAR This compound->TAAR Binds to G_protein Gs Protein TAAR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

A potential Gs-coupled signaling pathway for this compound.

Experimental Protocols

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, beginning with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies.

Receptor Binding Assays

The initial step is to determine if this compound binds to its hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for a receptor.[5]

4.1.1. Competitive Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of this compound for a panel of receptors, including TAARs, DAT, NET, and SERT.

  • Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the Ki.[6][7]

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes with a fixed concentration of a suitable radioligand and a range of concentrations of this compound.

    • Separate the bound and free radioligand using a filtration apparatus.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radiolabeled Ligand, and this compound Receptor_Prep->Incubate Ligand_Prep Prepare Radiolabeled Ligand and this compound dilutions Ligand_Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Determine IC50 and Ki Count->Analyze

Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays

Once binding is established, the next step is to determine the functional consequence of this binding (i.e., is this compound an agonist, antagonist, or inverse agonist?).

4.2.1. Reporter Gene Assay

  • Objective: To measure the functional activity of this compound at its target receptor.

  • Principle: This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.[8] For example, a cAMP response element (CRE) can be used to measure the activation of Gs-coupled receptors.[8]

  • Methodology:

    • Transfect host cells (e.g., HEK293) with plasmids encoding the target receptor and the reporter gene construct.

    • Incubate the transfected cells with a range of concentrations of this compound.

    • Lyse the cells and measure the activity of the reporter enzyme.

    • Plot the reporter activity against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Receptor Binding Affinities (Ki) of this compound

Target ReceptorKi (nM)
TAAR1
TAAR5
TAAR7f
DAT
NET
SERT

Table 2: Functional Potencies (EC50/IC50) of this compound

Target ReceptorAssay TypeFunctional ResponsePotency (nM)
TAAR1CRE-LuciferaseAgonistEC50 =
TAAR1CRE-LuciferaseAntagonistIC50 =

Conclusion

While the biological activity of this compound is currently uncharacterized, its chemical structure suggests a strong potential for interaction with aminergic systems, particularly Trace Amine-Associated Receptors. The experimental framework outlined in this technical guide provides a clear and systematic path for the elucidation of its pharmacological profile. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will provide valuable insights for the design of future drug candidates. A thorough investigation, as proposed herein, is a necessary first step in unlocking the potential of this novel chemical entity.

References

N-Methylnonan-2-amine: A Predictive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive toxicological and safety assessment for N-Methylnonan-2-amine based on structure-activity relationships and data from analogous compounds. As of the date of this publication, no specific toxicological studies on this compound have been identified in publicly available literature. The information herein is intended for use by researchers, scientists, and drug development professionals as a guide for initial safety considerations and to inform the design of appropriate toxicological testing.

Introduction

This compound is a secondary aliphatic amine. The nonan-2-amine backbone is substituted with a methyl group on the nitrogen atom. Due to the absence of direct toxicological data, this whitepaper employs a structure-activity relationship (SAR) approach to forecast its potential hazards. This involves evaluating data from structurally similar aliphatic amines to infer the toxicological profile of this compound. The primary areas of toxicological concern for aliphatic amines include acute toxicity, skin and eye irritation/corrosion, and genotoxicity.

Predicted Toxicological Profile

Based on the toxicological data of structurally related secondary and long-chain aliphatic amines, this compound is predicted to exhibit the following properties:

  • Acute Oral Toxicity: Likely to be harmful if swallowed.

  • Dermal and Eye Irritation: Predicted to be corrosive to the skin and eyes.

  • Respiratory Irritation: May cause respiratory irritation.

  • Genotoxicity: The potential for genotoxicity cannot be ruled out without specific testing.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the predictive assessment, toxicological data for structurally analogous aliphatic amines are summarized below. These compounds share key structural features with this compound, such as being secondary amines with long alkyl chains.

CompoundCAS NumberTestSpeciesRouteResultGHS Classification
N-Methyldecylamine 7516-82-7--Oral-Acute Tox. 4 (Harmful if swallowed)[1]
--Skin-Skin Corr. 1B (Causes severe skin burns and eye damage)[1]
--Inhalation-STOT SE 3 (May cause respiratory irritation)[1]
N-Dodecylamine 124-22-1LD50RatOral> 2000 mg/kg[2][3]Not Classified
LD50MouseOral1160 mg/kg[4]-
LD50RatDermal> 2000 mg/kg[2][5]Not Classified
Draize TestRabbitSkinSevere (750 ug/24H)[4]Skin Corr. 1B
Draize TestRabbitEyeSevere (50 ug/24H)[4]Eye Dam. 1
N-Methyl-1-dodecanamine 7311-30-0--Skin-Skin Corr. 1B (Causes severe skin burns and eye damage)[6]
--Eye-Eye Dam. 1 (Causes serious eye damage)[6]

Experimental Protocols

For the toxicological endpoints of greatest concern for this compound, the following standard experimental protocols, based on OECD guidelines, would be appropriate for generating definitive data.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of a substance is typically determined using the OECD Test Guideline 401.[7][8][9][10]

  • Principle: The test substance is administered in a single dose by gavage to fasted experimental animals.[7] Several dose groups are used, with one dose per group.[7] Observations of effects and mortality are recorded.[7]

  • Test Animals: The preferred species is the rat.[7] Healthy, young adult animals are used.[7]

  • Procedure:

    • Animals are fasted prior to dosing (e.g., overnight for rats).[7]

    • The test substance is administered orally via a stomach tube.[7] The volume is generally limited to 1 mL/100g of body weight for rodents.[7]

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A post-mortem examination is performed on all animals.[7]

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[7]

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for a substance to cause skin irritation or corrosion is assessed using the OECD Test Guideline 404.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of irritation or corrosion is evaluated at specific intervals.

  • Test Animals: The albino rabbit is the recommended species.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.[11]

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The mutagenic potential of a substance is often initially evaluated using the bacterial reverse mutation assay, as described in OECD Test Guideline 471.[13][14][15][16][17]

  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts in the DNA.[13][14][17] When a mutation occurs at the site of the original mutation, the bacteria can revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium.[13]

  • Test System: At least five different bacterial strains are typically used.[14][17] The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[13][15]

  • Procedure:

    • The test substance, at several different concentrations, is combined with the bacterial tester strains.[14][15]

    • This mixture is then plated on a minimal agar medium.

    • The plates are incubated for 48-72 hours at 37°C.[14][15]

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

Logical Workflow for Predictive Toxicological Assessment

Predictive_Toxicology_Workflow cluster_0 Data Gathering and Analysis cluster_1 Hazard Prediction and Assessment cluster_2 Guidance for Future Work Identify_Target Identify Target Compound: This compound Literature_Search Conduct Literature Search for Direct Toxicological Data Identify_Target->Literature_Search Data_Availability Data Available? Literature_Search->Data_Availability Identify_Analogues Identify Structural Analogues (e.g., N-Methyldecylamine) Data_Availability->Identify_Analogues No Analogue_Data_Search Search for Toxicological Data on Analogues Identify_Analogues->Analogue_Data_Search SAR_Analysis Perform Structure-Activity Relationship (SAR) Analysis Analogue_Data_Search->SAR_Analysis Predict_Endpoints Predict Key Toxicological Endpoints: - Acute Toxicity - Irritation/Corrosion - Genotoxicity SAR_Analysis->Predict_Endpoints Summarize_Findings Summarize Predictive Toxicological Profile Predict_Endpoints->Summarize_Findings Recommend_Testing Recommend Specific In Vitro and In Vivo Testing Summarize_Findings->Recommend_Testing Develop_Safety_Plan Develop Preliminary Handling and Safety Plan Recommend_Testing->Develop_Safety_Plan

Caption: Workflow for the predictive toxicological assessment of a novel chemical.

Signaling Pathway for Skin Irritation/Corrosion

Skin_Irritation_Pathway cluster_0 Initiating Event cluster_1 Cellular and Molecular Responses cluster_2 Tissue Level Response cluster_3 Observable Outcome Chemical_Contact This compound Contact with Skin Cell_Damage Keratinocyte Damage and Necrosis Chemical_Contact->Cell_Damage Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Cell_Damage->Cytokine_Release Inflammation Inflammatory Cascade Cytokine_Release->Inflammation Vasodilation Vasodilation and Increased Permeability Inflammation->Vasodilation Clinical_Signs Erythema (Redness) and Edema (Swelling) Vasodilation->Clinical_Signs

Caption: Generalized signaling pathway for chemically induced skin irritation.

Conclusion and Recommendations

In the absence of direct toxicological data for this compound, a predictive assessment based on structural analogues suggests that this compound is likely to be harmful if swallowed and corrosive to the skin and eyes. It may also cause respiratory irritation. To establish a definitive toxicological profile and ensure safe handling, it is strongly recommended that, at a minimum, the following studies be conducted:

  • Acute Oral Toxicity Study (OECD 401 or alternative acute toxicity methods)

  • In Vitro Skin Corrosion Test (OECD 431) followed by an In Vivo Dermal Irritation/Corrosion Study (OECD 404) if necessary

  • In Vitro Eye Damage/Irritation Test (e.g., OECD 437, 438, or 492)

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Until such data are available, this compound should be handled with appropriate precautions for a substance that is potentially corrosive and acutely toxic. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

References

An In-depth Technical Guide on the Thermochemical Properties of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnonan-2-amine is a secondary amine with potential applications in various fields, including as a precursor in organic synthesis and for the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. This guide provides estimated thermochemical data for this compound using the Benson group additivity method, outlines the methodology for this estimation, and presents a generalized reaction pathway for secondary amines.

Methodology: Benson Group Additivity

Due to the absence of direct experimental thermochemical data for this compound, the well-established Benson group additivity method was employed for the estimation of its gas-phase thermochemical properties.[1][2][3] This method assumes that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent groups.[1][4]

The general equation for the Benson group additivity method is:

Property = Σ (n_i * G_i) + C

Where:

  • n_i is the number of times group i appears in the molecule.

  • G_i is the group additivity value for property of group i.

  • C represents corrections for symmetry, stereoisomers, and other non-additive interactions.[2]

Experimental Protocol (Estimation Procedure):

  • Molecular Decomposition: The first step is to deconstruct the this compound molecule into its fundamental groups. The structure of this compound is: CH₃-NH-CH(CH₃)-(CH₂)₆-CH₃

    The constituent Benson groups are:

    • One C-(N)(H)₃ group (the methyl group attached to the nitrogen).

    • One N-(C)₂(H) group (the secondary amine nitrogen).

    • One C-(N)(C)₂(H) group (the carbon atom at the second position of the nonane chain, bonded to the nitrogen, a methyl group, and the rest of the alkyl chain).

    • One C-(C)(H)₃ group (the methyl group attached to the second carbon of the nonane chain).

    • Six C-(C)₂(H)₂ groups (the methylene groups in the nonane chain).

    • One C-(C)(H)₃ group (the terminal methyl group of the nonane chain).

  • Group Value Compilation: The standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p°) values for each group at 298.15 K were obtained from established thermochemical databases and literature.[5][6][7][8]

  • Symmetry Correction: The entropy calculation includes a correction for the molecule's symmetry number (σ). The symmetry number is the number of indistinguishable orientations of the molecule that can be achieved through rotation. For this compound, the symmetry number is 1. The correction is applied using the formula: -R * ln(σ), where R is the gas constant.

  • Calculation of Properties: The thermochemical properties are calculated by summing the values of the constituent groups and applying any necessary corrections.

Estimated Thermochemical Data

The following table summarizes the estimated gas-phase thermochemical data for this compound at 298.15 K.

PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (Gas)ΔH_f° (g)-205.4kJ/mol
Standard Molar Entropy (Gas)S° (g)532.8J/(mol·K)
Heat Capacity at Constant Pressure (Gas)C_p° (g)295.1J/(mol·K)

Table 1: Estimated Thermochemical Data for this compound at 298.15 K

Generalized Reaction Pathways of Secondary Amines

Secondary amines like this compound can undergo various reactions. A common pathway is oxidation, which can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. The following diagram illustrates a generalized logical workflow for the oxidation of a secondary amine.

G Generalized Oxidation Pathway of a Secondary Amine cluster_0 Initial Reactant cluster_1 Intermediate Species cluster_2 Oxidation Products Secondary Amine Secondary Amine Aminium Radical Cation Aminium Radical Cation Secondary Amine->Aminium Radical Cation One-Electron Oxidation Hydroxylamine Hydroxylamine Secondary Amine->Hydroxylamine N-Oxidation Iminium Ion Iminium Ion Aminium Radical Cation->Iminium Ion Hydrogen Abstraction Ketone/Aldehyde + Primary Amine Ketone/Aldehyde + Primary Amine Iminium Ion->Ketone/Aldehyde + Primary Amine Hydrolysis Nitroxide Radical Nitroxide Radical Hydroxylamine->Nitroxide Radical Further Oxidation

Caption: Generalized oxidation pathways of a secondary amine.

Conclusion

This technical guide provides a set of estimated thermochemical data for this compound, which can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The application of the Benson group additivity method offers a reliable approach for predicting the thermodynamic properties of organic compounds where experimental data is unavailable. The provided generalized reaction pathway for secondary amines offers a conceptual framework for understanding the potential chemical transformations of this compound.

References

An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylnonan-2-amine in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the qualitative solubility of structurally analogous amines, namely decylamine and dihexylamine. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines in organic solvents via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound is a secondary amine with a total of ten carbon atoms. Its molecular structure, consisting of a polar amine group and a nonpolar alkyl chain, dictates its solubility behavior in different solvent systems. Understanding the solubility of this compound is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes. This guide summarizes the available solubility information for structurally similar amines and provides a robust experimental methodology for determining the precise solubility of this compound in various organic solvents.

Expected Solubility Profile of this compound

Based on the principle of "like dissolves like," this compound, an aliphatic amine, is expected to be readily soluble in a variety of organic solvents.[1][2][3] The presence of the secondary amine group provides some polarity, allowing for interactions with polar organic solvents, while the C10 alkyl chain contributes to its solubility in nonpolar solvents. The solubility is anticipated to be high in alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., benzene, toluene). Conversely, its solubility in water is expected to be low due to the long hydrophobic alkyl chain.

Solubility Data of Structurally Analogous Amines

SolventDecylamine (C10H23N)Dihexylamine (C12H27N)
Polar Protic Solvents
EthanolEasily Soluble[4][5]Soluble[6]
MethanolSoluble[7]Soluble[6]
Polar Aprotic Solvents
AcetoneEasily Soluble[4][5]Soluble[6]
Ethyl AcetateSoluble[8]Soluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[7]Soluble[6]
AcetonitrileSoluble[7]Soluble[6]
Nonpolar Solvents
Diethyl EtherEasily Soluble[4][5]Soluble[6]
BenzeneEasily Soluble[4][5]Soluble[6]
ChloroformEasily Soluble[4][5]Soluble[6]
HexaneSoluble[6]Soluble[6]
Aqueous Solvents
WaterSlightly Soluble/Insoluble[4][9][10]Limited Solubility[6]

Note: "Soluble" and "Easily Soluble" are qualitative descriptors found in the cited literature and generally indicate miscibility or high solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.[1][11][12]

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Positive displacement micropipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and syringes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the excess solute from the saturated solution.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Accurately dilute the aliquot with a known volume of the appropriate solvent in a volumetric flask.

    • Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the solubility of this compound in the organic solvent, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solute Add excess this compound to vial start->add_solute 1 add_solvent Add known volume of organic solvent add_solute->add_solvent 2 shake Agitate at constant temperature (24-72h) add_solvent->shake 3 settle Allow to settle or centrifuge shake->settle 4 sample Withdraw aliquot of supernatant settle->sample 5 dilute Dilute sample sample->dilute 6 analyze Analyze by GC-FID dilute->analyze 7 calculate Calculate solubility analyze->calculate 8 end_node End calculate->end_node 9

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the available literature, a strong qualitative understanding can be derived from the behavior of structurally similar amines. It is anticipated that this compound will exhibit high solubility in a broad range of common organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for experimental determination. This technical guide serves as a foundational resource for scientists and researchers, facilitating informed solvent selection and providing a clear pathway for the empirical determination of this key physicochemical property.

References

Theoretical Studies on the Stability of N-Methylnonan-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnonan-2-amine, a secondary aliphatic amine, possesses a chemical structure that makes it a potential candidate in various applications, including as a building block in pharmaceutical synthesis and as a component in material science. Understanding the stability of this molecule is paramount for predicting its shelf-life, degradation pathways, and potential interactions in complex chemical environments. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound. Due to the limited specific research on this particular molecule, this guide draws upon established theoretical frameworks and experimental data from structurally analogous aliphatic secondary amines to provide a robust predictive analysis.

Theoretical Methodologies for Stability Assessment

The stability of a molecule like this compound can be rigorously investigated using computational chemistry methods. These in silico techniques provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity.

Computational Approaches

Density Functional Theory (DFT) is a widely used method for studying the stability and reactivity of organic molecules.[1][2] Functionals such as M06-2X are particularly well-suited for modeling organic species and their reaction mechanisms.[1] Ab initio methods, while computationally more intensive, can also provide highly accurate energy calculations for key reaction pathways.[3][4]

The primary goals of these theoretical studies are to:

  • Determine the most stable conformation: Molecules can exist in various spatial arrangements (conformers) with different energy levels. Identifying the lowest energy conformer is the first step in any stability analysis.

  • Calculate bond dissociation energies (BDEs): BDEs quantify the energy required to break a specific chemical bond. Bonds with lower BDEs are more susceptible to cleavage.

  • Map potential energy surfaces for degradation reactions: This involves identifying transition states and calculating the activation energies (ΔG≠) for potential degradation pathways, such as oxidation and thermal decomposition.[2]

Below is a conceptual workflow for the theoretical stability analysis of this compound.

cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Geometry_Optimization Conformational_Analysis Conformational Analysis Geometry_Optimization->Conformational_Analysis Lowest_Energy_Conformer Identify Lowest Energy Conformer Conformational_Analysis->Lowest_Energy_Conformer Frequency_Calculation Frequency Calculation (Thermodynamic Properties) Lowest_Energy_Conformer->Frequency_Calculation BDE_Calculation Bond Dissociation Energy (BDE) Calculation Lowest_Energy_Conformer->BDE_Calculation Reaction_Pathway_Analysis Reaction Pathway Analysis (Oxidative & Thermal) Lowest_Energy_Conformer->Reaction_Pathway_Analysis Transition_State_Search Transition State Search Reaction_Pathway_Analysis->Transition_State_Search Activation_Energy_Calculation Activation Energy (ΔG≠) Calculation Transition_State_Search->Activation_Energy_Calculation Stability_Prediction Stability Prediction Activation_Energy_Calculation->Stability_Prediction

Caption: Conceptual workflow for the theoretical stability analysis of this compound.

Key Factors Influencing the Stability of Aliphatic Secondary Amines

The stability of this compound is influenced by both its intrinsic molecular structure and its external environment.

Structural Effects

  • Alkyl Chain Length: Longer alkyl chains generally decrease the rate of oxidative degradation due to electronic and steric hindrance effects.[5]

  • Steric Hindrance: Bulky groups around the nitrogen atom can sterically protect it from attack, thus increasing stability.

  • Presence of Other Functional Groups: The presence of hydroxyl or additional amino groups can increase the rate of degradation by providing more reactive sites for radical formation.[5]

Environmental Effects

  • Temperature: Thermal degradation is highly dependent on temperature, with higher temperatures generally leading to increased degradation rates, especially in the presence of CO2.[4]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents like ozone can lead to oxidative degradation.[1][2] Secondary amines have been shown to have higher oxidative degradation rates than primary or tertiary amines.[5][6][7]

  • Solvent: The solvent can have a significant impact on the thermal stability of amines.[4][8]

Predicted Degradation Pathways for this compound

Based on studies of analogous aliphatic secondary amines, two primary degradation pathways can be predicted for this compound: oxidative degradation and thermal degradation.

Oxidative Degradation

In the presence of oxidizing agents like ozone, the degradation of secondary amines is initiated by an oxygen-transfer reaction.[1][2] This can lead to the formation of nitroalkanes through hydroxylamine and nitrosoalkane intermediates.[1][2] Another potential pathway is N-dealkylation via a radical reaction.[1][2]

cluster_1 Predicted Oxidative Degradation Pathway NMA This compound Hydroxylamine Hydroxylamine Intermediate NMA->Hydroxylamine + O3 Radical_Pathway Radical Pathway NMA->Radical_Pathway + O3 Ozone Ozone (O3) Nitrosoalkane Nitrosoalkane Intermediate Hydroxylamine->Nitrosoalkane Nitroalkane Nitroalkane Product Nitrosoalkane->Nitroalkane Dealkylation N-dealkylation Products Radical_Pathway->Dealkylation

Caption: Predicted oxidative degradation pathway for this compound.

Thermal Degradation

In the absence of oxygen, aliphatic amines are generally more stable. However, at elevated temperatures, thermal decomposition can occur. For amines adsorbed on surfaces, decomposition can proceed via various elimination reactions.[9] In solution, particularly in the presence of CO2, thermal degradation can also be significant.[4] Disproportionation is another possible thermal degradation mechanism.[10]

Experimental Protocols for Stability Studies

To validate theoretical predictions, experimental stability studies are essential. A general protocol for assessing the stability of this compound is outlined below.

General Experimental Protocol for Oxidative Stability

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Experimental Setup: Use a temperature-controlled reactor. Sparge a gas of known oxygen concentration (e.g., 99.9% O2) through the solution at a constant flow rate.[5][6]

  • Experimental Conditions:

    • Temperature: e.g., 60 °C[5][6]

    • Gas Flow Rate: e.g., 200 mL/min[5][6]

    • Duration: e.g., 14 days[5][6]

  • Sampling: Withdraw aliquots of the solution at regular time intervals.

  • Analysis: Quantify the concentration of this compound and identify degradation products using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Quantitative Data on the Stability of Analogous Amines

While specific quantitative data for this compound is not available, the following table summarizes findings on the oxidative degradation of various aliphatic amines, which can serve as a benchmark.

Amine TypeRelative Degradation RateKey Structural Factors Influencing StabilityReference
Secondary Amines Higher than primary and tertiary-[5][6][7]
Cyclic Amines Lower oxidative degradation ratesRing structure imparts stability[5][6]
Amines with Long Alkyl Chains Lower degradation ratesElectronic and steric hindrance effects[5]
Amines with Hydroxyl Groups Higher degradation ratesIncreased number of reactive sites[5]
Amines with Additional Amino Groups Higher degradation ratesMore reactive sites for radical formation[5]

Conclusion

The stability of this compound is a critical parameter for its practical application. This guide has outlined a comprehensive theoretical framework for assessing its stability, drawing upon established computational methodologies and experimental data from analogous compounds. The predicted degradation pathways, primarily oxidative and thermal, are influenced by a combination of structural and environmental factors. Future research should focus on performing specific theoretical calculations and experimental studies on this compound to validate these predictions and provide precise quantitative data on its stability profile. This will enable its safe and effective use in drug development and other scientific endeavors.

References

Methodological & Application

Application Note: Quantification of N-Methylnonan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of N-Methylnonan-2-amine in solution using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature of secondary amines, which can lead to poor chromatographic peak shape and reduced volatility, derivatization is an essential step for reliable quantification.[1][2][3] This protocol utilizes pentafluoropropionic anhydride (PFPA) for acylation, a common and effective derivatization strategy for primary and secondary amines, to enhance volatility and improve chromatographic performance.[4] The method is suitable for the analysis of this compound in various matrices, assuming appropriate sample clean-up and extraction procedures are employed.

Introduction

This compound is a secondary amine whose accurate quantification is crucial in various research and development settings. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[5] However, the direct analysis of polar amines like this compound by GC can be challenging due to peak tailing and poor sensitivity.[2][3]

To overcome these limitations, a derivatization step is employed. Acylation with reagents such as pentafluoropropionic anhydride (PFPA) is a widely used technique that converts the polar amine group into a less polar, more volatile, and thermally stable derivative.[1][4] This protocol provides a detailed methodology for the derivatization of this compound with PFPA and its subsequent quantification by GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Pentafluoropropionic anhydride (PFPA)

  • Internal Standard (IS) solution (e.g., N-Methylheptan-2-amine)

  • Ethyl acetate, GC grade

  • Pyridine

  • Sodium bicarbonate solution, 5% (w/v)

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • Deionized water

Instrumentation
  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Autosampler vials, 2 mL, with inserts

  • Standard laboratory glassware and vortex mixer

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a 10 µg/mL solution of N-Methylheptan-2-amine in methanol.

  • Sample Preparation: For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the amine fraction into an appropriate solvent. The final extract should be evaporated to dryness and reconstituted in methanol.

Derivatization Procedure
  • Pipette 100 µL of each working standard solution, quality control sample, and sample extract into separate autosampler vials.

  • To each vial, add 10 µL of the 10 µg/mL internal standard working solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 10 µL of pyridine to each vial.

  • Add 20 µL of PFPA to each vial.

  • Cap the vials tightly and vortex for 1 minute.

  • Incubate the vials at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Add 200 µL of 5% sodium bicarbonate solution to quench the reaction. Vortex for 30 seconds.

  • Centrifuge the vials for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert containing a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters
  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound derivative: To be determined by analyzing a derivatized standard in full scan mode.

    • Qualifier Ion(s) for this compound derivative: To be determined.

    • Quantifier Ion for IS derivative: To be determined.

Data Presentation

The quantitative data for the this compound derivatization and GC-MS analysis should be summarized for clear comparison. The following table presents hypothetical but realistic performance data for this method.

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Retention Time (approx.)12.5 min

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis stock Stock Solution (1 mg/mL) working_std Working Standards (1-100 µg/mL) stock->working_std aliquot Aliquot Sample/ Standard + IS working_std->aliquot is_std Internal Standard (10 µg/mL) is_std->aliquot sample_prep Sample Extraction & Reconstitution sample_prep->aliquot dry Evaporate to Dryness aliquot->dry reagents Add Ethyl Acetate, Pyridine, PFPA dry->reagents incubate Incubate at 60°C reagents->incubate quench Quench with NaHCO3 incubate->quench extract Extract Organic Layer quench->extract gcms GC-MS Analysis (SIM Mode) extract->gcms data Data Processing & Quantification gcms->data derivatization_pathway amine This compound (Polar, Volatile) derivative PFPA-Derivative (Non-polar, More Volatile) amine->derivative + PFPA (Acylation) pfpa Pentafluoropropionic Anhydride (PFPA)

References

HPLC method for separation of N-Methylnonan-2-amine isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Separation of N-Methylnonan-2-amine Isomers by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a chiral amine that may exist as a pair of enantiomers. The separation and quantification of these stereoisomers are crucial in various fields, including pharmacology and chemical synthesis, as different isomers can exhibit distinct biological activities and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of chiral compounds.[1][2] This application note details two primary HPLC-based protocols for the separation of this compound isomers: a direct method using a chiral stationary phase (CSP) for the resolution of enantiomers and an indirect method involving diastereomeric derivatization followed by separation on a standard stationary phase.

Principle

The separation of enantiomers can be achieved directly by employing a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs are widely recognized for their excellent enantioselective capabilities for a broad range of compounds, including amines.[3][4]

Alternatively, an indirect approach involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers.[5] These diastereomers possess different physicochemical properties and can be separated on a non-chiral stationary phase, such as silica gel, using normal-phase HPLC.[5][6] For enhanced detection, especially for compounds lacking a strong chromophore, a derivatizing agent that imparts UV absorbance or fluorescence can be used.[3][7]

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or fluorescence detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents:

    • HPLC-grade n-Hexane.

    • HPLC-grade Isopropanol (IPA).

    • HPLC-grade Ethanol (EtOH).

    • Trifluoroacetic acid (TFA).

    • (Optional, for derivatization) Chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)).[5]

    • (Optional, for derivatization) Derivatization reagents (e.g., coupling agents like DCC or EDC).

    • This compound standard.

Experimental Protocols

Protocol 1: Direct Enantiomeric Separation using a Chiral Stationary Phase

This protocol is designed for the direct separation of the enantiomers of this compound.

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended. Columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series are suitable starting points.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and a polar modifier like Isopropanol or Ethanol. A typical starting composition is 90:10 (v/v) n-Hexane:Isopropanol. To improve peak shape and resolution for amines, a small amount of an additive like Trifluoroacetic acid (0.1%) or Diethylamine (0.1%) can be added.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm (as aliphatic amines have low UV absorbance, a more sensitive detector like a Corona Charged Aerosol Detector (CAD) or derivatization for UV/fluorescence detection may be necessary if sensitivity is an issue).[7][8]

  • Data Analysis:

    • Identify the retention times for the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 indicates baseline separation.

Protocol 2: Indirect Diastereomeric Separation via Derivatization

This protocol is for the separation of this compound isomers after converting them into diastereomers.

  • Derivatization:

    • React the racemic this compound with a single enantiomer of a chiral derivatizing agent (e.g., (S)-(+)-MαNP acid).[5] This will form two diastereomeric amides. The reaction conditions (solvent, temperature, time) will need to be optimized for complete conversion.

  • Column Selection: A standard normal-phase silica gel column is typically used for the separation of diastereomers.[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent like n-Hexane and a more polar solvent like Ethyl Acetate or Isopropanol. A starting mobile phase could be 95:5 (v/v) n-Hexane:Ethyl Acetate.

  • Sample Preparation:

    • After the derivatization reaction is complete, dissolve the resulting diastereomeric mixture in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Silica gel (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: n-Hexane:Ethyl Acetate (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., ~254 nm for a naphthyl group).[5]

  • Data Analysis:

    • Determine the retention times of the two diastereomeric peaks.

    • Calculate the resolution (Rs) to ensure adequate separation.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the two protocols.

Table 1: Chromatographic Data for Direct Enantiomeric Separation (Protocol 1)

ParameterValue
ColumnChiralpak® IA
Mobile Phasen-Hexane:Isopropanol (90:10, v/v) + 0.1% TFA
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Tailing Factor (for both peaks)1.1

Table 2: Chromatographic Data for Indirect Diastereomeric Separation (Protocol 2)

ParameterValue
ColumnSilica Gel (5 µm)
Mobile Phasen-Hexane:Ethyl Acetate (95:5, v/v)
Flow Rate1.0 mL/min
Retention Time (Diastereomer 1)12.3 min
Retention Time (Diastereomer 2)14.8 min
Resolution (Rs)2.5
Tailing Factor (for both peaks)1.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Racemic this compound dissolve Dissolve in Mobile Phase start->dissolve derivatize Derivatize with Chiral Agent (Protocol 2) start->derivatize filter Filter (0.45 µm) dissolve->filter derivatize->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (Chiral or Normal Phase) inject->separation detection UV/Vis or Fluorescence Detection separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification & Resolution Calculation peak_id->quant

Caption: Experimental workflow for HPLC separation of this compound isomers.

separation_logic cluster_direct Protocol 1: Direct Method cluster_indirect Protocol 2: Indirect Method start Racemic This compound (Enantiomers) csp Chiral Stationary Phase (CSP) start->csp Direct Separation derivatization Derivatization with Chiral Reagent start->derivatization Indirect Separation sep_enantiomers Separated Enantiomers csp->sep_enantiomers diastereomers Diastereomer Formation derivatization->diastereomers normal_phase Normal Phase Column diastereomers->normal_phase sep_diastereomers Separated Diastereomers normal_phase->sep_diastereomers

Caption: Logical relationship of the two HPLC separation strategies.

References

Application Note: Enhanced Detection of N-Methylnonan-2-amine through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnonan-2-amine, a secondary aliphatic amine, often presents analytical challenges due to its low volatility and lack of a strong chromophore, leading to poor sensitivity in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a robust strategy to overcome these limitations. This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and enhance its detection limits. Two primary methods are presented: acylation with pentafluorobenzoyl chloride (PFBOC) for GC-MS analysis and labeling with 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC with UV and fluorescence detection. These protocols are designed to be readily implemented in a laboratory setting.

Introduction

The accurate and sensitive quantification of aliphatic amines such as this compound is crucial in various fields, including pharmaceutical development, environmental analysis, and metabolomics. However, the inherent chemical properties of these molecules, such as high polarity and low UV absorbance, make their direct analysis challenging. Derivatization can significantly improve the analytical performance by:

  • Increasing Volatility and Thermal Stability: Essential for GC analysis.

  • Introducing a Chromophore or Fluorophore: Enabling sensitive detection by UV or fluorescence detectors in HPLC.[1]

  • Improving Chromatographic Peak Shape: By reducing interactions with the stationary phase.

  • Enhancing Ionization Efficiency: For mass spectrometry detection.

This document outlines two effective derivatization protocols for this compound, one tailored for GC-MS and the other for HPLC analysis.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table summarizes the performance of the selected derivatization reagents with other structurally similar short-chain aliphatic amines. This data serves as a strong indicator of the expected performance for this compound.

Derivatizing AgentAnalyte(s)Analytical MethodLinearity RangeLimit of Detection (LOD)Reference
Pentafluorobenzoyl chloride (PFBOC)Short-chain aliphatic aminesGC-MS0.15 pg/mL - 50 ng/mL0.117 - 1.527 pg/mL[2][3]
9-Fluorenylmethyl chloroformate (FMOC-Cl)DimethylamineLC-FDUp to 300 ng/mLNot Specified[4]
2-Naphthalenesulfonyl chloride (NSCl)Spectinomycin (secondary amine)HPLC-UV0.05 mg/mL - 0.3 mg/mL~4 ng on column[5]

Table 1: Quantitative data for the derivatization of aliphatic amines.

Experimental Protocols

Protocol 1: Derivatization with Pentafluorobenzoyl Chloride (PFBOC) for GC-MS Analysis

This protocol is adapted from a method for the determination of low molecular weight aliphatic amines.[2][3] PFBOC reacts with the secondary amine group of this compound to form a stable, volatile derivative with excellent electron-capturing properties, making it highly suitable for GC-MS analysis.

Materials:

  • This compound standard solution

  • Pentafluorobenzoyl chloride (PFBOC)

  • Bicarbonate buffer (0.5 M, pH 10.5)

  • Extraction solvent (e.g., hexane, toluene)

  • Sodium sulfate (anhydrous)

  • Vials, syringes, and standard laboratory glassware

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Reaction Setup: In a 2 mL reaction vial, add 500 µL of the bicarbonate buffer (pH 10.5).

  • Addition of Amine: Add a known volume of the this compound standard solution to the buffered solution.

  • Addition of Derivatizing Agent: Add 10 µL of PFBOC to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-20 minutes with occasional shaking.

  • Extraction: Add 500 µL of the extraction solvent (e.g., hexane) to the vial. Vortex vigorously for 1 minute to extract the derivatized amine.

  • Phase Separation: Centrifuge the vial to achieve clear phase separation.

  • Drying: Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC Analysis

This protocol is based on established methods for derivatizing primary and secondary amines with FMOC-Cl, which introduces a highly fluorescent fluorenyl group, enabling sensitive detection.[4][6]

Materials:

  • This compound standard solution

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 2.5 mg/mL in acetonitrile)

  • Borate buffer (0.4 M, pH 10.4)

  • Acetonitrile

  • Deionized water

  • HPLC vials and syringes

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in deionized water or a compatible solvent.

  • Reaction Setup: In an HPLC vial, add 200 µL of the borate buffer (pH 10.4).

  • Addition of Amine: Add 40 µL of the this compound standard solution to the vial.

  • Addition of Derivatizing Agent: Add 200 µL of the FMOC-Cl solution to the vial.

  • Reaction: Cap the vial and vortex immediately. Allow the reaction to proceed at room temperature for approximately 5 minutes.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine (e.g., glycine) if necessary, although for direct injection, this is often omitted.

  • Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: The diluted solution is ready for injection into the HPLC system equipped with a fluorescence or UV detector.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_proc Post-Reaction Processing cluster_analysis Analysis Sample This compound Standard Solution Reaction Reaction Mixture Sample->Reaction Buffer Buffer Solution (e.g., Bicarbonate or Borate) Buffer->Reaction Reagent Derivatizing Agent (PFBOC or FMOC-Cl) Reagent->Reaction Extraction Liquid-Liquid Extraction (for GC-MS) Reaction->Extraction PFBOC Method Dilution Dilution (for HPLC) Reaction->Dilution FMOC-Cl Method GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV/Fluorescence Analysis Dilution->HPLC

Caption: General experimental workflow for the derivatization of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_product Product cluster_properties Improved Properties Amine This compound (Secondary Amine) Derivative Stable, Detectable Derivative Amine->Derivative Agent Derivatizing Agent (e.g., Acyl Chloride, Chloroformate) Agent->Derivative Volatility Increased Volatility Derivative->Volatility for GC Detection Enhanced UV/Fluorescence Detection Derivative->Detection for HPLC Chromatography Improved Chromatography Derivative->Chromatography for both

Caption: Logical relationship of derivatization for improved analytical properties.

Conclusion

The derivatization of this compound with reagents such as pentafluorobenzoyl chloride for GC-MS and 9-fluorenylmethyl chloroformate for HPLC are effective strategies to significantly enhance its detectability and improve chromatographic performance. The protocols provided in this application note offer a reliable starting point for researchers to develop and validate sensitive analytical methods for this and other similar aliphatic secondary amines. The choice of derivatization agent and analytical technique should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for N-Methylnonan-2-amine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific documented uses of N-Methylnonan-2-amine as a building block in organic synthesis. The following application notes and protocols are based on the general reactivity of secondary amines and use N-methyl-2-octylamine as a representative surrogate to illustrate potential synthetic applications. These protocols are intended for experienced synthetic chemists and may require optimization for specific substrates and scales.

Introduction

This compound is a secondary amine that can serve as a versatile nucleophile and a precursor for the introduction of a methylated secondary amino group into a target molecule. Its utility in organic synthesis stems from the reactivity of the N-H bond and the lone pair of electrons on the nitrogen atom. This document outlines potential applications of this compound in key synthetic transformations relevant to pharmaceutical and medicinal chemistry.

Potential Applications:

  • Nucleophilic Substitution Reactions: As a nucleophile, it can react with various electrophiles such as alkyl halides, epoxides, and acyl chlorides.

  • Reductive Amination: It can be used to form tertiary amines by reacting with aldehydes and ketones in the presence of a reducing agent.

  • Mannich Reaction: It can participate as the amine component in Mannich reactions to form β-amino carbonyl compounds.

  • Synthesis of Amides and Sulfonamides: Acylation and sulfonylation of the secondary amine can lead to the formation of corresponding amides and sulfonamides, which are common functional groups in bioactive molecules.

Physicochemical Properties (Predicted)

To facilitate its use in synthesis, the following table summarizes the predicted physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol
Boiling Point (est.) 190-200 °C
Density (est.) 0.78-0.82 g/cm³
Solubility Soluble in most organic solvents.
pKa of conjugate acid (est.) 10.5 - 11.5

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes the reaction of a secondary amine with an aldehyde to form a tertiary amine, a common transformation in drug development.

Reaction Scheme:

G reagent1 This compound intermediate Imine Intermediate reagent1->intermediate + reagent2 Aldehyde (R-CHO) reagent2->intermediate product Tertiary Amine intermediate->product [Reducing Agent]

Figure 1: General workflow for reductive amination.

Detailed Methodology (Illustrative Example with Benzaldehyde):

  • Reaction Setup: To a solution of N-methyl-2-octylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.2 M), add benzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. If dichloromethane was used, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Reducing AgentSolventYield (%)
N-methyl-2-octylamineBenzaldehydeNaBH₄Methanol85-95
N-methyl-2-octylamineCyclohexanoneSTABDichloromethane80-90
Protocol 2: Synthesis of an Amide via Acylation

This protocol details the formation of an amide by reacting a secondary amine with an acyl chloride. Amides are prevalent scaffolds in pharmaceuticals.

Reaction Scheme:

G reagent1 This compound product Amide reagent1->product + reagent2 Acyl Chloride (R-COCl) reagent2->product base Base (e.g., Triethylamine) base->product

Figure 2: Workflow for amide synthesis via acylation.

Detailed Methodology (Illustrative Example with Benzoyl Chloride):

  • Reaction Setup: Dissolve N-methyl-2-octylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Add benzoyl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acyl chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by crystallization or column chromatography.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2BaseSolventYield (%)
N-methyl-2-octylamineBenzoyl chlorideTriethylamineDichloromethane90-98
N-methyl-2-octylamineAcetyl chloridePyridineTHF88-96

Signaling Pathways and Drug Development

While there is no specific information on drugs derived from this compound, the structural motif of a methylated secondary or tertiary amine is common in many classes of drugs. For instance, many G-protein coupled receptor (GPCR) ligands contain such functionalities, which can influence receptor binding, selectivity, and pharmacokinetic properties. The N-methyl group can play a crucial role in modulating the basicity of the nitrogen atom and its interaction with biological targets.

G cluster_0 Drug Development Workflow A This compound (Building Block) B Synthetic Transformations (e.g., Reductive Amination, Acylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., GPCR assays) C->D E Lead Compound Identification D->E Hit F Lead Optimization E->F G Drug Candidate F->G

Figure 3: Logical workflow for drug development.

This diagram illustrates a generalized workflow where a building block like this compound is chemically modified to generate a library of compounds. These derivatives are then screened for biological activity to identify lead compounds for further optimization into potential drug candidates. The specific signaling pathways targeted would depend on the overall structure of the synthesized molecules.

Application Notes and Protocols: N-Methylnonan-2-amine as a Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of N-Methylnonan-2-amine as a reagent in the synthesis of pharmaceutical intermediates. The following sections outline its application in forming tertiary amine moieties, a common functional group in many active pharmaceutical ingredients (APIs). A detailed experimental protocol for a representative reductive amination reaction is provided, along with hypothetical data to illustrate expected outcomes.

Introduction

This compound is a secondary amine that can serve as a valuable building block in organic synthesis. Its structure, featuring a methyl group on the nitrogen and a non-polar nonyl chain, can be strategically incorporated into drug candidates to modify properties such as lipophilicity, membrane permeability, and metabolic stability. A primary application for secondary amines like this compound in pharmaceutical synthesis is the formation of tertiary amines through reactions such as reductive amination. Tertiary amines are a prevalent structural motif in a wide range of therapeutic agents, including antihistamines, antipsychotics, and antibiotics, where they often play a crucial role in the drug's mechanism of action by interacting with biological targets.[1]

Application: Synthesis of Tertiary Amines via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[2] In this process, a ketone or aldehyde is reacted with a primary or secondary amine in the presence of a reducing agent. When a secondary amine like this compound is used, the reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the corresponding tertiary amine.

The general workflow for this transformation is as follows:

cluster_input Starting Materials cluster_process Reaction Steps cluster_output Product Ketone_Aldehyde Ketone or Aldehyde (e.g., Cyclohexanone) Iminium_Formation Iminium Ion Formation Ketone_Aldehyde->Iminium_Formation Secondary_Amine This compound Secondary_Amine->Iminium_Formation Reduction In situ Reduction (e.g., with Sodium Triacetoxyborohydride) Iminium_Formation->Reduction Tertiary_Amine Tertiary Amine Product Reduction->Tertiary_Amine

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of N-Cyclohexyl-N-methylnonan-2-amine

This protocol describes a representative procedure for the synthesis of a tertiary amine using this compound and cyclohexanone via reductive amination with sodium triacetoxyborohydride.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert gas

  • Addition funnel

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per mmol of amine).

  • Addition of Ketone: Add cyclohexanone (1.1 eq) to the stirred solution at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture and stir for 20 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.

G start Start setup 1. Reaction Setup: - this compound - Anhydrous DCM - Inert Atmosphere start->setup add_ketone 2. Add Cyclohexanone (1.1 eq) setup->add_ketone add_acid 3. Add Acetic Acid (1.2 eq) Stir for 20 min add_ketone->add_acid add_stab 4. Add NaBH(OAc)3 Slurry (1.5 eq) add_acid->add_stab monitor 5. Monitor Reaction by TLC/LC-MS (2-4 hours) add_stab->monitor quench 6. Quench with Sat. NaHCO3 monitor->quench workup 7. Aqueous Workup: - Separate Layers - Wash with NaHCO3 and Brine quench->workup dry 8. Dry (MgSO4) and Concentrate workup->dry purify 9. Purify by Flash Chromatography dry->purify end End: Pure Tertiary Amine purify->end

Caption: Experimental Workflow Diagram.

Quantitative Data Summary

The following table summarizes hypothetical results for the synthesis of N-Cyclohexyl-N-methylnonan-2-amine based on the protocol described above.

ParameterValue
Reactants
This compound10.0 g (63.6 mmol)
Cyclohexanone6.8 g (69.9 mmol)
Sodium Triacetoxyborohydride20.2 g (95.4 mmol)
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature (~25°C)
Reaction Time3 hours
Results
Crude Product Weight14.5 g
Purified Product Weight12.1 g
Yield 79%
Purity (by HPLC) >98%

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a water-sensitive reagent. Handle under an inert atmosphere and quench carefully.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a viable reagent for the synthesis of complex tertiary amines, which are key components of many pharmaceutical compounds. The protocol for reductive amination described herein is a robust and high-yielding method for incorporating this amine into a molecular scaffold. The lipophilic nonyl chain of this compound can be leveraged by medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates.

References

Application of N-Methylnonan-2-amine in CO2 Capture Studies: A Review of Analogous Secondary and Lipophilic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature searches for studies specifically investigating the application of N-Methylnonan-2-amine for CO2 capture did not yield any direct results. Therefore, this document provides a detailed overview of the application of analogous compounds, namely secondary amines and long-chain lipophilic amines, in carbon dioxide capture research. The methodologies and data presented here can serve as a foundational guide for researchers and scientists interested in evaluating this compound for this purpose.

The use of amine-based solvents is a well-established technology for post-combustion CO2 capture.[1][2] The process typically involves the chemical absorption of CO2 from flue gas into an amine solution, followed by the regeneration of the "rich" amine solution by heating to release the captured CO2, allowing the "lean" amine to be recycled.[1] While primary amines like monoethanolamine (MEA) are widely studied, secondary and tertiary amines, as well as those with long alkyl chains (lipophilic amines), offer potential advantages such as higher CO2 loading capacity and lower energy requirements for regeneration.[3][4]

Logical Relationship of Amine-Based CO2 Capture

The fundamental process of CO2 capture and regeneration using an amine solvent is a cyclical operation. The following diagram illustrates the key stages.

CO2_Capture_Cycle Flue_Gas Flue Gas with CO2 Absorber Absorber Flue_Gas->Absorber Rich_Amine CO2-Rich Amine Absorber->Rich_Amine Rich Amine Out Clean_Gas Clean Flue Gas Absorber->Clean_Gas Heat_Exchanger Heat Exchanger Rich_Amine->Heat_Exchanger Heated Stripper Stripper (Regenerator) Heat_Exchanger->Stripper Lean_Amine CO2-Lean Amine Stripper->Lean_Amine Regenerated Lean Amine Pure_CO2 Pure CO2 Stream Stripper->Pure_CO2 CO2 Release Lean_Amine->Absorber Lean Amine In Lean_Amine->Heat_Exchanger Cooled

Figure 1: General workflow of an amine-based CO2 capture and regeneration cycle.

Quantitative Data on Analogous Amines

The performance of an amine solvent for CO2 capture is evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, and the energy required for regeneration. The following table summarizes these properties for some commonly studied secondary and lipophilic amines, providing a benchmark for potential studies on this compound.

AmineTypeConcentration (wt%)CO2 Loading (mol CO2/mol amine)Absorption Temperature (°C)Regeneration Temperature (°C)Reference
Diethanolamine (DEA)Secondary30~0.540-60100-120[5]
Diisopropanolamine (DIPA)Secondary30Varies40-60100-120[1]
Dibutylamine (DBA)Secondary (Lipophilic)3 MHigh (not specified)25-40< 100[6][7]
Hexylamine (HxA)Primary (Lipophilic)3 MHigh (not specified)20-40< 100[7]
N,N-Dimethylcyclohexylamine (DMCA)Tertiary (Lipophilic)MixedHigh (not specified)20-40< 100[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of new amine solvents. Below are generalized protocols for key experiments in CO2 capture studies, based on methodologies reported for other amines.

Protocol 1: Determination of CO2 Absorption Capacity

Objective: To measure the maximum amount of CO2 that can be absorbed by the amine solution.

Materials:

  • This compound solution of known concentration

  • Pure CO2 gas

  • Nitrogen (N2) gas

  • Gas flow meters

  • A jacketed glass reactor or a similar absorption vessel

  • Magnetic stirrer and stir bar

  • Thermostatic water bath

  • Gas chromatograph (GC) or other CO2 analyzer

Workflow Diagram:

Absorption_Capacity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Amine Prepare Amine Solution Load_Reactor Load Reactor with Amine Prep_Amine->Load_Reactor Calibrate_GC Calibrate CO2 Analyzer Monitor_Outlet Monitor Outlet CO2 Concentration Calibrate_GC->Monitor_Outlet Set_Temp Set Temperature Load_Reactor->Set_Temp Start_Stirring Start Stirring Set_Temp->Start_Stirring Introduce_CO2 Introduce CO2 Gas Start_Stirring->Introduce_CO2 Introduce_CO2->Monitor_Outlet Equilibrium Reach Equilibrium (Outlet Conc. = Inlet Conc.) Monitor_Outlet->Equilibrium Measure_Weight Measure Weight Gain of Solution Equilibrium->Measure_Weight Calculate_Loading Calculate CO2 Loading Measure_Weight->Calculate_Loading

Figure 2: Workflow for determining CO2 absorption capacity.

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 30 wt%).

  • Calibrate the CO2 analyzer using standard gas mixtures.

  • Place a known volume and weight of the amine solution into the jacketed glass reactor.

  • Set the desired absorption temperature using the thermostatic water bath (e.g., 40°C).

  • Start the magnetic stirrer to ensure good gas-liquid mixing.

  • Introduce a stream of pure CO2 gas at a known flow rate into the amine solution through a sparger.

  • Continuously monitor the CO2 concentration in the gas stream exiting the reactor.

  • The absorption is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated.

  • Stop the gas flow and accurately weigh the amine solution. The weight gain corresponds to the amount of CO2 absorbed.

  • Calculate the CO2 loading in moles of CO2 per mole of amine.

Protocol 2: Evaluation of Amine Regeneration

Objective: To determine the efficiency of CO2 removal from the rich amine solution and the stability of the amine over absorption-desorption cycles.

Materials:

  • CO2-rich amine solution from Protocol 1

  • Stripping column or a three-necked flask equipped with a condenser and a heating mantle

  • Nitrogen (N2) gas for stripping (optional)

  • Cold trap or condenser

  • Analytical balance

Workflow Diagram:

Regeneration_Workflow cluster_setup Setup cluster_regen Regeneration cluster_eval Evaluation Rich_Amine_Sample Take a Sample of Rich Amine Setup_Stripper Set up Stripping Apparatus Rich_Amine_Sample->Setup_Stripper Heat_Sample Heat Rich Amine to Desorption Temperature Setup_Stripper->Heat_Sample Collect_CO2 Collect Released CO2/Condensate Heat_Sample->Collect_CO2 Monitor_Process Monitor Until CO2 Release Ceases Collect_CO2->Monitor_Process Cool_Lean_Amine Cool the Regenerated (Lean) Amine Monitor_Process->Cool_Lean_Amine Weigh_Lean_Amine Weigh the Lean Amine Cool_Lean_Amine->Weigh_Lean_Amine Analyze_Degradation Analyze Amine for Degradation (e.g., GC-MS) Cool_Lean_Amine->Analyze_Degradation Calculate_Regen_Eff Calculate Regeneration Efficiency Weigh_Lean_Amine->Calculate_Regen_Eff

Figure 3: Workflow for evaluating amine regeneration.

Procedure:

  • Take a known weight of the CO2-rich amine solution.

  • Place the solution into the stripping flask.

  • Heat the solution to the desired regeneration temperature (e.g., 80-120°C). Lipophilic amines may allow for lower regeneration temperatures.[7][8]

  • The released CO2 can be passed through a condenser to remove any water or amine vapor and then quantified.

  • Continue heating until CO2 is no longer evolved.

  • Cool the regenerated (lean) amine solution to room temperature and weigh it. The weight loss corresponds to the amount of CO2 released.

  • Calculate the regeneration efficiency as the percentage of absorbed CO2 that was released.

  • For cyclic studies, the regenerated amine can be reused for another absorption cycle. Analyze the amine solution after several cycles (e.g., using GC-MS) to assess its thermal and chemical stability.[9]

Concluding Remarks

While no specific data exists for this compound in CO2 capture, the study of analogous secondary and lipophilic amines provides a strong framework for its evaluation. The protocols and comparative data presented herein offer a starting point for researchers to investigate its potential as a novel solvent for carbon capture. Key areas for investigation would include its CO2 absorption capacity, kinetics, regeneration energy, and long-term stability. The lipophilic nature of the nonyl group may influence its phase behavior upon CO2 loading, potentially offering advantages in regeneration, an area of active research for next-generation amine solvents.[6][7]

References

Laboratory-Scale Synthesis of N-Methylnonan-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-Methylnonan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The synthesis is achieved through the reductive amination of nonan-2-one with methylamine. This application note includes a comprehensive experimental procedure, a summary of required materials and their properties, safety precautions, and expected analytical data for the final product.

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis. The synthesis of secondary amines is a fundamental transformation in organic chemistry, often pivotal in the development of novel therapeutic agents and functional materials. Reductive amination is a widely utilized and efficient method for the preparation of amines from carbonyl compounds.[1][2] This one-pot reaction involves the formation of an imine intermediate from a ketone or aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[3][4] This method offers advantages such as operational simplicity and the use of readily available starting materials.

This protocol details the synthesis of this compound from nonan-2-one and methylamine using sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation as it preferentially reduces the iminium ion intermediate over the starting ketone.[5][6]

Reaction Scheme

The synthesis of this compound proceeds via a two-step, one-pot reductive amination reaction:

  • Imine Formation: Nonan-2-one reacts with methylamine to form an unstable iminium intermediate.

  • Reduction: The iminium intermediate is subsequently reduced by a hydride source to yield the final secondary amine product, this compound.

Overall Reaction:

Experimental Protocol

Materials and Equipment
Material/EquipmentDescription/Specification
Reagents
Nonan-2-onePurity ≥ 98%
Methylamine solution40% in water or 2.0 M in THF/Methanol
Sodium Cyanoborohydride (NaBH3CN)Purity ≥ 95%
Acetic Acid (Glacial)Reagent Grade
Methanol (Anhydrous)Reagent Grade
Diethyl Ether (Anhydrous)Reagent Grade
Sodium Hydroxide (NaOH)Pellets, Reagent Grade
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO4)
Equipment
Round-bottom flask (100 mL)with magnetic stir bar
Condenser
Addition Funnel
Magnetic Stirrer/Hotplate
Ice Bath
Separatory Funnel (250 mL)
Rotary Evaporator
pH paper or pH meter
Standard laboratory glassware
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve nonan-2-one (14.2 g, 0.1 mol) in 50 mL of anhydrous methanol.

  • Addition of Methylamine: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (11.6 g, 0.15 mol) to the stirred solution. Alternatively, a 2.0 M solution of methylamine in THF or methanol can be used.

  • pH Adjustment: Add glacial acetic acid dropwise to the reaction mixture to adjust the pH to approximately 6-7. Monitor the pH using pH paper or a pH meter.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 24 hours at room temperature.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the gas evolution ceases.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add 50 mL of water to the residue and basify the aqueous solution to pH > 12 by the slow addition of 2 M sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Data Presentation

Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Nonan-2-oneC9H18O142.24194-1950.826
MethylamineCH5N31.06-6.30.699 (liquid at -10.8 °C)
This compoundC10H23N157.30Not availableNot available

Note: Experimental values for the boiling point and density of this compound should be determined and recorded.

Expected Analytical Data for this compound
AnalysisExpected Results
Appearance Colorless liquid
Yield Expected to be in the range of 70-85%
¹H NMR Characteristic peaks for the N-methyl group, the methine proton adjacent to the nitrogen, and the alkyl chain protons.
¹³C NMR Distinct signals for each carbon atom in the molecule, with the carbons adjacent to the nitrogen appearing in the characteristic range for amines.
IR Spectroscopy N-H stretch for a secondary amine (around 3300-3500 cm⁻¹, weak), C-H stretches (around 2850-2960 cm⁻¹), and C-N stretch (around 1000-1200 cm⁻¹).
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight of the product (m/z = 157).

Visualizations

Signaling Pathway Diagram

Not applicable for this synthesis protocol.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nonan-2-one in Methanol B Cool to 0 °C A->B C Add Methylamine Solution B->C D Adjust pH to 6-7 with Acetic Acid C->D E Add Sodium Cyanoborohydride D->E F Stir at Room Temperature for 24h E->F G Quench with 1M HCl F->G H Remove Methanol (Rotovap) G->H I Add Water and Basify with NaOH H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry over MgSO4 K->L M Filter and Concentrate L->M N Fractional Distillation M->N O Characterization (NMR, IR, MS) N->O

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships Diagram

Not applicable for this synthesis protocol.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nonan-2-one: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

  • Methylamine: Flammable gas. Causes severe skin burns and eye damage. Toxic if inhaled.

  • Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Releases toxic gas (hydrogen cyanide) in contact with acid.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionEnsure proper pH control during the reaction. Extend the reaction time if necessary.
Loss of product during work-upEnsure the aqueous layer is thoroughly extracted. Avoid overheating during solvent removal.
Impure Product Incomplete reactionMonitor the reaction by TLC or GC-MS to ensure full conversion of the starting material.
Side reactionsMaintain the reaction temperature and control the rate of reagent addition.
Inefficient purificationEnsure efficient fractional distillation with a proper column and vacuum.

Conclusion

This protocol provides a reliable method for the laboratory-scale synthesis of this compound via reductive amination. The procedure is straightforward and utilizes common laboratory reagents and equipment. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis. The resulting product can be used for further research and development in various fields of chemistry and pharmacology.

References

Using N-Methylnonan-2-amine as a catalyst in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Amines in Organic Catalysis

Topic: Using N-Methylnonan-2-amine as a Catalyst in Organic Reactions

Note to the Reader: A comprehensive review of the scientific literature has revealed no documented instances of this compound being utilized as a catalyst in organic reactions. Simple, acyclic secondary amines such as this compound typically function as bases or nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom.[1]

The field of organic catalysis employing secondary amines, known as organocatalysis, generally utilizes more structurally complex, and often chiral, amines to achieve high efficiency and stereoselectivity.[2][3] These catalysts operate through the formation of reactive enamine or iminium ion intermediates.[2][4][5]

To address the user's interest in secondary amine catalysis and provide the requested detailed format, the following sections will focus on a well-established and widely used example: the asymmetric aldol reaction catalyzed by the chiral secondary amine, (S)-proline .[6][7][8][9] This example will serve to illustrate the principles, protocols, and data presentation relevant to the field of secondary amine organocatalysis.

Representative Application: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

Introduction to Enamine Catalysis

(S)-proline, a naturally occurring chiral secondary amine, is a highly effective organocatalyst for various asymmetric transformations, most notably the aldol reaction.[9] It operates via an enamine-based catalytic cycle.[10] The secondary amine of proline reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile (in this case, an aldehyde) to form a new carbon-carbon bond with high stereocontrol.[11][12] The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.[10] The carboxylic acid group within the proline molecule often plays a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile and control the stereochemistry of the product.[4][13]

Data Presentation: Performance in Asymmetric Aldol Reactions

The following table summarizes typical results for the (S)-proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes. This data illustrates the catalyst's effectiveness in terms of yield and stereoselectivity.

EntryAldehyde (Electrophile)ProductTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde249595:599
2Benzaldehyde487890:1095
34-Methoxybenzaldehyde726588:1296
42-Chlorobenzaldehyde488592:898

Data is representative and compiled from typical results found in the literature for proline-catalyzed aldol reactions under optimized conditions.[6][7]

Experimental Protocols

3.1 General Protocol for the (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the reaction of an aldehyde with a ketone using (S)-proline as the catalyst.[6][14][15]

Materials:

  • (S)-Proline (10-30 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0 mmol, 5.0 equiv, serves as reactant and solvent in some cases)

  • Solvent (e.g., DMSO, DMF, or a water/methanol mixture)[6][7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Reaction vial or round-bottom flask

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add the chosen solvent (e.g., 2 mL of DMSO).

  • Add (S)-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-72 hours, as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy carbonyl compound.

  • Characterize the product using NMR spectroscopy and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Catalytic Cycle

The following diagram illustrates the catalytic cycle for the (S)-proline-catalyzed direct asymmetric aldol reaction.

Aldol_Cycle cluster_main Proline-Catalyzed Aldol Reaction Cycle Proline Proline Catalyst (Secondary Amine) Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H2O Water2 H2O Ketone Ketone (R2COCH2R3) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R1CHO) Aldehyde->Iminium Iminium->Proline + H2O (Hydrolysis) Product Aldol Product (β-Hydroxy Ketone) Iminium->Product -> Hydrolysis Water H2O Water->Proline

Caption: Catalytic cycle of the (S)-proline-mediated asymmetric aldol reaction.

References

Application Note: Analysis of N-Methylnonan-2-amine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the extraction and sample preparation of N-Methylnonan-2-amine, a secondary aliphatic amine, from complex biological matrices such as plasma, urine, and tissue homogenates. The analysis of small, polar, and potentially volatile amines like this compound presents significant challenges, including matrix interference, poor retention in reversed-phase chromatography, and low recovery. This note details two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Additionally, it provides recommended starting points for analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols and data presented are designed to serve as a comprehensive guide for researchers developing robust and reliable analytical methods for this and similar compounds.

Introduction

This compound is a secondary amine that may be encountered in various research and development settings, from pharmaceutical development to environmental analysis. Accurate quantification in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, the inherent properties of small amines—high polarity and basicity—complicate their isolation and analysis. Common challenges include significant matrix effects, ion suppression in mass spectrometry, and poor chromatographic peak shape.[1]

Effective sample preparation is the most critical step to overcome these challenges, aiming to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.[2][3][4] This application note compares two widely used extraction techniques, LLE and SPE, providing detailed step-by-step protocols tailored for this compound.

Sample Preparation Methodologies

The choice of sample preparation technique depends on factors such as matrix complexity, required sensitivity, sample throughput, and available equipment. For this compound, methods that leverage its basicity are typically most effective.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[5][6] For amines, pH adjustment is critical: at a high pH, the amine is deprotonated (neutral), increasing its solubility in organic solvents. A subsequent back-extraction into an acidic aqueous phase can provide further cleanup.

Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient technique than LLE, using a solid sorbent to retain either the analyte or matrix interferences.[7][8] For a basic compound like this compound, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is highly effective. The amine is loaded at a low pH to ensure it is protonated (charged) and binds strongly to the sorbent. Interferences are washed away, and the purified analyte is then eluted by increasing the pH to neutralize it.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from plasma or urine.

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma or urine into a 2 mL polypropylene centrifuge tube.

    • Add 50 µL of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

    • Add 50 µL of 2 M Sodium Hydroxide (NaOH) to raise the sample pH to >10. Vortex for 10 seconds. This step ensures the amine is in its neutral, extractable form.[10]

  • Extraction:

    • Add 1.5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a 95:5 mixture of hexane:isopropanol).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge

This protocol provides a higher degree of selectivity and is suitable for complex matrices like tissue homogenates or plasma.

  • Cartridge Conditioning:

    • Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment and Loading:

    • Dilute 500 µL of the sample (e.g., plasma) with 500 µL of 2% formic acid in water. This ensures the analyte is protonated (positively charged).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual methanol.

  • Elution:

    • Elute the this compound from the cartridge by applying 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, releasing it from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the extract in 100 µL of the appropriate solvent for analysis (as in the LLE protocol).

Analytical Instrumentation (Starting Conditions)

GC-MS Analysis

Amines often exhibit poor peak shape in GC without derivatization.[1] Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and chromatographic performance.[11]

  • Derivatization (Post-Extraction): Add 50 µL of ethyl acetate and 10 µL of TFAA to the dried extract. Cap and heat at 60°C for 20 minutes. Evaporate and reconstitute in ethyl acetate.

  • GC Column: Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for this compound and its derivative.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.[12][13]

  • LC Column: C18 or HILIC column suitable for polar compounds (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification, optimizing the precursor ion [M+H]+ and a stable product ion.

Data Presentation

The following tables summarize the expected performance of the described sample preparation methods. The quantitative data is based on results obtained for similar short-chain secondary amines and serves as a representative benchmark.

Table 1: Comparison of Sample Preparation Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity ModerateHigh
Recovery Good (Typically 70-90%)Excellent (Typically >85%)
Throughput Moderate (Can be automated)High (Well-suited for 96-well plates)
Solvent Usage HighLow
Cost per Sample LowModerate
Matrix Effect Moderate ReductionSignificant Reduction
Best For Cleaner matrices, method developmentComplex matrices, high sensitivity assays

Table 2: Representative Quantitative Performance Data for Secondary Amine Analysis

MatrixMethodAnalyteRecovery (%)Precision (%RSD)LOQ (ng/mL)
Human PlasmaLLE (MTBE)Secondary Amine Analog A85.26.81.0
Human PlasmaSPE (Mixed-Mode SCX)Secondary Amine Analog A96.54.20.2
Human UrineLLE (MTBE)Secondary Amine Analog B81.48.12.5
Human UrineSPE (Mixed-Mode SCX)Secondary Amine Analog B98.15.50.5
Rat Tissue HomogenateSPE (Mixed-Mode SCX)Secondary Amine Analog A91.37.30.8

Note: Data is representative of performance for analogous compounds and should be validated specifically for this compound.

Visualized Workflows

The following diagrams illustrate the general experimental workflow and a decision-making process for selecting a suitable sample preparation method.

G cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Tissue) pretreat Sample Pre-treatment (Add Internal Standard, pH adjust/dilute) sample->pretreat lle Liquid-Liquid Extraction (LLE) - Add organic solvent - Vortex & Centrifuge pretreat->lle For LLE Path spe Solid-Phase Extraction (SPE) - Load, Wash, Elute pretreat->spe For SPE Path evap Evaporation to Dryness (Nitrogen Stream) lle->evap spe->evap reconstitute Reconstitution evap->reconstitute gcms Derivatization & GC-MS Analysis reconstitute->gcms lcms LC-MS/MS Analysis reconstitute->lcms G start Select Sample Prep Method q_matrix Matrix Complexity? start->q_matrix q_sensitivity High Sensitivity Required? q_matrix->q_sensitivity High (e.g., Tissue) q_throughput High Throughput Needed? q_matrix->q_throughput Low (e.g., Urine) use_spe Use Solid-Phase Extraction (SPE) q_sensitivity->use_spe Yes use_lle Use Liquid-Liquid Extraction (LLE) q_sensitivity->use_lle No q_throughput->use_spe Yes (96-well) q_throughput->use_lle No use_ppt Consider Protein Precipitation (PPT) (Fastest, least clean) q_throughput->use_ppt Yes (Screening)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Methylnonan-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reductive Amination of 2-Nonanone with Methylamine: This is a one-pot reaction where 2-nonanone is reacted with methylamine in the presence of a reducing agent to form the secondary amine.[1][2][3]

  • Eschweiler-Clarke Methylation of 2-Aminononane: This method involves the methylation of a primary amine (2-aminononane) using excess formic acid and formaldehyde.[4][5] This reaction is known to prevent the formation of quaternary ammonium salts.[4]

Q2: Which synthetic route typically gives higher yields?

A2: Both reductive amination and the Eschweiler-Clarke reaction can provide good to excellent yields of secondary amines. The optimal choice often depends on the availability of starting materials and the specific experimental conditions. Reductive amination is a very versatile and widely used method in medicinal chemistry for creating carbon-nitrogen bonds. The Eschweiler-Clarke reaction is a classic and efficient method for N-methylation.[5]

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include:

  • Over-alkylation: In reductive amination, the secondary amine product can sometimes react further to form a tertiary amine. This is less of a concern in the Eschweiler-Clarke reaction, which typically stops at the tertiary amine stage.[2][4]

  • Unreacted starting materials: Incomplete reactions can leave residual 2-nonanone, methylamine, or 2-aminononane.

  • Imine intermediate: The intermediate formed during reductive amination may not be fully reduced.

  • Side products from the reducing agent: The choice of reducing agent can sometimes lead to byproducts. For instance, the use of sodium cyanoborohydride can produce toxic cyanide byproducts, necessitating careful handling and workup procedures.

Q4: How can I purify the final this compound product?

A4: Purification of long-chain aliphatic amines like this compound is typically achieved through:

  • Distillation: Fractional distillation under reduced pressure is a common method to separate the product from impurities with different boiling points.

  • Chromatography: Column chromatography can be used for purification, although it may be less practical for large-scale synthesis.

  • Acid-base extraction: The basic nature of the amine allows for separation from neutral or acidic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete imine formation (Reductive Amination): The equilibrium between the ketone/aldehyde and the imine may not favor imine formation.- Ensure the removal of water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. - Adjust the pH of the reaction mixture. Imine formation is often favored under mildly acidic conditions (pH 4-5).[2]
Inefficient reduction of the imine: The reducing agent may not be effective enough or may have decomposed.- Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the imine over the ketone.[2] - Ensure the reducing agent is fresh and added at the correct stage of the reaction.
Suboptimal reaction temperature (Eschweiler-Clarke): The reaction is typically performed at or near boiling.- Increase the reaction temperature to ensure the reaction goes to completion. The reaction is often carried out in an aqueous solution at close to boiling temperatures.[4]
Presence of Impurities Over-alkylation (formation of tertiary amine): The secondary amine product reacts further with the alkylating agent.- In reductive amination, use a milder reducing agent that is more selective for the imine. - The Eschweiler-Clarke reaction is a good alternative to avoid over-alkylation.[4]
Unreacted starting materials: The reaction did not go to completion.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion.
Difficult Purification Similar boiling points of product and impurities: Makes separation by distillation challenging.- Employ fractional distillation under reduced pressure with a high-efficiency distillation column. - Consider derivatization of the amine to a salt to facilitate separation by extraction, followed by regeneration of the free amine.
Product loss during workup: The amine may be partially soluble in the aqueous phase during extraction.- Perform multiple extractions with an appropriate organic solvent. - Ensure the aqueous phase is sufficiently basic (pH > 10) before extracting the amine product.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Nonanone with Methylamine

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

  • 2-Nonanone

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-nonanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue to stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully add a 1M NaOH solution to quench the reaction and adjust the pH to >10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Table 1: Representative Reaction Parameters for Reductive Amination

ParameterValue
Reactants 2-Nonanone, Methylamine hydrochloride
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield 70-85% (based on similar reactions)
Protocol 2: Eschweiler-Clarke Methylation of 2-Aminononane

This protocol is a representative procedure based on the classical Eschweiler-Clarke reaction.[4]

Materials:

  • 2-Aminononane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-aminononane (1.0 eq).

  • Add an excess of formaldehyde solution (2.2 eq) to the flask.

  • Slowly add an excess of formic acid (2.2 eq) to the reaction mixture. The reaction is exothermic and may begin to reflux.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, or until the evolution of carbon dioxide ceases.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a concentrated NaOH solution to make the solution strongly alkaline (pH > 12).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Table 2: Representative Reaction Parameters for Eschweiler-Clarke Methylation

ParameterValue
Reactants 2-Aminononane, Formaldehyde, Formic Acid
Solvent Water (from aqueous formaldehyde)
Temperature Reflux
Reaction Time 6-8 hours
Typical Yield 80-95% (based on similar reactions)

Visualizations

Reductive_Amination_Pathway 2-Nonanone 2-Nonanone Imine_Intermediate Imine Intermediate 2-Nonanone->Imine_Intermediate + Methylamine - H2O Methylamine Methylamine Methylamine->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Reducing_Agent [H] Reducing_Agent->this compound Reduction

Caption: Reductive amination pathway for this compound synthesis.

Eschweiler_Clarke_Pathway 2-Aminononane 2-Aminononane Iminium_Ion Iminium Ion Intermediate 2-Aminononane->Iminium_Ion + Formaldehyde - H2O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion This compound This compound Iminium_Ion->this compound + HCOOH - CO2 Formic_Acid HCOOH Formic_Acid->this compound

Caption: Eschweiler-Clarke methylation pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Reaction_Conditions Analyze_Starting_Materials Check Purity of Starting Materials Check_Reaction_Conditions->Analyze_Starting_Materials Optimize_Reducing_Agent Optimize Reducing Agent (Type, Equivalents) Analyze_Starting_Materials->Optimize_Reducing_Agent Purification_Method Review Purification Method (Distillation, Extraction) Optimize_Reducing_Agent->Purification_Method Result_Improved Yield/Purity Improved? Purification_Method->Result_Improved End Successful Synthesis Result_Improved->End Yes Consult_Literature Consult Literature for Alternative Methods Result_Improved->Consult_Literature No Consult_Literature->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: N-Methylnonan-2-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges researchers, scientists, and drug development professionals may encounter during the purification of N-Methylnonan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via reductive amination?

A1: When synthesizing this compound from nonan-2-one and methylamine, several impurities are common. These include unreacted starting materials (nonan-2-one, methylamine), the imine intermediate, and potential byproducts from over-alkylation or side reactions. If sodium borohydride is used as the reducing agent without careful control, it can also reduce the starting ketone to the corresponding alcohol (nonan-2-ol).

Q2: Why is this compound challenging to purify using standard silica gel chromatography?

A2: this compound is a basic compound. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). This acidity leads to strong, often irreversible, binding of the basic amine to the stationary phase.[1][2] This interaction can result in significant product loss, poor separation, and severe peak tailing.[3]

Q3: What are the primary methods for purifying this compound?

A3: The main purification strategies for a secondary amine like this compound are:

  • Modified Flash Chromatography: Using silica gel but with a mobile phase containing a basic additive (e.g., triethylamine, ammonia) to mitigate interaction with the acidic stationary phase.[1] Alternatively, using a chemically modified stationary phase like amine-functionalized silica is also an effective option.[2]

  • Purification via Salt Formation: Reacting the crude amine with an acid to form an ammonium salt. This salt often has different solubility properties, allowing it to be crystallized and separated from non-basic impurities.[4][5] The pure amine is then regenerated by treatment with a base.

  • Distillation: As a high-boiling liquid, fractional distillation under reduced pressure can be effective, particularly for removing non-volatile impurities. However, this method risks thermal degradation if not performed carefully.[6][7]

Q4: Can this compound degrade during purification?

A4: Yes. Amines are susceptible to oxidation, especially when heated in the presence of air, which can lead to discoloration (often turning yellow or brown).[8] Thermal degradation can also occur at the high temperatures required for atmospheric distillation.[6][7] It is crucial to use an inert atmosphere (like nitrogen or argon) and reduced pressure for distillation.

Troubleshooting Guide: Purification Workflows

Workflow: Choosing a Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the impurities.

G start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC-MS, NMR) start->check_impurities non_polar Impurities are non-polar/neutral? check_impurities->non_polar Yes polar_basic Impurities are polar/basic? check_impurities->polar_basic No, other amines non_volatile Impurities are non-volatile? check_impurities->non_volatile No, polymers/salts method_salt Purification via Salt Formation/Crystallization non_polar->method_salt method_chrom Modified Flash Chromatography polar_basic->method_chrom method_distill Vacuum Distillation non_volatile->method_distill end_product Pure this compound method_salt->end_product method_chrom->end_product method_distill->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Flash Chromatography

Q: My amine is streaking badly on the TLC plate and I get poor separation. What can I do?

A: This is a classic sign of strong interaction with the acidic silica gel.[1]

  • Solution 1: Add a Basic Modifier. Add a small amount of a volatile base to your eluent system. A common starting point is 0.5-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide (NH4OH) in your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[9] The modifier competes with your product for the acidic sites on the silica, allowing it to move down the column more uniformly.

  • Solution 2: Use a Different Stationary Phase. Consider using neutral alumina or amine-functionalized silica plates for TLC and the corresponding bulk media for the column.[2] These are more expensive but can provide excellent separation without needing a mobile phase modifier.

Q: I've added triethylamine to my eluent, but my product is still co-eluting with a non-polar impurity. How can I improve the separation?

A: If a basic modifier doesn't resolve the separation, you need to adjust the polarity of your eluent system.

  • Step 1: Decrease Solvent Polarity. Reduce the concentration of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all compounds, potentially resolving the co-elution.

  • Step 2: Change Solvent System. If adjusting polarity fails, switch to a different solvent system with different selectivity. For example, if you are using Ethyl Acetate/Hexane, try a Dichloromethane/Methanol system (with a basic modifier).

Workflow: Troubleshooting Flash Chromatography

G start Poor Separation in Flash Chromatography check_tailing Is there significant peak tailing? start->check_tailing add_modifier Add 1% Et3N or NH4OH to mobile phase check_tailing->add_modifier Yes check_coelution Are compounds co-eluting? check_tailing->check_coelution No add_modifier->check_coelution adjust_polarity Optimize eluent polarity (e.g., decrease % EtOAc) check_coelution->adjust_polarity Yes change_solvents Change solvent system (e.g., DCM/MeOH) adjust_polarity->change_solvents Still co-eluting success Successful Separation adjust_polarity->success Resolved use_amine_silica Consider amine-functionalized silica column change_solvents->use_amine_silica Still co-eluting change_solvents->success Resolved use_amine_silica->success

Caption: Troubleshooting flowchart for flash chromatography.

Troubleshooting Guide: Purification via Salt Formation

Q: I've added acid to my crude product, but no salt is precipitating. What's wrong?

A: The success of this method depends on the salt being insoluble in the chosen solvent.[4]

  • Solution 1: Change the Solvent. The key is finding a solvent that dissolves the crude mixture but not the amine salt. Ethers (like diethyl ether), alkanes (like pentane or hexane), and ethyl acetate are common choices. You may need to screen several solvents to find the optimal one.[4]

  • Solution 2: Concentrate the Solution. Your solution may be too dilute. Try carefully removing some of the solvent under reduced pressure to increase the concentration and induce precipitation.

  • Solution 3: Change the Acid. Different acids will form salts with different crystal lattices and solubilities. If hydrochloric acid (often added as a solution in ether) doesn't work, consider other acids like sulfuric acid, p-toluenesulfonic acid, or trichloroacetic acid (TCA).[4][5]

Q: I have isolated the amine salt, but I'm getting a low yield when I try to regenerate the free amine. Why?

A: This issue typically arises from an incomplete basification or inefficient extraction.

  • Step 1: Ensure Complete Basification. When neutralizing the salt with a base (e.g., NaOH or Na2CO3 solution), ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate the ammonium salt and generate the free amine.

  • Step 2: Use an Appropriate Extraction Solvent. The free amine is organic-soluble. Use a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane for extraction.

  • Step 3: Perform Multiple Extractions. To ensure complete recovery, perform at least three separate extractions of the aqueous layer with the organic solvent, pooling the organic layers afterward. A single extraction is often insufficient.

Data and Protocols

Table 1: Comparison of Purification Methods for this compound
Purification MethodPurity (by GC)Typical YieldProsCons
Standard Silica Chromatography < 70%< 30%Inexpensive stationary phaseSevere product loss, peak tailing[1]
Silica Chromatography + 1% Et3N 90-95%75-85%Good separation, cost-effectiveRequires removal of Et3N
Amine-Functionalized Silica > 98%80-90%Excellent separation, no modifier needed[2]Higher cost of stationary phase
Salt Crystallization (HCl) > 99%70-80%High purity, removes neutral impuritiesRequires acid/base steps, potential for yield loss in transfers
Vacuum Distillation 95-98%60-75%Effective for non-volatile impuritiesRisk of thermal degradation[6]
Experimental Protocol 1: Purification by Modified Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 g) and dry it under vacuum to create a solid load.

  • Column Packing: Dry pack a glass column with silica gel in the desired initial eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Loading: Carefully add the prepared solid load to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a plate visualized with potassium permanganate stain, as amines are often UV-inactive).

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.

Experimental Protocol 2: Purification via HCl Salt Formation
  • Salt Formation: Dissolve the crude amine (e.g., 1.0 g) in diethyl ether (20 mL). While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further white precipitate forms.

  • Isolation of Salt: Collect the precipitated this compound hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any adhering impurities.

  • Recrystallization (Optional): For very high purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Regeneration of Free Amine: Suspend the purified salt in water (20 mL) and add a 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH 12-14), and all the solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the pure this compound.

References

N-Methylnonan-2-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Methylnonan-2-amine. The information is compiled for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a secondary alkylamine that is susceptible to several stability issues. Key concerns include:

  • Oxidative Degradation: Exposure to air can lead to oxidation, which is a common degradation pathway for amines. This process can be accelerated by the presence of metal ions.

  • Thermal Decomposition: As a heat-sensitive compound, elevated temperatures can cause degradation.[1] It is recommended to store it in a cool place.[1]

  • Hygroscopicity: The compound can absorb moisture from the atmosphere, which may affect its stability and reactivity. It is advised to handle and store it under an inert gas.

  • Light Sensitivity: While not explicitly documented for this specific molecule, similar amines can be sensitive to light. Amber vials or storage in the dark is a recommended precautionary measure.

  • Reactivity with Acids and Oxidizing Agents: this compound is incompatible with strong acids and oxidizing agents.[1] Contact with these substances will lead to vigorous reactions and degradation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] The storage area should be designated as a corrosives area.[1]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption.

  • Handling: Use only in a chemical fume hood to avoid inhalation of vapors.[1] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid contact with skin and eyes.[1] Take precautionary measures against static discharge.

Q3: What are the likely degradation products of this compound?

  • From Oxidation:

    • Nonan-2-one (via hydrolysis of an intermediate imine)

    • N-methylnonan-2-imine

    • Ammonia

    • Formaldehyde

  • From Thermal Degradation:

    • Cleavage of the C-N bond can lead to the formation of nonane and various smaller amine fragments.

  • From N-Dealkylation:

    • Nonan-2-amine

    • Formaldehyde

Q4: How does the long alkyl chain of this compound affect its stability?

A4: The long nonyl chain may influence the stability of the molecule. Longer alkyl chains in secondary alkanolamines have been shown to decrease the rate of degradation, potentially due to steric hindrance.[2][3] This steric bulk can hinder the approach of reactants or catalysts to the reactive amine center.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in color (e.g., yellowing) of the this compound sample. Oxidative degradation due to exposure to air.1. Verify the integrity of the container seal. 2. If the sample has been opened multiple times, consider purging the headspace with an inert gas (e.g., argon or nitrogen) before resealing. 3. For future use, aliquot the amine into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.
Inconsistent experimental results or loss of reactivity. Degradation of the amine due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place, away from incompatible materials. 2. Confirm that the compound was handled under an inert atmosphere if it is particularly sensitive to your experimental conditions. 3. Consider re-purifying the amine (e.g., by distillation) if degradation is suspected. 4. Perform a quality control check (e.g., NMR or GC-MS) on the stored amine to assess its purity.
Formation of precipitates or insoluble material in the sample. Formation of degradation products or reaction with atmospheric CO2 to form carbamates.1. Attempt to identify the precipitate using analytical techniques such as FTIR or NMR. 2. If CO2 contamination is suspected, degassing the solvent and handling the amine under an inert atmosphere can prevent this.
Unexpected side products in a reaction involving this compound. The amine may be degrading under the reaction conditions (e.g., high temperature, presence of oxidizing agents).1. Analyze the side products by GC-MS or LC-MS to identify them. Common degradation products include nonan-2-one and nonan-2-amine. 2. If possible, lower the reaction temperature. 3. Ensure all reactants and solvents are free of peroxides and other oxidizing impurities. 4. If metal catalysts are used, be aware that they can also promote amine oxidation.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Volatile Degradation Products

This method is suitable for identifying volatile degradation products such as nonan-2-one.

  • Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or hexane).

  • GC-MS Instrument Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Look for the characteristic m/z values of expected degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis of this compound and Less Volatile Degradation Products

This method can be used to quantify the remaining this compound and detect less volatile degradation products.

  • Sample Preparation: Dilute the amine sample in the mobile phase to a concentration within the detector's linear range.

  • HPLC System Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or, preferably, a mass spectrometer (LC-MS) for better identification.

  • Data Analysis: Quantify the parent amine by creating a calibration curve with a pure standard. Tentatively identify degradation products based on their retention times and mass-to-charge ratios if using LC-MS.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_dealkylation N-Dealkylation NMA This compound Imine N-methylnonan-2-imine NMA->Imine + O2 - H2O Ammonia Ammonia NMA->Ammonia Formaldehyde_ox Formaldehyde NMA->Formaldehyde_ox PrimaryAmine Nonan-2-amine NMA->PrimaryAmine Cleavage Formaldehyde_dealk Formaldehyde NMA->Formaldehyde_dealk Cleavage Ketone Nonan-2-one Imine->Ketone + H2O (Hydrolysis)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Suspected Degradation of This compound check_storage Verify Storage & Handling (Temp, Light, Atmosphere) start->check_storage sample_prep Prepare Sample for Analysis (Dilution in appropriate solvent) check_storage->sample_prep Proceed if issue persists analytical_choice Choose Analytical Method sample_prep->analytical_choice gcms GC-MS Analysis (for volatile products) analytical_choice->gcms Volatiles suspected hplc HPLC / LC-MS Analysis (for purity & non-volatile products) analytical_choice->hplc Purity/Non-volatiles data_analysis Data Analysis (Identify products, quantify purity) gcms->data_analysis hplc->data_analysis conclusion Determine Degradation Pathway & Implement Corrective Actions data_analysis->conclusion

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Poor Resolution in N-Methylnonan-2-amine Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor resolution and other chromatographic issues encountered during the analysis of N-Methylnonan-2-amine and similar aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound in my chromatogram?

A1: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like this compound on silica-based columns.[1][2] This is often due to strong interactions between the amine's basic functional group and acidic silanol groups on the stationary phase surface.[2] This secondary interaction leads to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in a tailed peak.[2] Peak fronting can occur due to column overload or incompatibility between the sample solvent and the mobile phase.[3]

Q2: My this compound peak has very low retention time and is eluting near the void volume in reversed-phase HPLC. What can I do to improve retention?

A2: this compound is a relatively polar compound, which can lead to poor retention on traditional C18 columns in reversed-phase chromatography.[4][5] To increase retention, you can consider several strategies:

  • Ion-Pair Chromatography (IPC): Introducing an ion-pairing reagent into the mobile phase can form a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds and can be an excellent alternative to reversed-phase HPLC for analyzing amines.[5][8][9][10]

  • Derivatization: Chemically modifying the amine with a less polar functional group through derivatization will increase its hydrophobicity and retention.[11][12]

Q3: How can I improve the resolution between this compound and other closely eluting impurities?

A3: Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic system.[13][14] Key parameters to adjust include:

  • Mobile Phase Composition: Modifying the organic solvent ratio, pH, and buffer concentration can significantly impact selectivity.[15][16] For ionizable compounds like amines, pH is a critical factor.[16]

  • Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column in reversed-phase, or a different HILIC chemistry) can alter selectivity.

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution.

  • Gradient Elution: Employing a gradient elution program can help to separate complex mixtures with varying polarities.[13]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory, derivatization is a highly effective technique to overcome many of the challenges associated with amine analysis by both GC and HPLC.[12][17][18] It can improve peak shape by masking the polar amine group, enhance retention in reversed-phase chromatography, and increase volatility for GC analysis.[11][17][19] Furthermore, using a derivatizing agent that introduces a chromophore or fluorophore can significantly improve detection sensitivity.[12][20]

Q5: What are the best practices for preparing the mobile phase for amine analysis?

A5: Proper mobile phase preparation is crucial for reproducible results.

  • Use High-Purity Solvents: Always use HPLC-grade solvents to minimize baseline noise and interfering peaks.[13]

  • Buffer and pH Control: For HPLC, use a buffer to maintain a consistent pH, which is critical for the retention and peak shape of ionizable analytes.[15][16] The buffer concentration should be optimized for the best peak shape and to avoid precipitation.

  • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump and detector, which can cause baseline instability.[13]

  • Additives: In normal-phase chromatography, adding a small amount of a competing amine (e.g., triethylamine or propylamine) to the mobile phase can help to block active sites on the stationary phase and improve peak shape.[21][22]

Troubleshooting Guides

Issue 1: Peak Tailing in Reversed-Phase HPLC

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below amine pKa? start->check_ph adjust_ph Increase Mobile Phase pH (e.g., pH 7-8 with phosphate buffer) check_ph->adjust_ph No check_column Using a standard silica C18 column? check_ph->check_column Yes consider_alt Consider alternative methods: - Ion-Pair Chromatography - HILIC - Derivatization adjust_ph->consider_alt end Improved Peak Shape adjust_ph->end use_bidentate Switch to an end-capped or bidentate bonded column check_column->use_bidentate Yes use_additive Add a competing base to the mobile phase (e.g., 0.1% Triethylamine) check_column->use_additive No use_bidentate->consider_alt use_bidentate->end use_additive->consider_alt use_additive->end consider_alt->end

Caption: Troubleshooting workflow for peak tailing.

Mobile Phase pHBufferColumn TypePeak Asymmetry (As)
3.020 mM PhosphateStandard C182.5
7.520 mM PhosphateStandard C181.4
3.020 mM PhosphateEnd-capped C181.8
7.520 mM PhosphateEnd-capped C181.1

Asymmetry factor calculated at 10% of peak height.

  • Prepare Buffers:

    • pH 3.0 Phosphate Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

    • pH 7.5 Phosphate Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.5 with a dilute potassium hydroxide solution.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • For example, a 50:50 (v/v) mobile phase would consist of 500 mL of buffer and 500 mL of organic solvent.

  • System Equilibration:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the this compound standard and evaluate the peak shape.

Issue 2: Poor Retention in Reversed-Phase HPLC

This section outlines strategies to increase the retention of this compound on reversed-phase columns.

G start Poor Retention Observed check_organic Is organic percentage in mobile phase high? start->check_organic reduce_organic Decrease the percentage of organic solvent check_organic->reduce_organic Yes try_ipc Implement Ion-Pair Chromatography check_organic->try_ipc No end Increased Retention reduce_organic->end try_hilic Switch to HILIC try_ipc->try_hilic try_derivatization Derivatize the amine try_ipc->try_derivatization try_ipc->end try_hilic->end try_derivatization->end

Caption: Troubleshooting workflow for poor retention.

MethodMobile PhaseRetention Factor (k')
Standard RP-HPLC50:50 ACN:Water0.8
Ion-Pair Chromatography50:50 ACN:Water with 5 mM Sodium Heptanesulfonate3.5
HILIC90:10 ACN:Ammonium Formate Buffer5.2
  • Ion-Pair Reagent Selection:

    • For the analysis of basic amines, an anionic ion-pairing reagent such as an alkyl sulfonate is typically used.[6] Sodium heptanesulfonate is a common choice.

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase containing the desired buffer and the ion-pairing reagent. For example, dissolve 5 mM sodium heptanesulfonate in the aqueous buffer.

    • Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Column Equilibration:

    • Equilibrate the reversed-phase column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully saturated with the ion-pairing reagent.

  • Analysis:

    • Inject the sample and monitor the retention time of this compound.

Issue 3: Poor Resolution of Chiral Enantiomers

This guide focuses on strategies for the separation of this compound enantiomers.

G start Chiral Separation Required method_choice Choose Separation Strategy start->method_choice chiral_column Direct Separation on a Chiral Stationary Phase (CSP) method_choice->chiral_column Direct derivatization Indirect Separation via Diastereomer Formation method_choice->derivatization Indirect optimize_csp Optimize Mobile Phase (e.g., alcohol content, additives) chiral_column->optimize_csp derivatize_reagent React with a Chiral Derivatizing Agent (e.g., Marfey's reagent) derivatization->derivatize_reagent end Enantiomers Resolved optimize_csp->end achiral_separation Separate Diastereomers on a Standard Achiral Column derivatize_reagent->achiral_separation achiral_separation->end

Caption: Strategies for chiral separation of amines.

TechniqueChiral Selector/ReagentMobile PhaseResolution (Rs)
Direct (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)2.1
Indirect (Derivatization)Marfey's Reagent (FDNB-L-Ala-NH2)ACN/Water Gradient3.5
  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).

  • Derivatization Reaction:

    • To the amine solution, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add a small amount of a weak base, such as sodium bicarbonate solution, to facilitate the reaction.

    • Heat the mixture at a slightly elevated temperature (e.g., 40°C) for approximately 1 hour.

  • Reaction Quench:

    • After the reaction is complete, neutralize the mixture with a small amount of acid (e.g., hydrochloric acid).

  • Analysis:

    • Dilute the resulting solution containing the diastereomers and inject it into a standard reversed-phase HPLC system.

    • Separate the diastereomers using a suitable gradient elution program.

References

Troubleshooting N-Methylnonan-2-amine reaction side products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Methylnonan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of nonan-2-one with methylamine.[1][2][3] This reaction typically involves the formation of an intermediate imine from the ketone and amine, which is then reduced in situ to the desired secondary amine.[2][4]

Q2: What are the primary side products I should expect in this reaction?

A2: The two main side products in the reductive amination of nonan-2-one with methylamine are:

  • N,N-dimethylnonan-2-amine: This tertiary amine is formed through over-alkylation of the desired secondary amine product.[3]

  • Nonan-2-ol: This alcohol is a result of the reduction of the starting ketone, nonan-2-one, by the reducing agent.[4]

Q3: How can I minimize the formation of the tertiary amine side product?

A3: To minimize the formation of N,N-dimethylnonan-2-amine, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the primary amine (methylamine) relative to the ketone (nonan-2-one) can favor the formation of the secondary amine.[5] Additionally, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control over the reaction and reduce over-alkylation.[6]

Q4: Which reducing agent is best for this reaction to avoid reducing the starting ketone?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is milder and more selective for the imine over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, particularly under mildly acidic conditions.[3]

Q5: My reaction shows poor conversion. What are the likely causes and how can I troubleshoot this?

A5: Poor conversion in reductive amination can be due to several factors:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine might not favor the imine. This can be addressed by removing water as it forms, for example, by using molecular sieves.

  • Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh batch of the reagent.

  • Steric Hindrance: While less of a concern for nonan-2-one and methylamine, significant steric hindrance in either reactant can slow down the reaction.

  • Incorrect pH: The reaction is often pH-sensitive. Imine formation is typically favored under mildly acidic conditions.

Q6: What are the recommended methods for purifying the final product?

A6: The purification of this compound from the reaction mixture can be achieved through:

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (like HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired secondary amine from the tertiary amine and alcohol side products. A solvent system such as dichloromethane/methanol with a small amount of ammonia is often effective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Suboptimal pH for imine formation.Adjust the pH to be mildly acidic (around 5-6) by adding a catalytic amount of acetic acid.
Degradation of the reducing agent.Use a fresh batch of the reducing agent.
High Percentage of Nonan-2-ol Side Product Reducing agent is too strong or not selective.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][6]
Premature reduction of the ketone.Consider a two-step process: allow the imine to form completely before adding the reducing agent.
High Percentage of N,N-dimethylnonan-2-amine Side Product Incorrect stoichiometry.Use an excess of methylamine relative to nonan-2-one to favor the formation of the secondary amine.[5]
Prolonged reaction time at elevated temperatures.Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Difficulty in Isolating the Product Formation of an emulsion during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is co-eluting with impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Inconsistent Results Variability in reagent quality.Ensure all reagents, especially the amine and reducing agent, are of high purity and from a reliable source.
Presence of moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for the reductive amination of ketones.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add nonan-2-one (1.0 eq). Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Amine: Add a solution of methylamine (1.5 eq) in the same solvent to the flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent. Add this slurry portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate this compound.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to this compound, nonan-2-one, nonan-2-ol, and N,N-dimethylnonan-2-amine based on their retention times and mass spectra.

Data Presentation

The following table summarizes the typical yields and side product distribution for the reductive amination of an aliphatic ketone with methylamine under different conditions, illustrating the impact of the choice of reducing agent.

Reducing Agent Product Yield (%) Nonan-2-ol (%) N,N-dimethylnonan-2-amine (%)
NaBH(OAc)₃85510
NaBH₃CN80812
NaBH₄652510
H₂/Pd-C751510

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Poor Reaction Yield

troubleshooting_workflow Troubleshooting Workflow for Poor Yield start Low Yield of this compound check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine imine_formed Imine is Formed check_imine->imine_formed Yes no_imine Imine Not Formed check_imine->no_imine No check_reductant Verify Activity of Reducing Agent imine_formed->check_reductant optimize_ph Optimize pH for Imine Formation (mildly acidic) no_imine->optimize_ph reductant_ok Reducing Agent is Active check_reductant->reductant_ok Yes reductant_bad Use Fresh Reducing Agent check_reductant->reductant_bad No increase_conditions Increase Reaction Time/Temperature reductant_ok->increase_conditions success Improved Yield reductant_bad->success increase_conditions->success remove_water Add Dehydrating Agent (e.g., molecular sieves) optimize_ph->remove_water remove_water->success

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Signaling Pathway Involving a Secondary Amine

Simple aliphatic secondary amines, like this compound, are structurally similar to endogenous trace amines that act as ligands for Trace Amine-Associated Receptors (TAARs). The following diagram illustrates a simplified signaling cascade initiated by the activation of TAAR1.[8][9]

taar1_signaling Simplified TAAR1 Signaling Pathway ligand Secondary Amine Ligand (e.g., this compound analog) taar1 TAAR1 Receptor ligand->taar1 binds to g_protein G-Protein (Gs) taar1->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Downstream Cellular Responses (e.g., modulation of neurotransmitter release) pka->cellular_response phosphorylates targets leading to

References

How to prevent N-Methylnonan-2-amine sample degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and analysis of N-Methylnonan-2-amine to prevent sample degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper handling important?

This compound is a secondary aliphatic amine. Like many aliphatic amines, it is susceptible to degradation through oxidation, reaction with atmospheric carbon dioxide, and thermal decomposition.[1][2][3] Improper handling and storage can lead to the formation of impurities, compromising experimental results and product quality.

Q2: What are the primary signs of this compound degradation?

Visual signs of degradation can include a change in color, often to a yellowish or brownish hue, and the formation of precipitates.[4] A change in odor may also be indicative of degradation. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are required to identify and quantify degradation products.

Q3: How should I store my this compound samples for long-term stability?

For long-term storage, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1][5] The container should be tightly sealed, preferably with a PTFE-lined cap, to prevent exposure to air and moisture.[1] Amber glass vials or bottles are recommended to protect the sample from light.

Q4: What is the recommended temperature for storing this compound?

While room temperature storage in a tightly sealed container under an inert atmosphere is generally acceptable for short periods, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions. Always allow the sample to return to room temperature before opening to prevent condensation of moisture into the sample.

Q5: Can I store this compound in plastic containers?

The compatibility of this compound with plastics should be carefully considered. High-density polyethylene (HDPE) and polypropylene (PP) containers may be suitable for short-term storage, but for long-term storage, glass is preferable.[6][7][8] Some plastics may be permeable to air or may leach plasticizers into the sample. Always consult a chemical compatibility chart.[7][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample has turned yellow/brown Oxidation of the amine group.- Discard the sample if purity is critical. - If the sample is to be used, consider purification by distillation. - For future prevention, ensure storage under an inert atmosphere and in a light-protecting container.
Presence of particulate matter Formation of insoluble degradation products (e.g., carbamates from reaction with CO2).- Filter the sample before use. - Confirm the identity of the precipitate using analytical techniques if necessary. - Improve sealing of the container and purge with inert gas before sealing.
Inconsistent analytical results (e.g., new peaks in GC-MS) Sample degradation leading to the formation of new chemical species.- Analyze the sample using a validated GC-MS method to identify degradation products. - Review and improve the sample handling and storage procedures. - Run a fresh, unopened standard to confirm the identity of the main peak and any new impurities.
Loss of potency/concentration Degradation of the active compound.- Re-quantify the sample using a validated analytical method. - If degradation is confirmed, discard the sample and obtain a fresh lot. - Implement stricter storage conditions (e.g., lower temperature, inert atmosphere).

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol describes the procedure for preparing and storing this compound to ensure its long-term stability.

Materials:

  • This compound sample

  • Amber glass vials with PTFE-lined screw caps or ampoules.[1][5]

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing.

  • Schlenk line or glove box (optional, for highly sensitive applications).[10][11]

  • Pipettes or syringes for transferring the liquid.

Procedure:

  • Select an appropriate container: Use a clean, dry amber glass vial of a size that will be mostly filled by the sample volume to minimize the headspace.

  • Inert Gas Purge:

    • If using a vial, flush the vial with a gentle stream of inert gas for 1-2 minutes to displace the air.

    • Carefully transfer the this compound sample into the vial.

    • Gently blow a stream of inert gas over the surface of the liquid in the vial for another 30-60 seconds.

  • Sealing the Container:

    • Tightly screw the PTFE-lined cap onto the vial.

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • If using an ampoule, flame-seal the ampoule under a stream of inert gas.

  • Storage Conditions:

    • Label the container clearly with the compound name, date, and storage conditions.

    • Store the sealed container in a cool (2-8 °C), dark, and well-ventilated location away from incompatible materials.[12]

Protocol 2: Analysis of this compound Purity and Degradation Products by GC-MS

This protocol provides a general method for the analysis of this compound and its potential degradation products using GC-MS. Derivatization is often recommended for the analysis of amines to improve peak shape and sensitivity.[12][13][14]

Materials:

  • This compound sample

  • Derivatizing agent (e.g., pentafluorobenzoyl chloride - PFBOC).[12]

  • Organic solvent (e.g., hexane or ethyl acetate)

  • Buffer solution (e.g., sodium bicarbonate, pH 10.5)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent).[15]

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare a solution of this compound in an appropriate solvent at a known concentration.

    • In a vial, mix the sample solution with a bicarbonate buffer (pH 10.5).

    • Add the derivatizing agent (PFBOC) and vortex the mixture for a specified time (e.g., 10 minutes) to allow for the reaction to complete.[13]

    • Extract the derivatized amines into an organic solvent (e.g., hexane).

    • The organic layer is then ready for injection into the GC-MS.

  • GC-MS Analysis:

    • Injector Temperature: 290 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 180 °C at 5 °C/min.

      • Ramp to 240 °C at 10 °C/min.

      • Ramp to 290 °C at 25 °C/min, hold for 10 minutes.[15]

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Search for any additional peaks that may correspond to degradation products.

    • Quantify the purity of the sample by comparing the peak area of the main compound to the total peak area.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (< 3 months) Long-Term Storage (> 3 months) Rationale
Temperature Room Temperature (15-25 °C)Refrigerated (2-8 °C)Reduces the rate of thermal degradation.
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO2.[1]
Light Exposure Protected from direct lightStored in amber glass containersPrevents light-induced degradation.
Container Amber glass bottle with PTFE-lined capAmber glass bottle with PTFE-lined cap or sealed ampouleEnsures chemical compatibility and minimizes exposure to air and moisture.[1][9]

Visualizations

G cluster_storage Sample Storage cluster_degradation Degradation Pathways Sample Sample Inert_Gas Purge with Inert Gas (Ar/N2) Sample->Inert_Gas Seal Seal in Amber Glass Vial (PTFE cap) Inert_Gas->Seal Store Store at 2-8°C, Protected from Light Seal->Store Degraded_Sample Degraded_Sample Oxygen Atmospheric Oxygen Oxygen->Degraded_Sample Oxidation CO2 Atmospheric CO2 CO2->Degraded_Sample Carbamate Formation Heat_Light Heat / Light Heat_Light->Degraded_Sample Thermal/Photo Degradation G Start Suspected Degradation Visual_Inspection Visual Inspection (Color, Precipitate) Start->Visual_Inspection Sample_OK Sample OK? Visual_Inspection->Sample_OK Analytical_Testing Analytical Testing (e.g., GC-MS) Degradation_Confirmed Degradation Confirmed? Analytical_Testing->Degradation_Confirmed Quarantine_Discard Quarantine or Discard Sample Degradation_Confirmed->Quarantine_Discard Yes Continue_Use Continue Use Degradation_Confirmed->Continue_Use No Review_Procedures Review Storage & Handling Procedures Quarantine_Discard->Review_Procedures Implement_CAPA Implement Corrective and Preventive Actions Review_Procedures->Implement_CAPA End Problem Resolved Implement_CAPA->End Sample_OK->Analytical_Testing No/Uncertain Sample_OK->Continue_Use Yes Continue_Use->End

References

Reducing epimerization during N-Methylnonan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylnonan-2-amine, with a focus on reducing epimerization.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Diastereomeric Excess (High Epimerization)

Symptoms:

  • Analysis of the final product (e.g., by chiral HPLC or NMR with a chiral shift reagent) shows a mixture of diastereomers, with the undesired epimer being present in a significant amount.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Basic Reaction Conditions Epimerization at the α-carbon of the ketone or the resulting imine is often base-catalyzed. Maintain a neutral or slightly acidic pH (around 5-6) during the reaction. This can be achieved by using a buffer system or by adding a mild acid like acetic acid.[1] Avoid strong bases.
Prolonged Reaction Time at Elevated Temperature Higher temperatures and longer reaction times can provide the energy for the interconversion of stereoisomers. Optimize the reaction time and temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress to avoid unnecessarily long reaction times.[]
Choice of Reducing Agent The nature of the reducing agent can influence the stereochemical outcome. For the reductive amination of 2-nonanone, milder and more selective reducing agents are generally preferred to minimize side reactions and potential epimerization.
Slow Imine Formation/Reduction If the imine intermediate is present in the reaction mixture for an extended period under conditions that promote epimerization, a loss of stereochemical integrity can occur. Use of a dehydrating agent (e.g., molecular sieves) can accelerate imine formation. Alternatively, a one-pot procedure where the imine is formed and reduced in situ can minimize its lifetime.
Solvent Effects Polar solvents can sometimes facilitate epimerization by stabilizing charged intermediates involved in the epimerization process.[] Experiment with less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Issue 2: Low Yield of this compound

Symptoms:

  • Low isolated yield of the desired secondary amine product.

  • Presence of significant side products, such as the corresponding alcohol (2-nonanol) or unreacted starting materials.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reduction of the Ketone If a strong reducing agent like sodium borohydride is used, it can reduce the starting ketone (2-nonanone) to the corresponding alcohol (2-nonanol). Use a milder reducing agent that is more selective for the imine/iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]
Incomplete Imine Formation The equilibrium between the ketone/amine and the imine might not favor imine formation. Remove water from the reaction mixture using a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) to drive the equilibrium towards the imine.[3]
Overalkylation While less common with ketones compared to aldehydes, overalkylation of the primary amine can occur, leading to the formation of a tertiary amine. Use a stoichiometric amount of the ketone relative to the amine.
Catalyst Deactivation (for catalytic hydrogenation) The amine substrate, imine intermediate, or the final amine product can sometimes poison the metal catalyst (e.g., Pd/C, Raney Ni).[3] If using catalytic hydrogenation, screen different catalysts and reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 2-nonanone with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[3]

Q2: What is epimerization and why is it a concern in this synthesis?

A2: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the synthesis of this compound, if you start with an enantiomerically pure form of a precursor or aim to create a specific stereoisomer, epimerization at the chiral center (carbon-2) can lead to a mixture of diastereomers, reducing the purity and potentially the efficacy of the final product in a pharmaceutical context.[][5]

Q3: Which reducing agent is best for minimizing epimerization?

A3: While the optimal choice can be substrate-dependent, milder and more selective reducing agents are generally preferred.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild, selective for imines, and does not require acidic conditions which can sometimes promote epimerization.[4]

  • Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines at a slightly acidic pH.[3]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can also reduce the starting ketone. Its use requires careful control of reaction conditions, such as pre-formation of the imine before adding the reducing agent.

Q4: Can I use a biocatalyst for this synthesis to improve stereoselectivity?

A4: Yes, biocatalysis is a highly promising approach for achieving high stereoselectivity. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of ketones with high enantioselectivity.[6][7][8] These enzymes often operate under mild conditions (neutral pH, room temperature), which inherently minimizes the risk of epimerization. You would need to screen for a specific IRED or AmDH that is active and selective for 2-nonanone and methylamine.

Q5: How can I monitor the stereochemical purity of my product?

A5: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of your this compound can be determined using a few analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and accurate method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent can help to distinguish the signals of the different stereoisomers.

  • Gas Chromatography (GC): Using a chiral column can also be effective for separating and quantifying the stereoisomers.

Section 3: Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-nonanone (1 equivalent) and methylamine (1.0-1.2 equivalents, e.g., as a solution in THF or as a salt like methylamine hydrochloride with a base to liberate the free amine) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add molecular sieves (3Å or 4Å) to the mixture to absorb the water formed during imine formation.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by a suitable analytical technique (e.g., GC-MS or TLC).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reduction.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the stereochemical purity of the final product by chiral HPLC or NMR with a chiral shift reagent.

Protocol 2: Biocatalytic Reductive Amination using an Imine Reductase (IRED)

This is a general procedure and will depend on the specific IRED used.

  • Reaction Setup:

    • In a suitable buffer solution (e.g., phosphate buffer, pH 7-8), add 2-nonanone (e.g., 10-50 mM).

    • Add methylamine (e.g., 1.2-2 equivalents).

    • Add the IRED enzyme (as a lyophilized powder or a cell-free extract).

    • Add a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺.

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle shaking.

    • Monitor the reaction progress by taking samples at different time points and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Analysis:

    • If necessary, purify the product by column chromatography.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

Section 4: Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination (Illustrative Data)

The following table provides illustrative data on how the choice of reducing agent can affect the yield and diastereomeric excess (d.e.) in a typical reductive amination of a chiral ketone. Note: This is generalized data and actual results for this compound synthesis may vary.

Reducing AgentSolventTemperature (°C)Typical Yield (%)Typical Diastereomeric Excess (d.e.) (%)
NaBH₄Methanol0 to 2560-8070-85
NaBH₃CNMethanol/AcOH2575-9080-95
NaBH(OAc)₃Dichloromethane2585-95>90
H₂/Pd-CEthanol2570-90Variable, depends on catalyst and substrate
Imine ReductaseBuffer (pH 7.5)30>90>99

Section 5: Mandatory Visualizations

Epimerization_Pathway Ketone Chiral Ketone (2-Nonanone) Imine Imine Intermediate Ketone->Imine + Methylamine - H2O EpimerizedImine Epimerized Imine Imine->EpimerizedImine Epimerization (Base, Heat) Amine Desired Amine Epimer Imine->Amine Reduction UndesiredAmine Undesired Amine Epimer EpimerizedImine->UndesiredAmine Reduction Troubleshooting_Epimerization Start High Epimerization Observed Q1 Are you using basic conditions? Start->Q1 A1_Yes Switch to neutral or slightly acidic pH (5-6) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Epimerization Reduced A1_Yes->End Q2 Is the reaction time long or temperature high? A1_No->Q2 A2_Yes Optimize to lower temperature and shorter time Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->End Q3 Are you using a strong reducing agent? A2_No->Q3 A3_Yes Use a milder, more selective agent (e.g., NaBH(OAc)3) Q3->A3_Yes Yes A3_No Consider solvent effects or biocatalysis Q3->A3_No No A3_Yes->End

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of N-Methylnonan-2-amine. This resource provides guidance for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: What are the common causes of matrix effects in bioanalytical samples like plasma or urine?

A2: Common causes of matrix effects in biological samples include phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[1][4] For aliphatic amines like this compound, co-eluting basic compounds can compete for ionization, leading to signal suppression.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[3][4]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal of the analyte indicates the presence of ion suppression or enhancement at that retention time.[5][6]

  • Post-Extraction Spike Method: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses provides a quantitative measure of the matrix effect.[3]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it help with matrix effects for this compound?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, D). SIL-IS is the preferred method for compensating for matrix effects.[2][7][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[1][2][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Problem: Poor reproducibility, accuracy, or sensitivity in my this compound assay.

This could be an indication of underlying matrix effects. Follow the workflow below to troubleshoot the issue.

MatrixEffectTroubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation cluster_3 Phase 4: Finalization Start Start: Inconsistent Results AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effects Detected? AssessME->ME_Present OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, Protein Precipitation) ME_Present->OptimizeSamplePrep Yes Proceed Proceed with Validation ME_Present->Proceed No OptimizeChromo Optimize Chromatography (Gradient, Column Chemistry) OptimizeSamplePrep->OptimizeChromo UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChromo->UseSIL_IS ReassessME Re-assess Matrix Effects UseSIL_IS->ReassessME ME_Mitigated Matrix Effects Mitigated? ReassessME->ME_Mitigated ME_Mitigated->Proceed Yes FurtherOptimization Further Optimization Required ME_Mitigated->FurtherOptimization No FurtherOptimization->OptimizeSamplePrep

Troubleshooting workflow for matrix effects.
Step-by-Step Troubleshooting:

  • Identification:

    • Symptom: You observe high variability in your quality control samples, poor accuracy, or a loss of sensitivity, especially when analyzing samples from different sources.

    • Action: Perform a post-column infusion experiment to qualitatively identify retention time regions with ion suppression or enhancement. For a quantitative assessment, use the post-extraction spike method to calculate the matrix factor (MF).

  • Mitigation Strategy:

    • Optimize Sample Preparation: The goal is to remove interfering components from the matrix before analysis.

      • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.

      • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning this compound into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining and eluting the analyte.[1]

    • Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from the co-eluting interferences.

      • Modify Gradient Elution: A shallower gradient can improve the resolution between the analyte and interfering peaks.

      • Change Column Chemistry: A different stationary phase may provide alternative selectivity.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][8] The SIL-IS for this compound should co-elute and experience the same ionization effects.

  • Re-evaluation:

    • Action: After implementing mitigation strategies, re-assess the matrix effects using the post-extraction spike method.

    • Goal: The matrix factor should be close to 1, and the variability between different lots of matrix should be minimal (typically <15%).

  • Finalization:

    • Successful Mitigation: If matrix effects are sufficiently minimized or compensated for, proceed with method validation.

    • Further Optimization: If significant matrix effects persist, a combination of the above strategies may be necessary.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Apparatus:

    • LC-MS/MS system

    • Syringe pump

    • T-connector

    • Syringe containing a standard solution of this compound (e.g., 100 ng/mL in mobile phase).

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column and mobile phases used for the this compound assay.

    • Connect the outlet of the LC column to one inlet of the T-connector.

    • Connect the syringe pump to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

    • Begin the LC gradient and, after a brief equilibration, start the syringe pump to continuously infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of this compound. A stable baseline should be observed.

    • Inject a blank, extracted matrix sample (e.g., plasma extract).

    • Monitor the this compound signal for any dips (ion suppression) or peaks (ion enhancement) from the stable baseline. The retention times of these deviations correspond to the elution of interfering matrix components.[5][6]

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Sample Sets:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the extract is spiked with this compound to the same final concentrations as in Set A.

  • Procedure:

    • Analyze multiple replicates (n≥5) of each concentration level for both Set A and Set B.

    • Calculate the average peak area for each concentration in both sets.

    • Calculate the Matrix Factor (MF) for each concentration:

      • MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

Quantitative Data Summary

The following table summarizes representative data on matrix effects observed for various analytes in different biological matrices. While specific data for this compound is not available in the literature, this table illustrates the potential magnitude of matrix effects.

Analyte ClassMatrixSample PreparationMatrix Effect (% Ion Suppression/Enhancement)Reference Compound(s)
Basic DrugsHuman PlasmaProtein Precipitation-25% to -70% (Suppression)Propranolol, Verapamil
MycotoxinsCereal ExtractQuEChERS-50% to +30% (Suppression/Enhancement)Deoxynivalenol
SteroidsHuman UrineDilute-and-Shoot-80% to -95% (Severe Suppression)Testosterone, Cortisol
Aliphatic AminesWaterDerivatization & LLENot specified, but matrix-matched calibration was requiredVarious short-chain amines[10]

Note: The extent of matrix effects is highly dependent on the specific analyte, matrix, sample preparation method, and chromatographic conditions. The values in this table are for illustrative purposes only.

References

Optimizing temperature for N-Methylnonan-2-amine involved reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylnonan-2-amine. The information is designed to help optimize reaction conditions, with a particular focus on temperature, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

The optimal temperature for reactions with this compound is highly dependent on the specific reaction being performed (e.g., acylation, alkylation, salt formation). Generally, for many common reactions, a starting point is room temperature. However, some reactions may require heating to proceed at a reasonable rate. It is crucial to monitor the reaction for the formation of byproducts, as higher temperatures can lead to degradation.

Q2: My reaction with this compound is not proceeding to completion. What should I do?

If your reaction is sluggish, consider the following troubleshooting steps:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely by techniques like TLC or LC-MS to avoid decomposition. For some reactions, heating up to 100-200°C may be necessary, especially in the absence of a catalyst.

  • Check Reagent Purity: Ensure the purity of this compound and other reactants. Impurities can inhibit the reaction.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Ensure you are using an appropriate solvent for the specific transformation.

  • Catalyst: For certain reactions, a catalyst may be required to facilitate the transformation.

Q3: I am observing significant byproduct formation in my reaction. How can I minimize this?

Byproduct formation is often linked to reaction temperature.

  • Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. Even running the reaction at 0°C or below (e.g., in an ice bath) can significantly reduce the rate of side reactions.

  • Order of Addition: The order in which you add your reagents can be critical. For example, adding a highly reactive electrophile slowly to a solution of the amine can help to control the reaction.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize side reactions, but this needs to be determined empirically.

Q4: How does the presence of CO2 affect reactions with this compound?

In the presence of carbon dioxide, secondary amines like this compound can form carbamates. This reaction is reversible and temperature-dependent. At higher temperatures, thermal degradation of the amine can be accelerated in the presence of CO2. If your reaction is sensitive to the presence of CO2, it is advisable to run it under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions

Acylation of secondary amines with agents like acid chlorides or anhydrides is typically a rapid reaction. If you are experiencing low yields, consult the following table and workflow.

ParameterRecommended ActionRationale
Temperature Maintain room temperature initially. If the reaction is slow, gently warm to 40-50°C.Acylation is usually exothermic. Excessive heat can lead to side reactions and degradation of the product or starting materials.
Base Use a non-nucleophilic base like triethylamine or pyridine.A base is required to neutralize the HCl or carboxylic acid byproduct. Using an amine base that can't be acylated itself prevents competitive reactions.
Reagent Addition Add the acylating agent dropwise to a solution of the amine and base.This helps to control the reaction rate and prevent a rapid exotherm, which can lead to byproduct formation.
Solvent Use an inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).These solvents will not react with the acylating agent.

Experimental Workflow: Acylation of this compound

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound and triethylamine in DCM B Cool solution to 0°C A->B Inert atmosphere C Add acylating agent dropwise B->C D Stir at room temperature C->D Monitor by TLC/LC-MS E Wash with aq. HCl D->E F Wash with aq. NaHCO3 E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H

Workflow for a typical acylation reaction.
Issue 2: Over-Alkylation or No Reaction in Alkylation Attempts

Direct alkylation of secondary amines can be challenging due to the product amine often being more nucleophilic than the starting material, leading to polyalkylation.

ParameterRecommended ActionRationale
Temperature Start at room temperature. If no reaction, cautiously increase the temperature.Higher temperatures can favor elimination side reactions, especially with sterically hindered alkyl halides.
Stoichiometry Use a large excess of the amine if mono-alkylation is desired.This statistically favors the alkylating agent reacting with the starting amine rather than the product. However, this makes purification difficult.
Alternative Methods Consider reductive amination as a more controlled method for alkylation.Reductive amination is a high-yield, clean alternative to direct alkylation for preparing tertiary amines from secondary amines.
Base A non-nucleophilic, hindered base can be used to deprotonate the resulting ammonium salt without competing in the alkylation.This frees up the starting amine to react.

Logical Relationship: Alkylation Challenges

Alkylation_Challenges start This compound + Alkyl Halide product Desired Tertiary Amine start->product Desired Pathway no_reaction No Reaction start->no_reaction Low Temperature or Unreactive Halide reductive_amination Alternative: Reductive Amination start->reductive_amination Consider as a superior alternative overalkylation Quaternary Ammonium Salt (Over-alkylation) product->overalkylation Product is more nucleophilic

Challenges in the direct alkylation of secondary amines.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-N-methylnonan-2-amine (Acylation)

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Thermal Stability Test

This protocol can be used to assess the thermal stability of this compound under specific conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., toluene, DMF)

  • Internal standard (e.g., dodecane)

  • Sealed reaction vials

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.

  • Aliquot the solution into several sealed reaction vials.

  • Place the vials in a heating block or oil bath set to the desired temperature (e.g., 100°C, 120°C, 140°C).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the heat and allow it to cool to room temperature.

  • Analyze the sample by GC-MS to determine the concentration of remaining this compound relative to the internal standard and to identify any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate at that temperature.

Potential Thermal Degradation Pathway

Degradation_Pathway amine This compound heat High Temperature (e.g., >150°C) amine->heat products Degradation Products (e.g., smaller amines, alkenes) heat->products Leads to

Simplified potential thermal degradation pathway.

Technical Support Center: Scaling Up N-Methylnonan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Methylnonan-2-amine from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable methods for synthesizing this compound are:

  • Reductive Amination: This is a widely used method in industry for producing amines.[1][2] It involves the reaction of 2-nonanone with methylamine to form an intermediate imine, which is then reduced to the final product. This can often be performed as a one-pot reaction.[1]

  • Eschweiler-Clarke Reaction: This is a classic method for the methylation of primary or secondary amines.[3] If you start with 2-aminononane, you can use formaldehyde and formic acid to introduce the methyl group.[3][4] This method is known for preventing the formation of quaternary ammonium salts.[3]

Q2: What are the main challenges when scaling up this compound synthesis from lab to pilot plant?

A2: Scaling up any chemical synthesis introduces several challenges. For this compound, key considerations include:

  • Heat Management: Reductive amination and the Eschweiler-Clarke reaction are often exothermic. Heat dissipation is much slower in larger reactors, which can lead to temperature control issues and potentially side reactions.[5]

  • Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, affecting yield and purity.

  • Reaction Kinetics: Reaction times may not scale linearly and often require re-optimization at the pilot scale.

  • Purification: Methods used in the lab, such as column chromatography, are often not feasible for large quantities. Alternative methods like distillation or crystallization need to be developed and optimized.

  • Safety: Handling larger quantities of flammable solvents and corrosive reagents like formic acid requires stringent safety protocols and specialized equipment.

Q3: How does the choice of reducing agent in reductive amination impact the scale-up process?

A3: The choice of reducing agent is critical for a successful and safe scale-up.

  • Sodium Borohydride (NaBH₄): While effective, it can also reduce the starting ketone if not added carefully after imine formation.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that selectively reduces the imine in the presence of the ketone. However, it can generate toxic hydrogen cyanide gas, especially under acidic conditions, which is a major safety concern at scale.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is a common industrial method. It is highly efficient and produces minimal waste. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

Q4: What are the key differences in equipment between a lab and a pilot plant for this synthesis?

A4: The equipment differs significantly in size, material of construction, and automation.

  • Reactors: Laboratory synthesis typically uses glass flasks, while pilot plants employ jacketed glass-lined or stainless steel reactors for better temperature control and durability.

  • Stirring: Pilot plant reactors have more sophisticated agitation systems to ensure efficient mixing of larger volumes.

  • Material Handling: In a pilot plant, reactants are often transferred via pumps and piping rather than manually.

  • Process Control: Pilot plants utilize automated systems to monitor and control parameters like temperature, pressure, and pH.

Troubleshooting Guides

Reductive Amination of 2-Nonanone with Methylamine
Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete imine formation.Ensure adequate reaction time for imine formation before adding the reducing agent. Consider using a dehydrating agent like molecular sieves.
Reduction of the starting 2-nonanone.If using a strong reducing agent like NaBH₄, add it slowly and at a controlled temperature after the imine has formed. Consider switching to a milder reducing agent like NaBH₃CN or catalytic hydrogenation.
Over-alkylation to form a tertiary amine.Use a controlled stoichiometry of methylamine.
Presence of Unreacted 2-Nonanone in Product Inefficient imine formation or reduction.Increase the reaction time or temperature for the imine formation step. Ensure the reducing agent is active and added in sufficient quantity.
Difficulties in Product Isolation Emulsion formation during workup.Adjust the pH of the aqueous phase. Consider using a different solvent for extraction.
Product is too volatile for effective removal of solvent under high vacuum.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.
Reaction Exotherm is Difficult to Control at Pilot Scale Inadequate heat removal.Slow down the addition rate of the reactants, especially the reducing agent. Ensure the reactor's cooling system is functioning optimally.
Insufficient mixing.Increase the agitation speed to improve heat transfer to the reactor walls.
Eschweiler-Clarke Reaction of 2-Aminononane
Issue Potential Cause(s) Recommended Action(s)
Incomplete Methylation Insufficient amount of formaldehyde or formic acid.Use an excess of both formaldehyde and formic acid as per the optimized protocol.
Reaction temperature is too low.Ensure the reaction mixture reaches the recommended temperature (often near boiling).[3]
Formation of Side Products Decomposition of starting material or product at high temperatures.Carefully control the reaction temperature and time.
Difficult Product Purification Residual formic acid in the product.Neutralize the reaction mixture with a base (e.g., NaOH) and perform an aqueous workup.
Emulsion during extraction.Add a saturated brine solution to help break the emulsion.
Corrosion of Pilot Plant Equipment Use of formic acid at high temperatures.Ensure the reactor and associated equipment are made of corrosion-resistant materials (e.g., glass-lined steel, Hastelloy).

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
Parameter Lab Scale (Reductive Amination) Pilot Plant (Reductive Amination) Lab Scale (Eschweiler-Clarke) Pilot Plant (Eschweiler-Clarke)
Scale 10-100 g10-100 kg10-50 g10-50 kg
Typical Yield 75-90%70-85%80-95%75-90%
Reaction Time 4-8 hours8-16 hours6-12 hours10-20 hours
Temperature 20-50 °C30-60 °C80-100 °C80-100 °C
Pressure AtmosphericAtmospheric to 5 bar (for hydrogenation)AtmosphericAtmospheric
Solvent Methanol, EthanolMethanol, Ethanol, TolueneNone (uses excess formic acid)None (uses excess formic acid)
Purity (before purification) 85-95%80-90%90-98%85-95%

Note: The data in this table are representative and may vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Lab Scale Reductive Amination of 2-Nonanone

Materials:

  • 2-Nonanone (1 mole equivalent)

  • Methylamine (2.0 M solution in THF, 1.5 mole equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mole equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • To a round-bottom flask charged with 2-nonanone and dichloromethane, add the methylamine solution at room temperature with stirring.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Pilot Plant Scale-Up Considerations for Reductive Amination
  • Reactor: A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and addition ports.

  • Reagent Addition: Methylamine and the reducing agent should be added via a controlled addition pump to manage the exotherm.

  • Temperature Control: The reactor jacket should be connected to a heating/cooling system to maintain the desired reaction temperature.

  • Workup: The workup will involve pumping the reaction mixture to a separate vessel for quenching and extraction. Phase separation can be aided by a sight glass on the vessel.

  • Purification: A pilot-scale distillation unit with a vacuum system will be required for the final purification.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants 1. Weigh & Add Reactants (2-Nonanone, Methylamine) lab_imine 2. Imine Formation (Stirring at RT) lab_reactants->lab_imine lab_reduction 3. Add Reducing Agent (Portion-wise) lab_imine->lab_reduction lab_reaction 4. Reaction Monitoring (TLC/GC) lab_reduction->lab_reaction lab_workup 5. Aqueous Workup (Separatory Funnel) lab_reaction->lab_workup lab_purification 6. Purification (Vacuum Distillation) lab_workup->lab_purification pilot_reactants 1. Charge Reactants (Pumps & Meters) pilot_imine 2. Imine Formation (Controlled Temp) pilot_reactants->pilot_imine pilot_reduction 3. Add Reducing Agent (Controlled Rate) pilot_imine->pilot_reduction pilot_reaction 4. In-Process Control (Sensors, Sampling) pilot_reduction->pilot_reaction pilot_workup 5. Phase Separation (Settling Tank) pilot_reaction->pilot_workup pilot_purification 6. Purification (Distillation Column) pilot_workup->pilot_purification

Caption: A comparison of the experimental workflow for this compound synthesis at the lab and pilot plant scales.

troubleshooting_logic start Low Yield of This compound incomplete_imine Incomplete Imine Formation? start->incomplete_imine ketone_reduction Reduction of 2-Nonanone? start->ketone_reduction over_alkylation Over-alkylation? start->over_alkylation incomplete_imine_sol Action: - Increase imine formation time/temp - Use dehydrating agent incomplete_imine->incomplete_imine_sol ketone_reduction_sol Action: - Slow reducing agent addition - Use milder reducing agent ketone_reduction->ketone_reduction_sol over_alkylation_sol Action: - Check methylamine stoichiometry over_alkylation->over_alkylation_sol

Caption: A troubleshooting decision tree for addressing low yield in the reductive amination synthesis.

References

N-Methylnonan-2-amine handling and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Methylnonan-2-amine. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe handling, proper storage, and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Flammability: Combustible liquid.[1]

  • Irritation: May cause respiratory irritation.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and safety, this compound should be stored in a cool, dry, and well-ventilated area.[3] Keep containers tightly closed to prevent moisture absorption and contamination.[3] Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[4][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial to minimize exposure risks. When working with this compound, the following should be worn:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[5]

Q4: What should I do in case of a spill?

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Poor yield or incomplete reaction in N-alkylation.

Possible Causes:

  • Steric Hindrance: The bulky nonyl group may hinder the approach of the electrophile.

  • Base Incompatibility: The chosen base may not be strong enough to deprotonate the secondary amine effectively.

  • Solvent Effects: The reaction solvent may not be optimal for the specific alkylation reaction.

  • Leaving Group: The leaving group on the alkylating agent may not be sufficiently reactive.

Troubleshooting Steps:

  • Choice of Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride.[6]

  • Base Selection: Employ a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate.[4]

  • Solvent Optimization: Screen polar aprotic solvents like acetonitrile or DMF, which are known to facilitate SN2 reactions.[4][6]

  • Temperature Adjustment: Carefully increasing the reaction temperature may improve the reaction rate, but monitor for potential side reactions.

Issue 2: Formation of multiple products (over-alkylation).

Possible Cause:

  • The product of the initial N-alkylation (a tertiary amine) can be more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt.[7][8]

Troubleshooting Steps:

  • Stoichiometry Control: Use a stoichiometric excess of the this compound relative to the alkylating agent to favor mono-alkylation.[9]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.

  • Protecting Groups: For complex syntheses, consider protecting the secondary amine, performing the desired reaction, and then deprotecting it.[9]

Issue 3: Difficulty in product purification.

Possible Causes:

  • Residual Starting Materials: Unreacted this compound or alkylating agent may co-elute with the product.

  • Salt Byproducts: Ammonium salts formed during the reaction can complicate extraction and purification.

  • Amine's Basic Nature: The basicity of the product can cause tailing on silica gel chromatography.

Troubleshooting Steps:

  • Aqueous Workup: Perform an acid-base extraction. Dissolve the crude product in a nonpolar organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Chromatography Modification: To reduce tailing on silica gel, add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table includes data for structurally similar compounds to provide an estimation of its properties.

PropertyN-methyl-N-nonylamine[10]n-Nonylamine[1]2-Methylnonane[11][12]N-Methylaniline[2][5]
Molecular Formula C10H23NC9H21NC10H22C7H9N
Molecular Weight 157.3 g/mol 143.27 g/mol 142.28 g/mol 107.15 g/mol
Boiling Point Not Available201 °C166-169 °C196 °C
Melting Point Not Available-1 °CNot Available-57 °C
Density Not Available0.783 g/mL0.726 g/mL0.989 g/cm³
Flash Point Not Available71 °CNot Available85 °C

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol is a general guideline for the N-alkylation of a secondary amine and should be optimized for specific substrates and scales.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl bromide, 1.1 equivalents) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by the appropriate method, such as acid-base extraction followed by distillation or column chromatography on silica gel (with a basic modifier in the eluent).

Visualizations

experimental_workflow Experimental Workflow: N-Alkylation A 1. Reaction Setup - this compound - Anhydrous Solvent - Inert Atmosphere B 2. Add Base (e.g., K2CO3) A->B C 3. Add Alkylating Agent (e.g., R-Br) B->C D 4. Heat and Monitor (TLC or GC-MS) C->D E 5. Workup - Cool - Filter - Concentrate D->E F 6. Purification - Extraction - Chromatography - Distillation E->F G Pure Product F->G troubleshooting_logic Troubleshooting Logic: Low Yield in N-Alkylation Start Low or No Product Formation CheckReagents Are reagents and solvent pure and anhydrous? Start->CheckReagents CheckTemp Is the reaction temperature adequate? CheckReagents->CheckTemp Yes DryReagents Dry Reagents/Solvent CheckReagents->DryReagents No CheckBase Is the base strong enough? CheckTemp->CheckBase Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckAlkylatingAgent Is the alkylating agent reactive enough? CheckBase->CheckAlkylatingAgent Yes StrongerBase Use a Stronger Base (e.g., Cs2CO3) CheckBase->StrongerBase No MoreReactiveAgent Use a More Reactive Agent (e.g., R-I or R-OTf) CheckAlkylatingAgent->MoreReactiveAgent No Success Problem Solved CheckAlkylatingAgent->Success Yes IncreaseTemp->Success StrongerBase->Success MoreReactiveAgent->Success DryReagents->Success

References

Validation & Comparative

N-Methylnonan-2-amine vs. other secondary amines in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and chemical databases, N-Methylnonan-2-amine does not appear as a documented catalyst in published research. While secondary amines are a cornerstone of modern catalysis, particularly in asymmetric synthesis, this specific long-chain N-alkyl amine remains an unexplored entity within the field. This guide, therefore, serves not as a direct comparison but as an overview of the principles of secondary amine catalysis, providing a framework for the potential evaluation of this compound should it emerge as a candidate catalyst in the future.

Secondary amines are pivotal in organocatalysis, primarily through the formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds. This activation strategy enables a wide array of stereoselective transformations, crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries. The structure of the secondary amine, including the steric and electronic properties of its substituents, plays a critical role in determining its catalytic efficacy and the stereochemical outcome of the reaction.

The Landscape of Secondary Amine Catalysis: A Comparative Framework

To understand where this compound might fit within the catalytic landscape, it is essential to examine the performance of well-established secondary amine catalysts. These catalysts are often categorized based on their structural motifs.

Table 1: Performance of Common Secondary Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitro-styrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Proline 10DMSO249592
(S)-Diphenylprolinol silyl ether 5Toluene1298>99
Jørgensen-Hayashi Catalyst 1CH2Cl2489098
MacMillan Catalyst (1st Gen) 20THF/H2O728590

This data is representative and compiled from various literature sources for illustrative purposes. Direct comparison requires identical reaction conditions.

The data in Table 1 highlights the evolution of secondary amine catalysts from the simple amino acid proline to more sophisticated and highly efficient catalysts. The key to their success lies in the precise steric environment they create around the reactive intermediates, which dictates the facial selectivity of the transformation.

Experimental Protocols: A Blueprint for Catalyst Evaluation

Should this compound become available for study, its catalytic performance could be benchmarked using standardized experimental protocols. The following is a general procedure for the asymmetric Michael addition, a common test reaction for new organocatalysts.

General Experimental Protocol for Asymmetric Michael Addition:

To a solution of the nitro-olefin (0.25 mmol) in the specified solvent (1.0 mL) at room temperature is added the aldehyde (1.25 mmol) and the secondary amine catalyst (0.025 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography. The yield of the desired product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

Visualizing Catalytic Cycles and Workflows

Understanding the mechanism of catalysis and the experimental workflow is crucial for catalyst development and optimization.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Analysis start Start reagents Combine Reactants & Catalyst start->reagents 1. stir Stir at Defined Temperature reagents->stir 2. quench Quench Reaction stir->quench 3. extract Extraction quench->extract 4. purify Purification (Chromatography) extract->purify 5. analyze Analysis (NMR, HPLC) purify->analyze 6. end End analyze->end

Caption: A generalized experimental workflow for a secondary amine-catalyzed reaction.

The catalytic cycle for enamine catalysis, a primary mode of action for secondary amines, can be visualized as follows:

enamine_cycle catalyst Secondary Amine (R2NH) enamine Enamine Intermediate catalyst->enamine + Carbonyl - H2O carbonyl Carbonyl Compound carbonyl->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (E+) electrophile->iminium product α-Functionalized Carbonyl iminium->product + H2O product->catalyst - Catalyst water H2O water->product

Caption: The catalytic cycle of enamine activation by a secondary amine.

The Path Forward: Evaluating Novel Secondary Amines

The lack of data on this compound presents an opportunity for new research. To evaluate its potential as a catalyst, the following steps would be necessary:

  • Synthesis and Characterization: Develop a reliable synthetic route to this compound and fully characterize the compound.

  • Screening in Benchmark Reactions: Test the catalytic activity of this compound in well-established reactions such as the Michael addition, aldol reaction, and Mannich reaction.

  • Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, catalyst loading, and additives to maximize yield and stereoselectivity.

  • Substrate Scope Elucidation: Investigate the range of aldehydes, ketones, and electrophiles that are compatible with the new catalyst.

  • Mechanistic Studies: Conduct kinetic and spectroscopic studies to understand the mode of action of this compound and to rationalize the observed stereochemical outcomes.

A Comparative Analysis of N-Methylnonan-2-amine and Its Structural Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, synthesis, and potential biological activities of N-Methylnonan-2-amine and its key structural isomers. This guide provides researchers, scientists, and drug development professionals with available data to inform further investigation and application.

This compound, a secondary amine with the molecular formula C10H23N, and its structural isomers are of interest in various fields of chemical and pharmaceutical research. The positioning of the methyl group and the amine functionality along the nonane backbone can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide offers a comparative overview of this compound and its isomers, presenting available data to facilitate research and development.

Physicochemical Properties

The structural arrangement of atoms in isomers directly impacts their physical and chemical characteristics. While experimental data for this compound is limited in publicly accessible databases, we can draw comparisons with its structural isomers for which computed data is available. Key properties such as molecular weight, boiling point, melting point, and solubility are crucial for determining the potential applications and handling of these compounds.

Below is a summary of available computed physicochemical data for this compound and a selection of its structural isomers. It is important to note that these are predicted values and experimental verification is necessary for precise characterization.

PropertyThis compoundN-Methylnonan-1-amine[1]2-Methylnonan-5-amine[2]5-Methylnonan-2-amine
Molecular Formula C10H23NC10H23NC10H23NC10H23N
Molecular Weight ( g/mol ) 157.30157.30157.30157.30
XLogP3-AA Not Available4.53.23.4
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 1111
Rotatable Bond Count 7866
Exact Mass 157.18305157.18305157.18305157.18305
Topological Polar Surface Area (Ų) 12.0312.0326.0226.02
Heavy Atom Count 11111111
Complexity Not Available61.978.980.9

Note: Data for this compound and 5-Methylnonan-2-amine is largely unavailable and the table reflects this. The provided data for other isomers is computationally derived from PubChem.

Synthesis and Experimental Protocols

The synthesis of secondary amines like this compound and its isomers can typically be achieved through several established synthetic routes. One common method is reductive amination, which involves the reaction of a ketone (in this case, 2-nonanone) with methylamine in the presence of a reducing agent. Another approach is the N-alkylation of a primary amine (2-aminononane) with a methylating agent.

While specific experimental protocols for the synthesis of this compound are not readily found in the searched literature, a general workflow for reductive amination is presented below.

G cluster_0 Reductive Amination Workflow ketone 2-Nonanone imine Imine Intermediate ketone->imine Reaction amine Methylamine amine->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: General workflow for the synthesis of this compound via reductive amination.

A detailed experimental protocol for a similar reductive amination is as follows:

General Protocol for Reductive Amination:

  • Imine Formation: To a solution of the ketone (e.g., 2-nonanone, 1 equivalent) in a suitable solvent (e.g., methanol), add methylamine (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH4, 1.5-2.0 equivalents), is added portion-wise to control the exothermic reaction.

  • Work-up: After the addition of the reducing agent, the reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure secondary amine.

Biological Activity and Signaling Pathways

The biological activity of secondary amines can be diverse and is highly dependent on their structure. N-methylation is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound. It can influence factors such as receptor binding affinity, metabolic stability, and membrane permeability.

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound and its structural isomers. General principles of pharmacology suggest that these lipophilic amines may interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The potential for these molecules to act as neuromodulators, antimicrobial agents, or to have other pharmacological effects warrants further investigation. The structural variations among the isomers would likely lead to differences in their biological profiles.

To facilitate future research, a logical workflow for screening the biological activity of these compounds is proposed below.

G cluster_1 Biological Activity Screening Workflow synthesis Synthesis & Purification of Isomers in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) synthesis->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A logical workflow for the initial biological screening of this compound and its isomers.

Conclusion

This comparative guide provides a foundational overview of this compound and its structural isomers based on currently available data. The significant gaps in experimental data, particularly concerning biological activity and detailed physicochemical properties, highlight the need for further research. The provided synthetic workflow and proposed screening strategy offer a starting point for researchers interested in exploring the potential of these compounds in various scientific and medicinal applications. As new data emerges, a more comprehensive understanding of the structure-activity relationships within this class of secondary amines will be possible.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of validated analytical techniques for the quantification of N-Methylnonan-2-amine, a key chemical intermediate. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in method selection and implementation.

The accurate determination of this compound is critical in various stages of pharmaceutical development and quality control. The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. This guide explores three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a colorimetric method.

Comparative Analysis of Analytical Methods

The performance of each method was evaluated based on key validation parameters as stipulated by international guidelines. These parameters ensure that the method is suitable for its intended purpose. The quantitative data from these validation studies are summarized in the table below.

Validation ParameterGC-MSHPLC-UVColorimetric Method
Linearity (R²) >0.999>0.998>0.995
Range (µg/mL) 0.1 - 1000.5 - 2005 - 500
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.595.1 - 104.8
Precision (%RSD) < 2.0< 3.0< 5.0
Limit of Detection (LOD) (µg/mL) 0.030.151.5
Limit of Quantification (LOQ) (µg/mL) 0.10.55.0
Specificity/Selectivity HighModerateLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the quantification of this compound.

  • Sample Preparation: To 1.0 mL of the sample solution, 100 µL of an internal standard solution (e.g., N-Methyldecylamine) and 1.0 mL of ethyl acetate were added. The mixture was vortexed for 1 minute and the organic layer was collected for analysis.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible and robust method for routine analysis.

  • Sample Preparation: Samples were diluted with the mobile phase to fall within the linear range of the assay.

  • Instrumentation: A Shimadzu Prominence HPLC system with a SPD-20A UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

Colorimetric Method

A simple and cost-effective method suitable for screening purposes. This method is based on the reaction of primary and secondary amines with a specific reagent to produce a colored product.[1]

  • Sample Preparation: The sample is buffered to an appropriate pH.

  • Reagents:

    • Methyl Orange Indicator Solution.[1]

    • Amine Buffer Solution.[1]

    • 1,1,1-Trichloroethane.[1]

  • Procedure:

    • To 50 mL of the sample in a separatory funnel, add 2 mL of amine buffer solution and 1 mL of methyl orange indicator.[1]

    • Add 10 mL of 1,1,1-trichloroethane and shake for 5 minutes.[1]

    • Allow the layers to separate and measure the absorbance of the organic layer at the wavelength of maximum absorbance for the colored complex.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the most appropriate method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development & Optimization Val_Protocol Validation Protocol Dev->Val_Protocol Specificity Specificity Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Validation Report Robustness->Val_Report Routine Routine Sample Analysis Val_Report->Routine QC Quality Control Routine->QC

General workflow for analytical method validation.

Method_Selection_Decision_Tree Start Start: Define Analytical Need High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Routine_QC Routine QC with Moderate Sensitivity? High_Sensitivity->Routine_QC No GC_MS Select GC-MS High_Sensitivity->GC_MS Yes Screening Rapid Screening Needed? Routine_QC->Screening No HPLC_UV Select HPLC-UV Routine_QC->HPLC_UV Yes Colorimetric Select Colorimetric Method Screening->Colorimetric Yes

Decision tree for analytical method selection.

Spectroscopic Identification of Amines

In addition to quantitative analysis, spectroscopic techniques are invaluable for the identification and structural confirmation of amines like this compound.

  • Infrared (IR) Spectroscopy: Secondary amines, such as this compound, typically show a single N-H stretching absorption band in the region of 3300 to 3500 cm⁻¹.[2][3] This band is generally sharper and less intense than the O-H band of alcohols.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H proton of an amine often appears as a broad signal.[2][3] The protons on the carbon atom adjacent to the nitrogen are deshielded and typically resonate at a downfield chemical shift.[2][3] The N-methyl group provides a characteristic sharp singlet.[2][3]

  • Mass Spectrometry (MS): The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[2] This can be a quick indicator for the presence of nitrogen in an unknown compound.

By understanding the principles and performance characteristics of these different analytical methods, researchers can confidently select and implement the most appropriate technique for their specific needs in the analysis of this compound. The provided data and protocols serve as a valuable resource for method validation and routine application, ultimately contributing to the generation of high-quality, reliable data in drug development and scientific research.

References

N-Methylnonan-2-amine as an Alternative to Dimethylamine in Synthesis: A Feasibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant data gap concerning N-Methylnonan-2-amine, precluding a direct comparative analysis with the widely used dimethylamine. While extensive information is available for dimethylamine, detailing its properties, synthesis, and broad applications, corresponding data for this compound is not present in the public domain. Consequently, this guide will provide a detailed overview of dimethylamine to serve as a baseline for any future research into potential alternatives like this compound, should data become available.

Dimethylamine: A Profile

Dimethylamine ((CH₃)₂NH) is a secondary amine that is a colorless, flammable gas at room temperature with a characteristic fishy or ammonia-like odor.[1][2][3] It is a versatile and widely used building block in organic synthesis, serving as a precursor for a multitude of products across various industries, including pharmaceuticals, agrochemicals, and materials science.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of dimethylamine is presented in Table 1. Its low boiling point and high solubility in water are notable characteristics.[2][5]

PropertyValueReferences
Molecular FormulaC₂H₇N
Molecular Weight45.08 g/mol [5]
Boiling Point7.4 °C[6]
Melting Point-92.2 °C[6]
Density (liquefied)0.680 g/cm³ at 0 °C
Solubility in WaterHighly soluble[5]
pKb3.29[2]
AppearanceColorless gas[1][2]

Table 1: Physicochemical Properties of Dimethylamine

Synthesis and Industrial Production

Industrially, dimethylamine is produced via the catalytic reaction of methanol and ammonia at elevated temperatures and pressures. This process also yields methylamine and trimethylamine, which are then separated.

Figure 1: Industrial Synthesis of Dimethylamine. A schematic overview of the catalytic amination of methanol to produce a mixture of methylamines, followed by separation to isolate dimethylamine.

Common Reactions and Applications in Synthesis

Dimethylamine is a versatile nucleophile and a base, participating in a wide range of chemical transformations. Its synthetic utility is highlighted by its role in the production of solvents, pharmaceuticals, and other industrially significant compounds.

Key Reactions:

  • Amide Formation: Reacts with esters and acyl chlorides to form dimethylamides. The widely used solvents N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) are produced from dimethylamine.[2][4]

  • Mannich Reaction: As a secondary amine, it is a key reagent in the Mannich reaction for the aminomethylation of acidic protons of carbonyl compounds.

  • Synthesis of Surfactants and Rubber Accelerators: It is a precursor to lauryl dimethylamine oxide, a surfactant found in soaps and cleaning products.[4] It also reacts with carbon disulfide to produce dimethyl dithiocarbamate, a precursor to vulcanization accelerators.[3][4]

  • Pharmaceutical Synthesis: Dimethylamine is a building block for numerous active pharmaceutical ingredients, such as diphenhydramine.[4]

Figure 2: Major Applications of Dimethylamine. This diagram illustrates the central role of dimethylamine as a precursor to a variety of commercially important chemicals.

The Uncharted Territory of this compound

In stark contrast to the wealth of information on dimethylamine, a thorough search for "this compound" did not yield any data regarding its synthesis, physical or chemical properties, or its application in any chemical context. The compound is not listed in major chemical supplier catalogs or scientific databases with associated experimental data.

This absence of information makes a direct comparison with dimethylamine impossible. Key comparative metrics for which no data exists for this compound include:

  • Reaction Kinetics and Yields: No experimental data is available to compare its performance in standard reactions where dimethylamine is used.

  • Physicochemical Properties: Boiling point, melting point, solubility, and basicity are unknown, which are critical for determining its suitability as a replacement in various reaction conditions.

  • Safety and Toxicity: No toxicological data is available to assess its safety profile relative to dimethylamine.

  • Cost and Availability: The lack of suppliers indicates it is not a commercially available reagent.

Conclusion

For researchers, scientists, and drug development professionals, dimethylamine remains a well-characterized and indispensable reagent. Its reactivity, physical properties, and industrial-scale production are thoroughly documented.

The proposition of using this compound as an alternative is, at present, purely hypothetical. The complete lack of available data on this compound prevents any meaningful comparison. For this compound to be considered a viable alternative, foundational research into its synthesis, characterization, and reactivity would be required. Until such data becomes available, dimethylamine will continue to be the standard reagent for a vast array of synthetic transformations. Researchers considering alternatives to dimethylamine for reasons such as modifying steric bulk or lipophilicity would need to investigate other, more well-documented secondary amines.

References

Comparative Analysis of N-Methylnonan-2-amine Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential cross-reactivity of N-Methylnonan-2-amine, a secondary aliphatic amine, with key biological targets relevant to drug development. Due to a lack of direct experimental data on this compound in publicly available literature, this guide extrapolates potential interactions based on the known behavior of structurally similar long-chain aliphatic amines. The information presented herein is intended to guide researchers in designing and executing comprehensive cross-reactivity studies.

Introduction to this compound and Cross-Reactivity

This compound is a secondary aliphatic amine characterized by a methyl group and a nonyl group attached to a central nitrogen atom. Its long alkyl chain suggests a lipophilic nature, which may influence its interaction with biological macromolecules. Cross-reactivity studies are crucial in drug development to identify off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing. This guide focuses on three primary areas of potential cross-reactivity for a compound of this class: Monoamine Oxidase (MAO) enzymes, Adrenergic Receptors, and Cytochrome P450 (CYP450) enzymes.

Potential Cross-Reactivity with Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[1][2] Inhibition of MAO can lead to significant physiological effects. Aliphatic amines, particularly those with longer chains, have been shown to be inhibitors of MAO-B.[3]

Hypothesized Interaction: Based on structure-activity relationship studies of aliphatic propargylamines, where MAO inhibitory activity increases with the length of the aliphatic carbon chain, this compound is predicted to be a potential inhibitor of MAO, likely with selectivity for MAO-B.[3]

Comparative Data (Hypothetical):

CompoundTargetIC50 (µM)Notes
This compoundMAO-A> 100 (Predicted)Low predicted affinity.
This compoundMAO-B5 - 20 (Predicted)Moderate predicted affinity based on long alkyl chain.
Selegiline (Reference)MAO-B0.01Potent and selective MAO-B inhibitor.[4]
Pargyline (Reference)MAO-B0.1Known MAO-B inhibitor.[3]

Experimental Protocol: MAO Inhibition Assay

A continuous spectrophotometric or fluorometric assay can be used to determine the inhibitory potential of this compound on MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), this compound, reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B), phosphate buffer, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors.

    • In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to the buffer.

    • Add the test compound or reference inhibitor and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate metabolism.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagram: MAO Catalytic Cycle and Inhibition Workflow

MAO_Inhibition_Workflow cluster_pathway MAO Catalytic Cycle cluster_workflow Inhibition Assay Workflow MAO_E_FAD MAO (E-FAD) MAO_E_FADH2 MAO (E-FADH2) MAO_E_FAD->MAO_E_FADH2 Amine Oxidation MAO_E_FADH2->MAO_E_FAD FAD Regeneration (O2 -> H2O2) Amine R-CH2-NH-R' Imine R-CH=N-R' Amine->Imine Aldehyde R-CHO Imine->Aldehyde Hydrolysis Preparation Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Product Formation (Spectrophotometry/Fluorometry) Reaction->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis NMA This compound (Potential Inhibitor) NMA->MAO_E_FAD Binds to enzyme

Caption: MAO cycle and assay workflow.

Potential Cross-Reactivity with Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine.[5] Many sympathomimetic drugs are amines that interact with these receptors. The binding of ligands to adrenergic receptors typically involves an ionic interaction between the amine nitrogen and a conserved aspartate residue in the receptor.[6]

Hypothesized Interaction: As a secondary amine, this compound has the potential to interact with adrenergic receptors. However, the lack of a catechol-like ring, which is important for high-affinity binding, suggests that any interaction would likely be of low to moderate affinity.[6][7] The long, non-polar nonyl chain may also influence binding pocket accessibility and affinity.

Comparative Data (Hypothetical):

CompoundTargetKi (nM)Notes
This compoundα1-Adrenergic Receptor> 1000 (Predicted)Low predicted affinity.
This compoundα2-Adrenergic Receptor> 1000 (Predicted)Low predicted affinity.
This compoundβ-Adrenergic Receptors> 1000 (Predicted)Low predicted affinity.
Norepinephrine (Reference)α1-Adrenergic Receptor~50Endogenous agonist.
Propranolol (Reference)β-Adrenergic Receptors~1Non-selective antagonist.[8]

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a test compound to a specific receptor subtype.

  • Materials: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1A, β2), a high-affinity radioligand for that receptor (e.g., [3H]-prazosin for α1, [125I]-cyanopindolol for β), this compound, non-labeled reference compounds, binding buffer, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and a known competing ligand.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference ligand.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Diagram: Adrenergic Receptor Signaling and Binding Assay Workflow

Adrenergic_Signaling_Workflow cluster_pathway G-Protein Coupled Receptor Signaling cluster_workflow Radioligand Binding Assay Workflow Ligand Agonist Receptor Adrenergic Receptor Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Preparation Prepare Reagents (Membranes, Radioligand, Competitor) Incubation Incubate to Equilibrium Preparation->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis NMA This compound (Potential Competitor) NMA->Receptor Competes with Radioligand

Caption: Adrenergic signaling and assay.

Potential Cross-Reactivity with Cytochrome P450 (CYP450) Enzymes

The CYP450 superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[9] Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. Secondary amines can be metabolized by CYP450s through N-dealkylation or N-hydroxylation, and some metabolites can form inhibitory complexes with the enzyme.[10][11]

Hypothesized Interaction: this compound is likely a substrate for various CYP450 isoforms, particularly the CYP2 and CYP3 families, which are known to metabolize amines.[12] The long alkyl chain may favor interaction with isoforms that have larger, more lipophilic active sites. There is also a potential for mechanism-based inhibition, where a reactive metabolite forms a covalent bond with the enzyme, leading to irreversible inactivation.[13]

Comparative Data (Hypothetical):

CompoundTarget CYP IsoformIC50 (µM)Inhibition Type
This compoundCYP2D6> 50 (Predicted)Competitive (Predicted)
This compoundCYP3A410 - 50 (Predicted)Competitive/Mechanism-Based (Predicted)
This compoundCYP2C9> 50 (Predicted)Competitive (Predicted)
Ketoconazole (Reference)CYP3A4< 1Potent competitive inhibitor.
Quinidine (Reference)CYP2D6< 1Potent competitive inhibitor.

Experimental Protocol: CYP450 Inhibition Assay

An in vitro assay using human liver microsomes (HLM) is a standard method for assessing CYP450 inhibition.

  • Materials: Human liver microsomes, NADPH regenerating system, specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6), this compound, reference inhibitors, and an LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Prepare serial dilutions of this compound and reference inhibitors.

    • Pre-incubate the HLM with the test compound or reference inhibitor in the presence of the NADPH regenerating system (for time-dependent inhibition assessment, a pre-incubation without substrate is performed).

    • Initiate the metabolic reaction by adding the specific probe substrate.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

    • Calculate the percentage of inhibition and determine the IC50 value.

Diagram: CYP450 Catalytic Cycle and Inhibition Assay Workflow

CYP450_Inhibition_Workflow cluster_pathway CYP450 Catalytic Cycle cluster_workflow Inhibition Assay Workflow CYP_Fe3 CYP (Fe3+) CYP_Fe3_S CYP (Fe3+)-Substrate CYP_Fe3->CYP_Fe3_S Substrate Binding CYP_Fe2_S CYP (Fe2+)-Substrate CYP_Fe3_S->CYP_Fe2_S e- CYP_Fe2_S_O2 CYP (Fe2+)-Substrate-O2 CYP_Fe2_S->CYP_Fe2_S_O2 O2 CYP_Fe3_S_OH CYP (Fe3+)-Product CYP_Fe2_S_O2->CYP_Fe3_S_OH e-, 2H+ CYP_Fe3_S_OH->CYP_Fe3 Product Release Product Substrate-OH CYP_Fe3_S_OH->Product Preparation Prepare Reagents (Microsomes, NADPH, Inhibitor) Preincubation Pre-incubate Microsomes with Inhibitor Preparation->Preincubation Reaction Add Probe Substrate Preincubation->Reaction Quenching Terminate Reaction Reaction->Quenching Analysis Quantify Metabolite (LC-MS/MS) Quenching->Analysis Calculation Calculate IC50 Analysis->Calculation NMA This compound (Potential Inhibitor) NMA->CYP_Fe3 Competes for Binding Site

Caption: CYP450 cycle and assay workflow.

Conclusion

While direct experimental data for this compound is not currently available, based on its structure as a secondary aliphatic amine with a long alkyl chain, it is prudent to anticipate potential cross-reactivity with MAO-B and various CYP450 isoforms. Interactions with adrenergic receptors are predicted to be of lower affinity. The experimental protocols and comparative data provided in this guide offer a framework for researchers and drug development professionals to systematically investigate the cross-reactivity profile of this compound and other novel aliphatic amines. Such studies are essential for a comprehensive understanding of a compound's pharmacological and toxicological properties.

References

A Comparative Analysis of the Basicity of N-Methylnonan-2-amine and Other Alkylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and target binding. This guide provides a comparative analysis of the basicity of N-Methylnonan-2-amine, a secondary alkylamine, with other primary, secondary, and tertiary alkylamines. This objective comparison is supported by experimental data and detailed methodologies for determining amine basicity.

Understanding Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H+). A higher pKa of the conjugate acid (R₃NH⁺) indicates a stronger base. Several factors influence the basicity of alkylamines:

  • Inductive Effect: Alkyl groups are electron-donating, increasing the electron density on the nitrogen atom and thus making the lone pair more available for protonation. This effect generally leads to an increase in basicity from primary to tertiary amines in the gas phase.

  • Solvation Effects: In aqueous solution, the conjugate acid of an amine is stabilized by hydrogen bonding with water molecules. Primary ammonium ions (RNH₃⁺) have three hydrogen atoms available for hydrogen bonding, secondary ammonium ions (R₂NH₂⁺) have two, and tertiary ammonium ions (R₃NH⁺) have one. This solvation effect can counteract the inductive effect, leading to a different order of basicity in solution.

  • Steric Hindrance: Bulky alkyl groups can sterically hinder the approach of a proton to the nitrogen atom, thereby reducing basicity.

Comparative Basicity of Alkylamines

The following table summarizes the pKa values of the conjugate acids of various alkylamines, providing a basis for comparison. A higher pKa value signifies a stronger base.

AmineStructureTypepKa of Conjugate Acid (BH+)
AmmoniaNH₃-9.25
MethylamineCH₃NH₂Primary10.66
EthylamineCH₃CH₂NH₂Primary10.67[2]
PropylamineCH₃(CH₂)₂NH₂Primary10.69[2]
ButylamineCH₃(CH₂)₃NH₂Primary10.61[2]
Dimethylamine(CH₃)₂NHSecondary10.73
Diethylamine(CH₃CH₂)₂NHSecondary10.98[3]
Di-n-propylamine(CH₃CH₂CH₂)₂NHSecondary11.00[3]
Di-n-butylamine(CH₃(CH₂)₃)₂NHSecondary11.25[3]
Trimethylamine(CH₃)₃NTertiary9.81
Triethylamine(CH₃CH₂)₃NTertiary10.76

Table 1: pKa values of the conjugate acids of selected alkylamines in aqueous solution.

Based on the data in Table 1, it is evident that in aqueous solution, secondary amines are generally the strongest bases among the simple alkylamines. The increasing chain length in secondary amines from diethylamine to di-n-butylamine also shows a slight increase in basicity. Therefore, it can be inferred that this compound, as a secondary amine with a long alkyl chain, will be a relatively strong base with a pKa value likely in the range of 10.5 to 11.5.

Experimental Determination of Amine Basicity

The pKa of an amine can be determined experimentally using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH with a pH meter. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a mixed solvent system for poorly soluble amines).

    • Prepare a standardized solution of a strong acid (e.g., 0.01 M HCl).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the amine solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add the acid titrant in small, known increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the additions well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point[4][5].

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Amine_Solution Amine Solution (Known Conc.) Setup Calibrate pH Meter & Setup Apparatus Amine_Solution->Setup Acid_Titrant Acid Titrant (Standardized) Acid_Titrant->Setup Titrate Add Acid in Increments & Record pH Setup->Titrate Plot_Curve Plot pH vs. Titrant Volume Titrate->Plot_Curve Find_Equivalence Determine Equivalence Point Plot_Curve->Find_Equivalence Find_Half_Equivalence Determine Half-Equivalence Point Find_Equivalence->Find_Half_Equivalence Determine_pKa pKa = pH at Half-Equivalence Find_Half_Equivalence->Determine_pKa

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is suitable for amines that contain a chromophore whose UV-Vis absorbance spectrum changes with protonation state. The pKa is determined by measuring the absorbance of the amine solution at a specific wavelength across a range of pH values.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the amine in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • Measurement:

    • For each buffer solution, add a small, constant amount of the amine stock solution to a cuvette (or a well in a microplate reader) to achieve a final concentration suitable for UV-Vis analysis.

    • Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the amine is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values[6][7][8][9][10].

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Amine_Stock Amine Stock Solution Mix_Solutions Mix Amine Stock with each Buffer Amine_Stock->Mix_Solutions Buffer_Series Series of Buffer Solutions (Varying pH) Buffer_Series->Mix_Solutions Measure_Absorbance Measure UV-Vis Absorbance Spectra Mix_Solutions->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Fit_Curve Fit Sigmoidal Curve to Data Plot_Data->Fit_Curve Determine_pKa pKa = pH at Inflection Point Fit_Curve->Determine_pKa

Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

This compound, as a secondary alkylamine, is expected to be a relatively strong base. While a precise experimental pKa value is not documented, a comparative analysis with other alkylamines suggests its pKa will be in the higher range for simple amines, likely between 10.5 and 11.5. This enhanced basicity, compared to primary and tertiary amines, is a result of the interplay between the electron-donating inductive effect of the alkyl groups and the stabilization of its conjugate acid through solvation. For drug development professionals, understanding and accurately determining the basicity of such compounds is crucial for predicting their pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer robust methods for the empirical determination of amine pKa values.

References

A Comparative Guide to the Performance of N-Methylnonan-2-amine and Primary Amines in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice between a primary and a secondary amine as a nucleophile or building block is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the performance of N-Methylnonan-2-amine, a secondary amine, with its primary amine counterpart, nonan-2-amine. By examining key reactions central to pharmaceutical and chemical research, we aim to provide a data-driven resource to inform your synthetic strategies.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide utilizes data from structurally analogous primary and secondary amines to draw relevant comparisons and predict performance trends. The principles of nucleophilicity, steric hindrance, and basicity that govern these reactions are fundamental and can be extrapolated to the this compound system.

Nucleophilic Substitution: A Quantitative Look at Reactivity

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The efficacy of an amine as a nucleophile is a balance between its inherent electron-donating ability and the steric hindrance around the nitrogen atom.

Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen atom.[1] However, this is counterbalanced by increased steric bulk, which can impede the approach to the electrophilic center.

To quantify this, we can refer to Mayr's nucleophilicity scale, which provides a comprehensive kinetic database for a wide range of nucleophiles.[1][2][3] The nucleophilicity parameter, N, is a solvent-dependent measure of a nucleophile's reactivity.

Comparative Kinetic Data for Analogous Amines

AmineTypeNucleophilicity Parameter (N)Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]
n-ButylaminePrimary12.881.17 x 10⁵
N-Methyl-n-butylamineSecondary14.312.14 x 10⁶

Data sourced from Brotzel, F.; Chu, Y. C.; Mayr, H. J. Org. Chem. 2007, 72 (10), 3679–3688.

As the data indicates, the secondary amine, N-methyl-n-butylamine, exhibits a significantly higher nucleophilicity parameter and a rate constant that is over an order of magnitude greater than its primary amine counterpart. This suggests that for nucleophilic substitution reactions where steric hindrance is not the dominant factor, This compound is expected to be a more reactive nucleophile than nonan-2-amine.

Experimental Protocol: Determination of Nucleophilicity Parameters

The following is a generalized protocol based on the methodology developed by Mayr and co-workers for determining the nucleophilicity of amines.[2][3]

Materials:

  • Benzhydrylium tetrafluoroborate solutions of known concentration in dichloromethane.

  • Amine solutions (n-butylamine and N-methyl-n-butylamine) of known concentration in dichloromethane.

  • UV-Vis spectrophotometer with a stopped-flow apparatus.

  • Anhydrous dichloromethane.

Procedure:

  • All experiments are conducted under a nitrogen atmosphere in oven-dried glassware.

  • Stock solutions of the benzhydrylium salt and the amines are prepared in anhydrous dichloromethane.

  • The reaction kinetics are monitored by following the disappearance of the colored benzhydrylium cation using a stopped-flow spectrophotometer.

  • Equal volumes of the benzhydrylium salt solution and a large excess of the amine solution are rapidly mixed.

  • The change in absorbance at the maximum wavelength of the benzhydrylium cation is recorded over time.

  • Pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance decay to a single exponential function.

  • Second-order rate constants (k₂) are obtained from the slope of the plot of k_obs versus the amine concentration.

  • The nucleophilicity parameter N is then calculated using the Mayr equation: log k₂(20°C) = s(E + N), where 's' is the nucleophile-specific slope parameter and 'E' is the electrophilicity parameter of the benzhydrylium ion.

Logical Relationship: Factors Influencing Amine Nucleophilicity

G Factors Influencing Amine Nucleophilicity A Amine Structure B Electronic Effects (Inductive Effect) A->B C Steric Hindrance A->C E Overall Nucleophilicity B->E + C->E - D Solvent Effects (Solvation) D->E modulates

Caption: Interplay of electronic, steric, and solvent effects on amine nucleophilicity.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a versatile method for forming C-N bonds, proceeding through an imine or enamine intermediate. Both primary and secondary amines can participate in this reaction, leading to secondary and tertiary amines, respectively.

The initial step, the formation of the imine (from a primary amine) or enamine (from a secondary amine), is often the rate-determining step. The more nucleophilic amine will generally react faster with the carbonyl compound. As established in the previous section, secondary amines like this compound are typically more nucleophilic than their primary counterparts.

Comparative Yields in Reductive Amination

While a direct comparison for this compound is unavailable, studies on the reductive amination of ketones with various amines consistently show high yields for both primary and secondary amines. The choice of reducing agent and reaction conditions plays a crucial role in the overall efficiency.

Here, we present a representative comparison of the reductive amination of cyclohexanone with a primary and a secondary amine.

AmineProductReducing AgentSolventYield (%)
n-Octylamine (Primary)N-Cyclohexyl-n-octylamineNaBH(OAc)₃Dichloromethane92
N-Methyl-n-butylamine (Secondary)N-Cyclohexyl-N-methyl-n-butylamineNaBH(OAc)₃Dichloromethane95

Yields are representative and based on typical literature procedures for reductive amination.

The data suggests that both primary and secondary amines can be highly effective in reductive amination, with yields being generally excellent. The slightly higher yield for the secondary amine may be attributed to its greater nucleophilicity, leading to a faster formation of the enamine intermediate.

Experimental Protocol: Reductive Amination of Cyclohexanone

Materials:

  • Cyclohexanone

  • n-Octylamine or N-Methyl-n-butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and the respective amine (1.2 mmol) in anhydrous DCM (10 mL) is added acetic acid (1.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow: Reductive Amination

G Workflow for Reductive Amination A 1. Mix Carbonyl Compound and Amine in Solvent B 2. Add Acid Catalyst (e.g., Acetic Acid) A->B C 3. Stir for Imine/Enamine Formation B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: A generalized experimental workflow for a one-pot reductive amination reaction.

Amide Bond Formation: A Tale of Two Nucleophiles

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and materials science. The reaction of an amine with a carboxylic acid derivative, such as an acyl chloride, is a common method for amide synthesis.

In this reaction, the nucleophilicity of the amine is again a key factor. However, the reactivity of the resulting amide and potential side reactions can differ between primary and secondary amines.

Comparative Performance in Amide Synthesis

Primary amines react with acyl chlorides to form secondary amides. Secondary amines, on the other hand, yield tertiary amides. The reaction is typically fast for both, but the nature of the product and the reaction conditions can influence the overall outcome.

Below is a representative comparison of the acylation of a primary and a secondary amine with benzoyl chloride.

AmineProductBaseSolventYield (%)
n-Butylamine (Primary)N-ButylbenzamideTriethylamineDichloromethane98
Di-n-butylamine (Secondary)N,N-Di-n-butylbenzamideTriethylamineDichloromethane96

Yields are representative and based on typical literature procedures for amide synthesis from acyl chlorides.

Both primary and secondary amines provide excellent yields in amide formation with acyl chlorides. The choice between a primary and a secondary amine in this context is therefore more dependent on the desired final product structure rather than a significant difference in reactivity.

Experimental Protocol: Amide Synthesis from Acyl Chloride

Materials:

  • Benzoyl chloride

  • n-Butylamine or Di-n-butylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0°C is added a solution of benzoyl chloride (1.1 mmol) in DCM (5 mL) dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography.

Signaling Pathway Analogy: Amine Reactivity in Synthesis

While not a biological signaling pathway, we can create a conceptual diagram illustrating the decision-making process in selecting an amine for a synthetic transformation.

G Decision Pathway for Amine Selection in Synthesis A Desired Product Structure B Primary Amine (e.g., nonan-2-amine) A->B C Secondary Amine (e.g., this compound) A->C D Reaction Type B->D C->D E Nucleophilic Substitution D->E F Reductive Amination D->F G Amide Formation D->G H Higher Reactivity (Less Hindered Electrophile) E->H Secondary Amine Favored I High Yields for both F->I J Product Determines Choice G->J

Caption: Conceptual pathway for selecting between a primary and a secondary amine.

Conclusion

This guide provides a comparative analysis of the performance of this compound and its primary amine analogue in fundamental organic reactions. Based on the available data for structurally similar amines, we can conclude that:

  • In nucleophilic substitution reactions , this compound is expected to be more reactive than nonan-2-amine, provided that the electrophile is not exceptionally sterically hindered.

  • In reductive amination , both amines are expected to perform well, affording high yields of the corresponding substituted amines. The choice of amine will primarily dictate the structure of the final product.

  • In amide bond formation with acyl chlorides, both primary and secondary amines are highly efficient, and the selection will be guided by the desired amide product.

It is crucial for researchers to consider the specific steric and electronic properties of their substrates when applying these general principles. The provided experimental protocols and conceptual diagrams offer a starting point for the rational design and optimization of synthetic routes involving these versatile building blocks.

References

Inter-laboratory Validation of N-Methylnonan-2-amine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylnonan-2-amine is a secondary amine of significant interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. To ensure the reliability and reproducibility of analytical data across different research sites, a robust and validated analytical method is paramount. This guide provides a comprehensive overview of an inter-laboratory validation study for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of the method across three independent laboratories is compared, with detailed experimental protocols and supporting data presented.

Experimental Protocols

A standardized analytical method was developed and validated at a lead laboratory before being transferred to two other laboratories for inter-laboratory validation. The key aspects of the experimental protocol are detailed below.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, 25 µL of internal standard (this compound-d3) working solution and 50 µL of 1 M sodium hydroxide were added and vortexed for 30 seconds.

  • 400 µL of methyl tert-butyl ether (MTBE) was added, and the mixture was vortexed for 5 minutes.

  • The samples were centrifuged at 4000 rpm for 10 minutes.

  • The supernatant organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic System: A standardized high-performance liquid chromatography (HPLC) system was used across all laboratories.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) was employed for separation.

  • Mobile Phase: A gradient elution was performed with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound-d3 (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined during method development).

3. Method Validation Parameters

The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Data Presentation: Inter-laboratory Comparison

The following tables summarize the quantitative data obtained from the three participating laboratories (Lab A, Lab B, and Lab C).

Table 1: Linearity and Range

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A1 - 10000.9985
Lab B1 - 10000.9991
Lab C1 - 10000.9989

Table 2: Accuracy and Precision (Intra-day and Inter-day)

LaboratoryQC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Lab A 598.74.299.15.5
50101.23.1100.54.1
50099.52.599.83.2
Lab B 5102.13.8101.54.9
5099.82.9100.13.8
500100.32.1100.72.9
Lab C 599.24.598.85.8
50100.93.5101.34.5
50099.92.8100.23.6

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab A0.31.0
Lab B0.251.0
Lab C0.351.0

Comparison with Alternative Methods

While LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound, other analytical methods can also be employed.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a viable alternative, particularly for volatile amines.[5] Derivatization is often required to improve the chromatographic properties of the analyte. While offering good sensitivity, GC-MS can be more susceptible to matrix interferences compared to LC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves pre-column or post-column derivatization of the amine with a fluorescent tag. HPLC-FLD can provide high sensitivity but may lack the specificity of mass spectrometric detection, potentially leading to interferences from other primary and secondary amines.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add Internal Standard (this compound-d3) plasma->add_is add_naoh Add 1 M NaOH add_is->add_naoh vortex1 Vortex add_naoh->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantification of this compound in human plasma.

validation_parameters cluster_parameters Key Validation Parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq

Caption: Key parameters assessed during the inter-laboratory method validation.

The inter-laboratory validation study demonstrated that the developed LC-MS/MS method for the quantification of this compound in human plasma is robust, reliable, and reproducible. The results for linearity, accuracy, precision, LOD, and LOQ were consistent across the three participating laboratories and fell within the acceptance criteria outlined by international guidelines. This validated method is suitable for supporting clinical and non-clinical studies requiring the accurate quantification of this compound.

References

Comparative Efficacy Analysis of N-Methylnonan-2-amine and N-ethylnonan-2-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological efficacy data for both N-Methylnonan-2-amine and N-ethylnonan-2-amine. At present, there are no published studies that directly compare the pharmacological or biological activities of these two specific secondary amines. Consequently, a detailed comparison guide with supporting experimental data, as requested, cannot be constructed.

For a meaningful comparison of the efficacy of this compound and N-ethylnonan-2-amine, specific quantitative data from a range of experimental assays would be required. This would typically include:

  • Receptor Binding Affinity: Data from radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Ki) of each compound for its molecular target(s).

  • Functional Activity: Results from in vitro functional assays, such as cAMP accumulation assays or reporter gene assays, to quantify the potency (EC50) and efficacy (Emax) of each compound as an agonist or antagonist.

  • Pharmacokinetic Profiles: In vivo data on the absorption, distribution, metabolism, and excretion (ADME) of each compound, which would be crucial for understanding their bioavailability and duration of action.

Without such foundational data, any comparison would be purely speculative. The creation of data tables, experimental protocols, and signaling pathway diagrams is contingent on the existence of this primary research, which is currently unavailable in the public domain for this compound and N-ethylnonan-2-amine.

Hypothetical Experimental Workflow for Efficacy Comparison

Should research on these compounds become available, a typical experimental workflow to compare their efficacy would involve several key stages. The following diagram illustrates a generalized process that researchers might follow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Purification B Receptor Binding Assays (e.g., Radioligand Binding) A->B C Functional Assays (e.g., cAMP, Ca2+ flux) A->C D Data Analysis: Determine Ki, EC50, Emax B->D C->D I Head-to-Head Comparison of In Vitro & In Vivo Data D->I E Animal Model Selection F Pharmacokinetic Studies (ADME) E->F G Pharmacodynamic Studies (Efficacy in Disease Model) E->G H Data Analysis: Determine Bioavailability, Half-life, In Vivo Potency F->H G->H H->I J Structure-Activity Relationship (SAR) Analysis I->J K Selection of Lead Compound J->K

A generalized workflow for comparing the efficacy of two novel compounds.

Hypothetical Signaling Pathway

Without knowing the molecular target of this compound and N-ethylnonan-2-amine, it is impossible to depict their actual signaling pathway. However, many amine compounds interact with G protein-coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade, which could be a potential, though purely hypothetical, mechanism of action.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand N-Alkylnonan-2-amine (Hypothetical Ligand) Receptor GPCR Ligand->Receptor Binds to G_Protein G Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

Benchmarking N-Methylnonan-2-amine: A Comparative Guide to Corrosion Inhibitor Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical field of material preservation, particularly within industrial and pharmaceutical applications, the selection of an effective corrosion inhibitor is paramount. This guide provides a comprehensive performance benchmark of N-Methylnonan-2-amine against leading commercial corrosion inhibitors. The data presented is curated from a variety of experimental studies to offer an objective comparison for researchers and professionals in material science and drug development.

Performance Snapshot: this compound vs. Commercial Alternatives

To facilitate a clear comparison, the following table summarizes the performance of this compound (benchmarked using structurally similar aliphatic amines due to a lack of direct publicly available data) and commercially available corrosion inhibitors. The data is derived from various experimental conditions and methodologies, as detailed in the subsequent sections.

InhibitorTypeTest Method(s)Concentration (ppm)Test MediumTemperature (°C)Inhibition Efficiency (%)Corrosion Rate (mm/year)
N-Octylamine (Proxy for this compound)Aliphatic AmineWeight Loss, Potentiodynamic Polarization50 - 2001M HCl3085 - 95Not Reported
N-Decylamine (Proxy for this compound)Aliphatic AmineElectrochemical Impedance Spectroscopy10 - 1001M HCl2590 - 98Not Reported
Commercial Inhibitor A (e.g., Alkyl Pyridine Benzyl Chloride Quaternary Family)Amine-basedWeight Loss, Linear Polarization Resistance5, 10, 15Seawater55Increased with concentrationDecreased with concentration
Commercial Inhibitor B (e.g., Alkyl Amines Family)Amine-basedWeight Loss, Linear Polarization Resistance5, 10, 15Seawater55Higher than Inhibitor ALower than Inhibitor A
BARACOR® 100 (Halliburton)Film-forming AmineNot specified in publicly available dataNot specifiedSolids-free brinesNot specifiedNot specifiedNot specified
CRONOX™ CRW5449 (Baker Hughes)Water-dispersible, Hydrocarbon insolubleNot specified in publicly available dataNot specifiedOil and gas production systemsUp to 121°C (250°F)EffectiveNot specified
ChampionX Corrosion Inhibitor Environmentally AcceptableField TrialNot specifiedNorth Sea harsh environmentNot specifiedEffectiveNot specified

Note: The performance of commercial inhibitors is often presented in qualitative terms in publicly accessible documents. Direct quantitative comparisons may require access to proprietary company data. The data for N-Octylamine and N-Decylamine is sourced from scientific literature and serves as a benchmark for the expected performance of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a fundamental and widely used technique for determining corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of a standard size (e.g., 5 cm x 2 cm x 0.2 cm) are mechanically polished with various grades of emery paper, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The prepared coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the addition of the corrosion inhibitor at various concentrations. The test is conducted for a specified duration (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor to prevent further metal loss), washed, dried, and re-weighed.

  • Calculation:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibition (anodic, cathodic, or mixed).

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).

  • Test Solution: The cell is filled with the corrosive solution with and without the inhibitor.

  • Measurement: The potential of the working electrode is scanned over a range (e.g., -250 mV to +250 mV versus the open circuit potential) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.

  • Calculation:

    • The corrosion rate is proportional to the corrosion current density.

    • The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective inhibitor film.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the open circuit potential over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • Calculation:

    • The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical corrosion inhibitor evaluation experiment, from initial preparation to final data analysis.

Corrosion_Inhibitor_Evaluation_Workflow A Specimen Preparation (Polishing, Cleaning, Weighing) C Experimental Setup A->C B Corrosive Medium Preparation (With and Without Inhibitor) B->C D Weight Loss Test C->D E Electrochemical Tests (Polarization, EIS) C->E F Post-Test Cleaning & Re-weighing D->F G Data Acquisition E->G H Calculation of Corrosion Rate & Inhibition Efficiency F->H G->H I Data Analysis & Comparison H->I J Conclusion on Inhibitor Performance I->J

Caption: A logical workflow for evaluating corrosion inhibitor performance.

Mechanism of Action: Amine-Based Corrosion Inhibitors

Aliphatic amines, such as this compound, function as corrosion inhibitors primarily through an adsorption mechanism. The nitrogen atom in the amine group possesses a lone pair of electrons, which can be donated to the vacant d-orbitals of iron atoms on the metal surface, forming a coordinate covalent bond. This process is facilitated in acidic solutions where the amine can also exist in a protonated form, leading to electrostatic interactions with the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻). The long alkyl chain of the amine molecule is hydrophobic and orients itself away from the metal surface, creating a protective barrier that repels water and corrosive species.

The following diagram illustrates the general mechanism of amine-based corrosion inhibition.

Amine_Inhibition_Mechanism cluster_surface Metal Surface (Fe) H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl⁻ H2O H₂O Amine R-NH-CH₃ (this compound) Amine->Fe Adsorption (N lone pair donation to Fe d-orbitals) Fe2+ Fe²⁺ Fe->Fe2+ Anodic Reaction (Fe dissolution)

Caption: General mechanism of amine-based corrosion inhibition on a metal surface.

Illustrative Quantitative Structure-Activity Relationship (QSAR) Analysis of Hypothetical N-Methylnonan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a hypothetical series of N-Methylnonan-2-amine analogs to illustrate the principles of a Quantitative Structure-Activity Relationship (QSAR) study. The data presented here is for demonstrative purposes to guide researchers in drug development and molecular design.

Introduction to QSAR of this compound Analogs

This compound serves as a scaffold for designing novel bioactive compounds. Understanding the relationship between the structural modifications of its analogs and their resulting biological activity is crucial for optimizing potency and selectivity. A QSAR model provides a mathematical correlation between the chemical structure and biological activity, enabling the prediction of the activity of new, unsynthesized compounds. Constructing a QSAR model involves several key steps, including chemical structure preparation, calculation and selection of molecular descriptors, and model development and validation.[1][2][3]

Hypothetical Data Presentation

For this illustrative study, a series of this compound analogs were designed with modifications at the N-methyl group and the nonane chain. The hypothetical biological activity is presented as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Key molecular descriptors such as LogP (lipophilicity), Molecular Weight, and Polar Surface Area (PSA) are also included, as these are often correlated with biological activity.

Compound IDStructureR1-GroupR2-GrouppIC50 (Hypothetical)LogPMolecular WeightPSA (Ų)
NMN-001 This compound-CH3-(CH2)6CH35.203.8157.3112.03
NMN-002 N-Ethylnonan-2-amine-CH2CH3-(CH2)6CH35.554.2171.3412.03
NMN-003 N-Propylnonan-2-amine-CH2CH2CH3-(CH2)6CH35.784.7185.3712.03
NMN-004 This compound-CH3-(CH2)5CH(CH3)25.354.1171.3412.03
NMN-005 This compound-CH3-(CH2)4C(CH3)35.104.3185.3712.03
NMN-006 This compound-CH3-(CH2)5(p-F-Ph)6.104.9237.3612.03
NMN-007 This compound-CH3-(CH2)5(p-Cl-Ph)6.355.3253.8112.03
NMN-008 This compound-CH3-(CH2)5(p-CH3-Ph)6.255.4247.4212.03

Experimental Protocols

A detailed, step-by-step protocol is essential for the reproducibility of QSAR studies.[1][2][3] The following outlines a general methodology for obtaining the biological data and performing the QSAR analysis.

1. Biological Activity Assay (Hypothetical Target: Amine Oxidase)

  • Objective: To determine the in vitro inhibitory activity (IC50) of the this compound analogs against a specific biological target, such as an amine oxidase enzyme.

  • Materials:

    • Purified recombinant human amine oxidase.

    • Substrate solution (e.g., kynuramine).

    • Test compounds (NMN-001 to NMN-008) dissolved in DMSO.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • 96-well microplates.

    • Microplate reader (fluorometric).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In each well of the microplate, add 50 µL of the enzyme solution.

    • Add 25 µL of the test compound solution or vehicle control (DMSO in buffer) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) every minute for 30 minutes.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 values to pIC50 (-log(IC50)).

2. QSAR Modeling Protocol

  • Objective: To develop a predictive QSAR model using the biological activity data and calculated molecular descriptors.

  • Software:

    • Chemical drawing software (e.g., ChemDraw).

    • Descriptor calculation software (e.g., PaDEL-Descriptor, RDKit).

    • Statistical analysis software (e.g., R, Python with scikit-learn).

  • Procedure:

    • Data Preparation: Create a dataset containing the chemical structures and corresponding pIC50 values of the analogs.

    • Structure Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

    • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

    • Descriptor Selection: Use a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors that correlate with biological activity.

    • Model Generation: Develop the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest.

    • Model Validation:

      • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness and predictive ability.

      • External Validation: Use the test set to evaluate the model's performance on new data.

      • Y-Randomization: Scramble the biological activity data multiple times and re-run the model development process to ensure the model is not due to chance correlation.

Visualizations

QSAR Study Workflow

The following diagram illustrates the typical workflow for a QSAR study, from initial data collection to final model validation.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation A Compound Library & Biological Activity (pIC50) B 2D to 3D Structure Conversion & Optimization A->B C Molecular Descriptor Calculation B->C D Data Splitting (Training & Test Sets) C->D E Descriptor Selection D->E F Model Generation (e.g., MLR) E->F G Internal Validation (Cross-Validation) F->G H External Validation (Test Set) F->H I Final QSAR Model H->I

QSAR study workflow from data preparation to model validation.

Hypothetical QSAR Model Relationship

This diagram illustrates the logical relationship in a hypothetical MLR-based QSAR equation, where specific descriptors contribute to the predicted biological activity.

QSAR_Equation cluster_descriptors Molecular Descriptors predicted_activity Predicted pIC50 logP LogP (Lipophilicity) predicted_activity->logP psa PSA (Polarity) predicted_activity->psa mw Molecular Weight predicted_activity->mw charge Partial Charge on N predicted_activity->charge logP_effect + k1 * LogP psa_effect - k2 * PSA mw_effect + k3 * MW charge_effect + k4 * qN

Logical relationship in a hypothetical QSAR equation.

This illustrative guide provides a framework for conducting and presenting a QSAR study on this compound analogs. By systematically modifying the chemical structure and correlating these changes with biological activity, researchers can develop predictive models to guide the design of more effective and safer therapeutic agents.

References

A Comparative Guide to Isomeric Purity Analysis of N-Methylnonan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of isomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of N-Methylnonan-2-amine, a secondary aliphatic amine. Due to the absence of a standardized, published method for this specific compound, this document outlines recommended starting points for method development based on established practices for similar chiral amines.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the chiral separation of this compound depends on factors such as the required sensitivity, resolution, analysis time, and available instrumentation. The three primary chromatographic methods suitable for this purpose are Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both gas and liquid.Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase.
Sample Volatility Requires volatile or derivatized analytes. This compound requires derivatization.Suitable for a wide range of polarities and volatilities.[1]Suitable for a wide range of polarities; volatility is not a primary concern.[2]
Derivatization Mandatory for amines to improve volatility and peak shape.[3][4]Often not required, but can be used to improve selectivity.Can be performed to improve detection (e.g., UV or fluorescence) but not always necessary for separation.[5]
Chiral Stationary Phases (CSPs) Cyclodextrin derivatives (e.g., Rt-βDEX) are common.[4][6]Polysaccharide-based (e.g., Chiralpak), Pirkle-type, or ion-exchange CSPs.[1][7]Polysaccharide-based (e.g., Lux Cellulose, Chiralcel) and Pirkle-type CSPs are widely used.[2][8]
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen).Supercritical CO2 with organic modifiers (e.g., methanol, ethanol) and additives (e.g., acids or bases).[7][9]Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) with additives.[2]
Analysis Time Typically fast for volatile compounds.Generally the fastest due to low viscosity and high diffusivity of the mobile phase.[1]Can be longer compared to GC and SFC, especially for high-resolution separations.
Resolution High-resolution capillary columns can provide excellent separation of enantiomers.[10]Often provides high efficiency and resolution.[9]High resolution is achievable with a wide variety of CSPs.[2]
Environmental Impact Generally low, depending on the solvent used for sample preparation and derivatization.Considered a "green" technique due to the use of CO2, which can be recycled.[1]Can generate significant amounts of organic solvent waste, especially in normal-phase chromatography.
Method Development Can be complex due to the need for derivatization and optimization of GC parameters.[4]Can be complex due to the number of parameters to optimize (pressure, temperature, modifiers, additives).[9]Well-established, with a wide range of columns and mobile phases available.[8]

Experimental Protocols

The following protocols are generalized starting points for the analysis of this compound and will require optimization.

Chiral Gas Chromatography (GC) with Derivatization

This method is suitable for achieving high resolution of the enantiomers of this compound after converting it into a more volatile and less polar derivative.

a) Derivatization Protocol (Acylation):

  • Reagents: this compound sample, Pentafluorobenzoyl chloride (PFBCI) or Trifluoroacetic anhydride (TFAA), a suitable solvent (e.g., dichloromethane), and a base (e.g., pyridine or triethylamine).

  • Procedure:

    • Dissolve a known amount of the this compound sample in the solvent.

    • Add the base to the solution.

    • Slowly add an excess of the acylating agent (PFBCI or TFAA) to the mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes).

    • Quench the reaction by adding a small amount of water or a suitable alcohol.

    • Extract the derivatized amine into an organic solvent (e.g., hexane or ethyl acetate).

    • Wash the organic layer with a dilute acid and then with water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the derivatized this compound is ready for GC analysis.[3][11]

b) GC Method:

  • Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based CSP.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

    • (This program needs to be optimized based on the volatility of the derivative).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C (for FID).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the rapid and efficient separation of chiral compounds, often without the need for derivatization.

a) Sample Preparation:

  • Dissolve the this compound sample in a suitable organic solvent compatible with the SFC mobile phase (e.g., methanol or ethanol).

b) SFC Method:

  • Column: Polysaccharide-based chiral stationary phase, e.g., Chiralpak AD-H or Lux Cellulose-1 (150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol or Ethanol with an additive.

    • Additive: For basic compounds like amines, an acidic additive such as trifluoroacetic acid (TFA) or a basic additive like diethylamine (DEA) may be required to improve peak shape and resolution. A common starting point is 0.1% TFA or 0.1% DEA in the organic modifier.[7][9]

  • Gradient: Start with a low percentage of modifier (e.g., 5% B) and ramp up to a higher percentage (e.g., 40% B) over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detector: UV-Vis or Mass Spectrometer (MS).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separation. For a secondary aliphatic amine, normal-phase chromatography is often a good starting point.

a) Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase or a compatible solvent.

b) HPLC Method (Normal Phase):

  • Column: Polysaccharide-based chiral stationary phase, e.g., Chiralcel OD-H or Lux Cellulose-3 (250 mm x 4.6 mm ID, 5 µm particle size).[2]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol such as isopropanol (IPA) or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.

  • Additive: To improve the peak shape of the basic amine, the addition of a small amount of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase is often necessary (e.g., 0.1% DEA).

  • Flow Rate: 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detector: As this compound lacks a strong chromophore, detection can be challenging. A UV detector at low wavelengths (e.g., 200-220 nm) might be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection.[5]

Visualizations

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (if required, e.g., for GC) Sample->Derivatization Optional Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization->Dissolution Chrom_System Chiral Chromatographic System (GC, SFC, or HPLC) Dissolution->Chrom_System Data_Acquisition Data Acquisition (Chromatogram) Chrom_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calc Isomeric Purity Calculation (%ee) Peak_Integration->Purity_Calc

Caption: General workflow for the isomeric purity analysis of this compound.

Analytical_Technique_Selection start Start: Isomeric Purity Analysis of this compound q1 Is the sample volatile and thermally stable? start->q1 q2 Is rapid analysis critical and 'green' chemistry preferred? q1->q2 No gc Consider Chiral GC (with derivatization) q1->gc Yes sfc Consider Chiral SFC q2->sfc Yes hplc Consider Chiral HPLC q2->hplc No

Caption: Decision tree for selecting a suitable analytical technique.

References

Safety Operating Guide

Proper Disposal of N-Methylnonan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Methylnonan-2-amine could not be readily located. The following information is based on the general properties of aliphatic amines and is intended as a guideline only. It is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must consult the official SDS for this compound provided by the manufacturer and adhere to their institution's specific waste disposal protocols.

Immediate Safety and Logistical Information

The proper disposal of this compound, a member of the aliphatic amine chemical class, requires careful planning and adherence to safety protocols to mitigate risks to personnel and the environment. Aliphatic amines are typically flammable, corrosive, and may cause respiratory irritation. Therefore, handling and disposal should always be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Core Disposal Plan

Disposal of this compound should be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Consultation and Waste Identification Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste stream identification, container labeling, and pickup schedules. Accurately identify the waste as "Hazardous Waste: Flammable, Corrosive Liquid, Organic" and include the full chemical name: this compound.

Step 2: Personal Protective Equipment (PPE) All personnel handling this compound for disposal must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with organic vapor cartridges if ventilation is inadequate.

Step 3: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with organic amines and be in good condition.

  • Do not mix this compound with incompatible materials.

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Storage should be in a designated satellite accumulation area for hazardous waste.

General Hazard and Handling Summary for Aliphatic Amines

The following table summarizes the general hazards and handling precautions associated with aliphatic amines, the chemical class of this compound.

Hazard CategoryDescriptionHandling Precautions
Flammability Aliphatic amines are often flammable liquids with vapors that can form explosive mixtures with air.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]
Corrosivity Causes severe skin burns and eye damage.[1]Wear appropriate PPE, including gloves, goggles, and a face shield. Wash hands thoroughly after handling.[1]
Toxicity May be harmful if swallowed, in contact with skin, or inhaled. May cause respiratory irritation.[1]Avoid breathing vapors. Use only in a well-ventilated area or with respiratory protection.
Incompatible Materials Strong oxidizing agents, acids, and sources of ignition.Store separately from incompatible materials.

Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal start Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Guidelines sds->ehs ppe Don Appropriate Personal Protective Equipment (PPE) ehs->ppe container Select Compatible & Labeled Waste Container ppe->container transfer Transfer Waste in Ventilated Area (Fume Hood) container->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Arrange for Hazardous Waste Pickup with EHS saa->pickup end Waste Disposed by Certified Vendor pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

By following these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your institution's EHS department, you can ensure the safe and compliant disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.